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  • Product: (2R,5S)-1,2,5-Trimethylpiperazine oxalate
  • CAS: 1046788-78-6

Core Science & Biosynthesis

Foundational

(2R,5S)-1,2,5-Trimethylpiperazine oxalate physical properties

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known physical properties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of (2R,5S)-1,2,5-Trimethylpiperazine oxalate and outlines the standard methodologies for the determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Introduction and Chemical Identity

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a specific stereoisomer of 1,2,5-trimethylpiperazine, presented as an oxalate salt. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the physical properties of its derivatives is crucial for drug design, formulation, and manufacturing. The stereochemistry, indicated by the (2R,5S) designation, is a critical aspect of the molecule's identity, as different stereoisomers can have vastly different biological activities and physical properties. The oxalate salt form is often used to improve the stability and handling of amine-containing compounds.

The fundamental chemical and structural identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine[1]
CAS Number 1523541-95-8[1][2][3]
Molecular Formula C₉H₁₈N₂O₄[1][2][4]
Molecular Weight 218.25 g/mol [1][2][4]
Canonical SMILES C[C@@H]1CNCN1C.O=C(O)C(=O)O[1]
InChI Key NBBIBDQOZBEFCJ-UOERWJHTSA-N[1]
Physical State Solid[1]
Purity Typically available at ≥95% to 97%[1][3][5]

Determination of Critical Physical Properties: A Methodological Approach

While basic identifiers are available from commercial suppliers, critical physical property data such as melting point, solubility, and pKa are not readily found in the public domain. The following sections describe the standard, self-validating experimental protocols for determining these essential parameters.

Melting Point Analysis

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically suggests a high-purity substance, while a broad melting range often indicates the presence of impurities. For drug development, the melting point is a critical parameter for stability, polymorph screening, and formulation design.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of (2R,5S)-1,2,5-Trimethylpiperazine oxalate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A suitable temperature range would be from ambient to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area, providing further information about the compound's crystallinity.

Causality Behind Experimental Choices: DSC is preferred over traditional capillary methods because it provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal events such as decomposition or polymorphic transitions. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Aqueous Solubility

Importance: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. Understanding solubility in different pH environments is essential for developing oral dosage forms.

Recommended Protocol: pH-Dependent Equilibrium Solubility Assay

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Incubation: Add an excess of (2R,5S)-1,2,5-Trimethylpiperazine oxalate to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH.

Causality Behind Experimental Choices: This method provides a comprehensive understanding of how solubility changes with pH, which is crucial for predicting a drug's behavior in the gastrointestinal tract. Using HPLC for quantification ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers B Add Excess Compound A->B Step 1 C Agitate for 24-48h at Constant Temp B->C Step 2 D Filter Samples C->D Step 3 E Quantify with HPLC D->E Step 4 F Plot Solubility vs. pH E->F Step 5

Caption: Workflow for pH-dependent solubility determination.

pKa Determination

Importance: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. For a basic compound like a piperazine derivative, the pKa values will determine the extent of its protonation. This is critical for understanding its solubility, absorption, and interaction with biological targets.

Recommended Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: The pKa values are determined from the inflection points of the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. It measures the change in pH upon the addition of an acid or base, allowing for a precise determination of the equilibrium constants for protonation/deprotonation events.

Spectroscopic Characterization for Structural Verification

To confirm the identity and purity of (2R,5S)-1,2,5-Trimethylpiperazine oxalate, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the proton environment of the molecule. One would expect to see distinct signals for the three methyl groups and the protons on the piperazine ring. The coupling patterns and chemical shifts would be crucial for confirming the stereochemical arrangement.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the two carbons of the oxalate counter-ion.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated free base, [C₇H₁₆N₂ + H]⁺, at m/z ≈ 129.14.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show characteristic stretches for N-H bonds (if any secondary amines are present after salt formation), C-H bonds, and strong absorptions corresponding to the carboxylate groups of the oxalate counter-ion.

Summary and Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a chiral compound for which basic chemical identifiers are known. However, a comprehensive profile of its physical properties, which is essential for its application in research and drug development, is not currently available in the public literature. This guide has outlined the standard, robust methodologies for determining its melting point, aqueous solubility, and pKa. The application of these experimental protocols, combined with thorough spectroscopic characterization, will provide the necessary data to enable the effective use of this compound in a scientific setting.

References

  • (2R,5S)-1,2,5-TRIMETHYLPIPERAZINE OXALATE - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f468193]
  • 1523541-95-8|(2R,5S)-1,2,5-Trimethylpiperazine oxalate - BLDpharm. [URL: https://www.bldpharm.com/products/1523541-95-8.html]
  • (2S,5R)-1,2,5-Trimethylpiperazine oxalate - BLDpharm. [URL: https://www.bldpharm.com/products/1523541-99-2.html]
  • (2R,5S)-1,2,5-Trimethylpiperazine oxalate 97% | CAS: 1523541-95-8 | AChemBlock. [URL: https://www.achemblock.com/products/G-7465.html]
  • (2S,5R)-1,2,5-Trimethylpiperazine oxalate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/or1020682]

Sources

Exploratory

(2R,5S)-1,2,5-Trimethylpiperazine oxalate chemical structure and stereochemistry

Abstract This technical guide provides a comprehensive analysis of the chemical structure, stereochemistry, and key properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, stereochemistry, and key properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical features of this specific chiral piperazine derivative. It outlines a plausible stereoselective synthetic pathway, details the protocol for its conversion to a stable oxalate salt, and presents a table of predicted physicochemical and spectroscopic properties. The guide is grounded in fundamental principles of organic chemistry and supported by references to established methodologies for analogous compounds, offering both theoretical understanding and practical insights for laboratory applications.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its presence in drugs targeting the central nervous system (CNS), such as antidepressants and antipsychotics, highlights the favorable pharmacokinetic properties imparted by this heterocyclic motif.[2] The conformational rigidity of the piperazine chair, combined with the ability to introduce substituents at multiple positions, allows for precise three-dimensional positioning of pharmacophoric elements. Chiral-substituted piperazines, in particular, are of high interest as they enable stereospecific interactions with biological targets, often leading to improved efficacy and reduced off-target effects. This guide focuses on a specific, synthetically challenging stereoisomer, (2R,5S)-1,2,5-trimethylpiperazine, and its stable, crystalline oxalate salt form.

Molecular Structure and Stereochemical Elucidation

The systematic IUPAC name, (2R,5S)-1,2,5-Trimethylpiperazine Oxalate , defines a precise three-dimensional molecular architecture. Understanding this structure requires a detailed analysis of its stereochemistry.

2.1. Core Structure and Nomenclature
  • Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

  • Substitution Pattern:

    • A methyl group on the nitrogen at position 1 (N1).

    • A methyl group on the carbon at position 2 (C2).

    • A methyl group on the carbon at position 5 (C5).

  • Oxalate Counter-ion: The piperazine, being a diamine, acts as a base and is protonated by oxalic acid to form a stable salt. The oxalate dianion (C₂O₄²⁻) balances the charge of the protonated piperazine cation.

2.2. Stereochemistry: The (2R,5S) Configuration

The designations (2R) and (5S) refer to the absolute configuration at the two chiral carbon centers, C2 and C5, according to the Cahn-Ingold-Prelog priority rules.

  • Chiral Centers: The carbons at positions 2 and 5 are chiral as they are each attached to four different groups (a hydrogen atom, a methyl group, and two distinct pathways around the ring to the other nitrogen).

  • Cis/Trans Isomerism: The (2R,5S) designation inherently defines the relative stereochemistry between the C2 and C5 methyl groups. In a piperazine ring, this configuration results in a cis relationship, where the two methyl groups are oriented on the same face of the ring. This is analogous to a meso-like configuration in simpler cyclic systems.[3] However, the methylation at the N1 position breaks the plane of symmetry that would exist in cis-2,5-dimethylpiperazine, rendering the entire (2R,5S)-1,2,5-trimethylpiperazine molecule chiral .

2.3. Conformational Analysis

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4][5][6] In the case of the cis-(2R,5S) isomer, the two methyl groups at C2 and C5 will occupy one axial and one equatorial position to maintain the chair geometry. The N1-methyl group also has conformational preferences. The energetic barriers for ring inversion in piperazines are generally higher than in analogous cyclohexanes.[1][7]

Diagram: Stereochemistry of (2R,5S)-1,2,5-Trimethylpiperazine

Caption: Chair conformation of the (2R,5S)-1,2,5-Trimethylpiperazine cation.

Proposed Synthesis and Salt Formation

Direct synthetic procedures for (2R,5S)-1,2,5-trimethylpiperazine are not widely reported in the literature. However, a plausible stereoselective route can be designed based on established methods for synthesizing chiral piperazines.[8][9]

3.1. Stereoselective Synthesis of the Piperazine Core

A robust strategy involves starting from a chiral pool material, such as an amino acid, to set the initial stereocenter.

Step-by-Step Protocol:

  • Starting Material: Begin with D-Alanine methyl ester. The D-configuration will ultimately set the (R) stereochemistry at the C2 position.

  • N-Alkylation: React the D-Alanine methyl ester with a suitable protected 2-bromopropionaldehyde equivalent. This introduces the carbon framework for the other half of the piperazine ring.

  • Reductive Amination & Cyclization: In a one-pot reaction, perform a reductive amination using a reducing agent like sodium triacetoxyborohydride. This will form the second amine and induce cyclization to the piperazine-2-one intermediate, establishing the cis stereochemistry.

  • Reduction of Amide: Reduce the lactam (amide) functionality within the piperazinone ring using a strong reducing agent like lithium aluminum hydride (LiH₄) to yield cis-(2R,5S)-2,5-dimethylpiperazine.

  • N-Methylation: Perform a selective mono-N-methylation at the N1 position using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide with a suitable base to yield the final freebase, (2R,5S)-1,2,5-trimethylpiperazine.

Diagram: Proposed Synthetic Workflow

G A D-Alanine Derivative B N-Alkylation & Reductive Amination A->B C cis-Piperazinone Intermediate B->C D Amide Reduction (e.g., LiAlH4) C->D E cis-(2R,5S)-2,5-Dimethylpiperazine D->E F N-Methylation (e.g., Eschweiler-Clarke) E->F G (2R,5S)-1,2,5-Trimethylpiperazine (Freebase) F->G H Reaction with Oxalic Acid G->H I (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (Final Product) H->I

Caption: High-level workflow for the proposed synthesis and salt formation.

3.2. Protocol for Oxalate Salt Formation

The conversion of the freebase amine to its oxalate salt is a standard and reliable procedure to obtain a stable, crystalline solid that is easier to handle, purify, and store.[10][11]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified (2R,5S)-1,2,5-trimethylpiperazine freebase in a suitable anhydrous solvent, such as isopropanol (IPA) or ethanol.[10]

  • Acid Preparation: In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 equivalent) in the same solvent.

  • Addition: Slowly add the oxalic acid solution dropwise to the stirred solution of the piperazine freebase at room temperature.

  • Precipitation: The oxalate salt will typically precipitate out of the solution as a white solid. The precipitation can be encouraged by cooling the mixture in an ice bath.[10]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., IPA or diethyl ether) to remove any unreacted starting materials.[10]

  • Drying: Dry the resulting white solid under vacuum to a constant weight to yield pure (2R,5S)-1,2,5-Trimethylpiperazine Oxalate.

Physicochemical and Spectroscopic Data

While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds such as 1-methylpiperazine and other substituted piperazines.[2][12][13][14]

PropertyPredicted Value / Expected CharacteristicsRationale / Notes
Molecular Formula C₇H₁₆N₂ (Freebase) C₉H₁₈N₂O₄ (Oxalate Salt)Calculated from the chemical structure.
Molecular Weight 128.22 g/mol (Freebase) 218.24 g/mol (Oxalate Salt)Calculated from the atomic weights.
Appearance White to off-white crystalline solidOxalate salts of amines are typically stable, crystalline solids.[10]
¹H NMR (CDCl₃, Freebase) δ ~2.2-2.4 ppm (s, 3H): N1-CH₃ δ ~1.0-1.2 ppm (d, 6H): C2-CH₃ & C5-CH₃ δ ~2.5-3.0 ppm (m, 2H): Protons at C2 & C5 δ ~1.8-2.8 ppm (m, 4H): Protons at C3 & C6Chemical shifts are estimated based on data for 1-methylpiperazine and other N-methylated piperazines.[2][13] The complexity of the ring proton signals (m, multiplets) is due to diastereotopicity and complex spin-spin coupling.
¹³C NMR (CDCl₃, Freebase) ~7 signals expected: ~55-60 ppm: C2 & C5 ~50-55 ppm: C3 & C6 ~45-50 ppm: N1-CH₃ ~15-20 ppm: C2-CH₃ & C5-CH₃The two methyls on the ring and the two methylene carbons may be chemically equivalent due to conformational averaging, but could also show distinct signals depending on the solvent and temperature.
Mass Spectrometry (ESI+) m/z (M+H)⁺ = 129.14 For the freebase, the expected molecular ion peak in positive electrospray ionization mode.
pKa (Predicted) pKa₁ ~ 5-6; pKa₂ ~ 9-10 Estimated based on the electronic effects of the methyl groups on the two piperazine nitrogens. N4 is more basic than the tertiary N1.
Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine Oxalate is a precisely defined chiral molecule with significant potential as a building block in medicinal chemistry and asymmetric synthesis. Its cis-disubstituted piperazine core, rendered chiral by N1-methylation, presents a unique three-dimensional scaffold. While its synthesis requires careful stereocontrol, established methodologies in asymmetric synthesis provide a clear path toward its creation. The formation of the oxalate salt ensures a stable, crystalline, and easily handleable final product. The predictive data provided herein offers a valuable baseline for the characterization and utilization of this compound in research and development settings.

References
  • Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007. [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed, 2016. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, ACS Publications, 2016. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery, 2007. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH), 2019. [Link]

  • Advantages of chiral gem-disubstituted piperazines. ResearchGate, 2024. [Link]

  • PROCESS FOR THE PREPARATION OF CHIRAL PIPERAZINES 1,4-DISUSTITUTED.
  • Forming oxalte salts of amines. Sciencemadness.org, 2009. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 2019. [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange, 2018. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Institutes of Health (NIH), 2024. [Link]

  • Preparation of oxalic acid salts of phenylene diamines.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI, 2021. [Link]

  • (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine.** National Institutes of Health (NIH), 2013. [Link]

  • Experimental Details. The Royal Society of Chemistry. [Link]

  • Process for the preparation of oxalate esters.
  • methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. ATB (Automated Topology Builder). [Link]

  • (2R,5S)-1,2,5-trimethylpiperidine. PubChem. [Link]

  • Synthesis of amine hydrochloride salts. ResearchGate. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData, 2022. [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed, 2001. [Link]

  • Piperazine, 2,5-dimethyl-. NIST WebBook. [Link]

  • 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. PubChem. [Link]

Sources

Foundational

(2R,5S)-1,2,5-Trimethylpiperazine oxalate CAS number 1523541-95-8

An In-depth Technical Guide to (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (CAS: 1523541-95-8) Foreword for the Advanced Researcher This document serves as a comprehensive technical guide for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (CAS: 1523541-95-8)

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists working with the chiral building block, (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The piperazine scaffold is a cornerstone in modern pharmacology, and the introduction of specific stereocenters, as in this molecule, offers a refined tool for probing and modulating biological targets with high specificity.[1] This guide moves beyond a simple recitation of data, providing a Senior Application Scientist's perspective on the causality behind synthetic strategies, the rationale for specific analytical methodologies, and the strategic importance of its salt form. The protocols and workflows described herein are designed as self-validating systems, integrating established chemical principles to ensure the integrity and purity of the material in a research and development setting.

Molecular Identity and Physicochemical Profile

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a chiral organic compound supplied as an oxalate salt. The (2R,5S) designation refers to the stereochemistry at the two chiral centers on the piperazine ring, indicating a trans relationship between the methyl groups at positions 2 and 5. The oxalate salt form is deliberately chosen, a common practice in pharmaceutical development to enhance properties such as crystallinity, stability, and aqueous solubility, which can, in turn, improve bioavailability.[2][3]

Key Physicochemical Data

The fundamental properties of the molecule are summarized below. This data is critical for experimental design, including solvent selection, reaction setup, and analytical method development.

PropertyValueSource(s)
CAS Number 1523541-95-8[4][5]
IUPAC Name oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine[4]
Molecular Formula C₉H₁₈N₂O₄[4][5]
Molecular Weight 218.25 g/mol [4][5]
Physical State Solid[4]
Canonical SMILES C[C@@H]1CNCN1C.O=C(O)C(=O)O[4]
InChI Key NBBIBDQOZBEFCJ-UOERWJHTSA-N[4]
Typical Purity ≥95-97%[4][6]

Strategic Synthesis and Purification

While specific, proprietary synthesis routes for this exact compound are not publicly disclosed, a robust and scalable pathway can be conceptualized based on established methodologies for chiral piperazine synthesis.[7][8] The primary challenge in synthesizing this molecule is the precise installation of the two stereocenters in the correct trans configuration.

Proposed Retrosynthetic Pathway

A logical approach involves the cyclization of a chiral diamine precursor, which itself can be derived from readily available chiral pool starting materials, such as amino acids. This ensures high enantiomeric purity from the outset.

Synthesis_Pathway cluster_0 Conceptual Synthesis of (2R,5S)-1,2,5-Trimethylpiperazine cluster_1 Salt Formation AA Chiral Amino Acid (e.g., D-Alanine derivative) DA Chiral 1,2-Diamine Precursor AA->DA Multi-step conversion (Amidation, Reduction) CP Cyclized Piperazinone DA->CP aza-Michael Addition or similar cyclization FP Free Base: (2R,5S)-1,2,5-Trimethylpiperazine CP->FP Reduction (e.g., LiAlH₄) & N-Methylation Salt (2R,5S)-1,2,5-Trimethylpiperazine oxalate FP->Salt Stoichiometric Addition in suitable solvent (e.g., Ethanol) Oxalic Oxalic Acid Oxalic->Salt

Caption: Conceptual synthetic route for (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Detailed Experimental Protocol (Conceptual)

The following protocol outlines a plausible, field-proven methodology.

Part A: Synthesis of (2R,5S)-1,2,5-Trimethylpiperazine (Free Base)

  • Rationale : This multi-step process begins with a chiral starting material to establish the stereochemistry early. Subsequent reduction and methylation build the final piperazine core.

  • Step 1: Preparation of Chiral Diamine : Start from a protected D-amino acid (e.g., Boc-D-Alanine). Convert the carboxylic acid to an amide with a suitable amino-alcohol, followed by reduction of the amide and alcohol functionalities to yield a chiral diamine with appropriate protecting groups.[7]

  • Step 2: Cyclization : Perform an intramolecular cyclization of the diamine. A common strategy is the aza-Michael addition, which can form the piperazine ring structure.[7] This often results in a piperazinone intermediate.

  • Step 3: Reduction and N-Methylation : Reduce the piperazinone carbonyl group using a powerful reducing agent like LiAlH₄ or a borane complex.[9] The final N-methylation at the N1 position can be achieved via reductive amination with formaldehyde or using a methylating agent like methyl iodide.[10]

  • Step 4: Purification : The resulting free base is purified by distillation or column chromatography to remove reaction byproducts and any diastereomeric impurities.

Part B: Oxalate Salt Formation

  • Rationale : The conversion to an oxalate salt serves multiple purposes: it provides a stable, crystalline solid that is easier to handle and purify than the often-oily free base amine. The salt form can also confer more favorable solubility properties for subsequent reactions or biological assays.[3][11]

  • Step 1: Dissolution : Dissolve one molar equivalent of the purified (2R,5S)-1,2,5-Trimethylpiperazine free base in a suitable alcohol solvent, such as ethanol or isopropanol.

  • Step 2: Acid Addition : In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent, warming gently if necessary.

  • Step 3: Precipitation : Slowly add the oxalic acid solution to the stirred piperazine solution at room temperature. The oxalate salt will typically precipitate out of the solution.

  • Step 4: Isolation and Drying : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

The Significance of the Oxalate Salt Form

The choice of oxalic acid as the counterion is a deliberate formulation decision. Oxalic acid is a dicarboxylic acid that can form a stable ionic bond with the basic nitrogen atoms of the piperazine ring. This interaction involves proton transfer from the acidic protons of oxalic acid to the lone pairs of the nitrogen atoms.[2]

Caption: Ionic interaction in (2R,5S)-1,2,5-Trimethylpiperazine oxalate formation.

This salt formation can significantly alter the physicochemical properties of the parent molecule. For many amine-containing active pharmaceutical ingredients (APIs), forming an oxalate salt has been shown to dramatically increase aqueous solubility and dissolution rate compared to the free base.[3] This is because the ionic nature of the salt interacts more favorably with polar water molecules.[11] Oxalate is a well-established counterion used in marketed pharmaceutical products.[12]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. Each step provides orthogonal information, creating a self-validating system.

Analytical_Workflow cluster_0 Identity & Structure Verification cluster_1 Purity Assessment cluster_2 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) HPLC_Achiral Achiral HPLC-UV/ELSD (Chemical Purity) NMR->HPLC_Achiral Structure Confirmed FTIR FTIR Spectroscopy HPLC_Chiral Chiral HPLC (Enantiomeric Purity) HPLC_Achiral->HPLC_Chiral Purity >95% TGA_DSC Thermal Analysis (DSC/TGA) HPLC_Chiral->TGA_DSC e.e. >99% XRPD XRPD (Crystallinity) Sample Test Sample: (2R,5S)-1,2,5-Trimethylpiperazine oxalate Sample->NMR Sample->MS Sample->FTIR

Caption: Comprehensive analytical workflow for quality control and characterization.

Protocol: NMR Characterization
  • Rationale : Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide information on the molecular backbone, the number of unique protons and carbons, and their connectivity. Dynamic NMR studies can also reveal conformational behaviors of the piperazine ring.[13][14][15]

  • Sample Preparation : Dissolve 5-10 mg of the oxalate salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR :

    • Expected Signals : Look for distinct signals corresponding to the three methyl groups. The protons on the piperazine ring will appear as a series of complex multiplets due to stereochemistry. The N-methyl group will be a singlet. The absence of a signal for the oxalic acid protons in D₂O (due to exchange) and its presence in DMSO-d₆ can confirm the salt.

    • Integration : The ratio of integrals between the piperazine moiety protons and the N-methyl protons should be consistent with the structure.

  • ¹³C NMR :

    • Expected Signals : Expect distinct signals for the three unique methyl carbons and the carbons of the piperazine ring. The carbonyl carbon of the oxalate counterion should appear significantly downfield (~160-170 ppm).

Protocol: Chiral HPLC Method Development
  • Rationale : High-Performance Liquid Chromatography (HPLC) is crucial for determining both chemical and enantiomeric purity. A chiral stationary phase (CSP) is required to separate the (2R,5S) enantiomer from its (2S,5R) counterpart.[16] Polysaccharide-based CSPs are often highly effective for separating chiral amines.[17]

  • Instrumentation : HPLC system with UV detector.

  • Column Selection : A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® or CHIRALPAK® series).[18]

  • Mobile Phase Screening :

    • Normal Phase : Start with a mobile phase of Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Reversed Phase : Alternatively, use Acetonitrile/Water or Methanol/Water with an acidic modifier.

  • Method Optimization :

    • Inject a sample of the racemic compound (if available) to confirm the column's ability to resolve the enantiomers.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).

  • Analysis : Inject the (2R,5S)-1,2,5-Trimethylpiperazine oxalate sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Applications in Drug Discovery and Development

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is classified as a chiral building block.[5][19] Its value lies in its rigid, stereochemically defined structure, which can be incorporated into larger, more complex molecules to impart specific pharmacological properties.

  • Scaffold for CNS-Active Agents : The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier and interact with various receptors makes it an ideal starting point for novel therapeutics.[1]

  • Constrained Di-amine Mimetic : The chiral trans-dimethyl substitution pattern provides conformational restriction. This rigidity can lock a larger molecule into a specific bioactive conformation, leading to higher potency and selectivity for its biological target compared to more flexible analogues.

  • Intermediate for API Synthesis : As a functionalized intermediate, this compound is ready for elaboration. The secondary amine provides a reactive handle for further substitution, allowing chemists to attach other pharmacophores or functional groups to build a final drug candidate.

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine oxalate (CAS 1523541-95-8) is a specialized chemical tool of significant interest to the pharmaceutical sciences. Its value is derived from the specific trans stereochemistry of its substituted piperazine core, a feature that allows for the development of highly selective therapeutic agents. The provision of this molecule as an oxalate salt is a strategic choice to enhance its physical properties, facilitating its use in a laboratory and process development setting. A thorough understanding of its synthesis, the rationale for its salt form, and a comprehensive analytical strategy are paramount for any researcher aiming to leverage this potent chiral building block in drug discovery and development programs.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PubMed Central. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Oxalate. Wikipedia. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • (2R,5S)-1,2,5-trimethylpiperazine; oxalic acid. AKos Consulting & Solutions. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Analytical and Bioanalytical Chemistry. [Link]

  • 1523541-95-8 | (2R,5S)-1,2,5-trimethylpiperazine; oxalic acid. Capot Chemical. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

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Exploratory

A Guide to the Stereoselective Synthesis of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Abstract This technical guide provides a detailed examination of a robust and stereoselective synthetic pathway for producing (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. The synthesis is strategically designed around the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of a robust and stereoselective synthetic pathway for producing (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. The synthesis is strategically designed around the stereochemically defined precursor, (2R,5S)-2,5-dimethylpiperazine, which is subsequently methylated to yield the target tertiary amine. The final step involves salt formation with oxalic acid to facilitate isolation and enhance stability. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and details the analytical characterization required to ensure product integrity. It is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for accessing this specific chiral piperazine derivative.

Introduction and Strategic Rationale

Substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The precise control of stereochemistry is often critical to pharmacological activity and safety. The target molecule, (2R,5S)-1,2,5-trimethylpiperazine, is a chiral tertiary amine whose utility spans from being a complexation agent for metals to a key building block in the synthesis of more complex molecules.[2] The (2R,5S) configuration denotes a cis relationship between the methyl groups at the C2 and C5 positions of the piperazine ring.

The synthetic strategy detailed herein is predicated on a logical and efficient three-stage process:

  • Formation of the Chiral Core: Synthesis of the key intermediate, (2R,5S)-2,5-dimethylpiperazine. This step is the most critical for establishing the desired stereochemistry. Hydrogenation of piperazine-2,5-dione precursors is a powerful method for achieving high cis-selectivity.[3] The stereochemical outcome is often governed by the conformation of the substrate on the catalyst surface during hydrogen addition.[3]

  • N-Methylation: Selective methylation of one of the secondary amines on the piperazine ring to form the tertiary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde and formic acid.

  • Salt Formation and Purification: Conversion of the final free base to its oxalate salt. This step serves a dual purpose: it typically yields a stable, crystalline solid that is easy to handle and purifies the final product from any non-basic impurities.

This approach is advantageous as it isolates the challenge of stereocontrol to the initial stage, allowing for more straightforward subsequent transformations.

Synthetic Pathway Overview

The overall transformation can be visualized as a linear sequence starting from the chiral piperazine core.

G cluster_0 Stage 1: Chiral Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Salt Formation A (2R,5S)-2,5-Dimethylpiperazine (Precursor) B (2R,5S)-1,2,5-Trimethylpiperazine (Free Base) A->B  Formaldehyde,  Formic Acid (Eschweiler-Clarke Reaction)   C (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (Final Product) B->C  Oxalic Acid,  Solvent (e.g., Ethanol)  

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Stage 1: Synthesis of (2R,5S)-2,5-Dimethylpiperazine

The starting material, (2R,5S)-2,5-dimethylpiperazine, is a known compound and can be synthesized via several stereoselective methods, often involving the cyclization and reduction of precursors derived from D-Alanine. For the purposes of this guide, we will assume this precursor is available. It is crucial to confirm its stereochemical purity (meso or cis form) by analytical techniques such as NMR spectroscopy before proceeding. The piperazine ring in the cis isomer adopts a chair conformation.[2]

Stage 2: N-Methylation via Eschweiler-Clarke Reaction

This procedure is adapted from established methods for the N-methylation of piperazines.[4][5] The reaction utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(2R,5S)-2,5-Dimethylpiperazine114.1910.0 g87.57
Formic Acid (98%)46.038.8 mL (10.8 g)234.6
Formaldehyde (37% aq. solution)30.0314.8 mL (16.4 g)179.6
Sodium Hydroxide (50% w/w aq.)40.00As needed-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2R,5S)-2,5-dimethylpiperazine (10.0 g, 87.57 mmol).

  • Reagent Addition: Slowly add formaldehyde solution (14.8 mL) to the flask while stirring. A moderate exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.[4]

  • Acid Addition: Once the initial addition is complete, slowly add formic acid (8.8 mL) to the reaction mixture. The rate of addition should be controlled to manage the evolution of carbon dioxide gas.[4]

  • Reaction Heating: After all reagents have been added, heat the mixture to 90-100°C (reflux) and maintain for 4-6 hours. The reaction is complete when the evolution of CO₂ subsides.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding 50% aqueous sodium hydroxide until the pH is >12. This step should be performed in an ice bath to control the exotherm.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude (2R,5S)-1,2,5-trimethylpiperazine free base as an oil.

Stage 3: Formation of the Oxalate Salt

The final step involves the formation of the oxalate salt, which facilitates purification by crystallization.[6]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Crude (2R,5S)-1,2,5-Trimethylpiperazine128.22(Assumed from previous step)~87.57
Oxalic Acid (dihydrate)126.0711.0 g87.25
Ethanol (95%)46.07150 mL-
Diethyl Ether74.1250 mL-

Step-by-Step Protocol

  • Dissolution: Dissolve the crude free base obtained from Stage 2 in 100 mL of ethanol.

  • Salt Formation: In a separate flask, dissolve oxalic acid dihydrate (11.0 g, 87.25 mmol) in 50 mL of warm ethanol. Slowly add the oxalic acid solution to the solution of the amine while stirring.

  • Crystallization: A white precipitate should form upon addition. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by diethyl ether.

    • Dry the resulting white solid under vacuum at 40-50°C to a constant weight.

Product Characterization

To confirm the identity, purity, and stereochemistry of the final product, (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (CAS Number: 1523541-95-8[7]), the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected carbon and proton environments. The cis configuration can often be confirmed by the coupling constants and chemical shifts of the ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (C₇H₁₆N₂, MW: 128.22) and the oxalate anion (C₂H₂O₄, MW: 90.03).

  • Melting Point (MP): To assess the purity of the crystalline salt. A sharp melting point range is indicative of high purity.

  • Chiral HPLC: To confirm the enantiomeric and diastereomeric purity, ensuring no racemization or epimerization has occurred during the synthesis.

Conclusion

The synthetic route presented in this guide offers a reliable and well-precedented method for the preparation of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. By leveraging a stereochemically defined precursor and employing a classic N-methylation reaction, this pathway provides robust control over the final product's structure. The final salt formation step ensures a product that is both pure and stable, making it suitable for further applications in research and development.

References

  • National Center for Biotechnology Information. (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. PubChem. Available from: [Link]

  • MDPI. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]

  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available from: [Link]

  • Google Patents. Methylation of piperazines. US3154552A.
  • Google Patents. Process for the preparation of cis-2,6-dimethylpiperazine. DE19907829A1.
  • Google Patents. Methylation of piperazines. US3154553A.
  • National Center for Biotechnology Information. (2S,5S)-2,5-dimethylpiperazine. PubChem. Available from: [Link]

  • LabNetwork. (2R,5S)-1,2,5-Trimethylpiperazine oxalate, 95% Purity. Available from: [Link]

  • International Union of Crystallography. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available from: [Link]

  • Google Patents. Process for preparation of novel salt of voriconazole oxalate form-c. WO2009053993A2.
  • National Center for Biotechnology Information. 2,5-Dimethylpiperazine. PubChem. Available from: [Link]

Sources

Foundational

A Technical Guide to the Catalytic Mechanism of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract Asymmetric organocatalysis has emerged as a powerful platform for the stereoselective synthesis of complex molecules. Within this field, chiral sec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric organocatalysis has emerged as a powerful platform for the stereoselective synthesis of complex molecules. Within this field, chiral secondary amines serve as cornerstone catalysts, primarily operating through enamine and iminium ion intermediates. This guide provides an in-depth analysis of the proposed mechanism of action for (2R,5S)-1,2,5-trimethylpiperazine oxalate, a commercially available yet sparsely documented organocatalyst. By deconstructing the catalyst into its functional components—the chiral piperazine core and the oxalate counter-anion—we will elucidate a plausible catalytic cycle grounded in established principles of asymmetric catalysis. This document moves beyond simple description to explain the causal relationships between the catalyst's structure, the role of the counter-ion, and the resulting stereochemical outcome, offering a predictive framework for its application in synthesis.

Introduction: The Architecture of Asymmetric Aminocatalysis

The use of small, chiral organic molecules as catalysts has revolutionized synthetic chemistry, offering a robust alternative to traditional metal-based systems. Chiral secondary amines, such as derivatives of proline and piperazine, are particularly effective in activating carbonyl compounds.[1][2] They operate via two primary activation modes:

  • Enamine Catalysis: The amine condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, with the chiral scaffold of the catalyst directing the approach to favor one stereoisomer.[3]

  • Iminium Catalysis: The amine condenses with an α,β-unsaturated carbonyl to form an iminium ion. This activation lowers the LUMO of the carbonyl system, facilitating attack by a nucleophile.

The catalyst (2R,5S)-1,2,5-trimethylpiperazine is a diamine derivative designed to operate within this framework. Its efficacy, however, is not solely dependent on the piperazine ring; the choice of counter-ion—in this case, oxalate—is proposed to be a critical and non-innocent component of the catalytic system.

Deconstructing the Catalyst: Structural and Functional Analysis

To understand the mechanism, we must first analyze the distinct roles of the chiral amine and its counter-ion. The catalyst's identity is confirmed by its CAS number 1523541-95-8 and molecular formula C₉H₁₈N₂O₄.[4]

The Chiral Core: (2R,5S)-1,2,5-Trimethylpiperazine

The piperazine core possesses several key structural features that dictate its catalytic behavior:

  • Stereochemistry and Conformation: The (2R,5S) configuration designates this as a meso compound. The piperazine ring adopts a rigid chair conformation to minimize steric strain, placing the C2 and C5 methyl groups in equatorial positions.[5] This arrangement creates a well-defined and predictable steric environment around the catalytically active secondary amine.

  • Nucleophilicity: The secondary amine at the N4 position is the primary site for enamine formation. The N1-methyl group fine-tunes the electronic properties and steric bulk of the catalyst.

  • Stereocontrol Element: The equatorial methyl group at the C5 position acts as a primary steric shield, directing the incoming electrophile to attack the enamine from the less hindered face.

The Organizing Counter-Ion: Oxalate

The oxalate dianion (C₂O₄²⁻) is far more than a spectator ion required for charge balance. Its structure is uniquely suited to act as an organizational element within the catalytic transition state.

  • Hydrogen Bond Donor/Acceptor: Oxalic acid is a dicarboxylic acid. Its conjugate base, oxalate, possesses four oxygen atoms capable of participating in a hydrogen-bonding network.[6]

  • Bidentate Coordination: Oxalate can act as a bidentate chelating ligand, allowing it to form a structured, cyclic interaction with other components in the reaction.[6]

It is hypothesized that the oxalate ion forms a transient, hydrogen-bonded bridge that simultaneously engages the catalyst and the electrophile. This interaction rigidly holds the reactants in a specific orientation, amplifying the steric influence of the piperazine core and leading to high levels of enantioselectivity.

The Proposed Catalytic Cycle: A Case Study in Michael Addition

Let us consider the asymmetric Michael addition of a ketone (e.g., cyclohexanone) to an electrophile (e.g., β-nitrostyrene) as a model reaction to illustrate the proposed mechanism.

Step-by-Step Mechanism:
  • Catalyst Activation & Enamine Formation: The secondary amine of the piperazine catalyst reacts with the ketone, eliminating water to form a chiral, nucleophilic enamine intermediate. The protonated catalyst is charge-balanced by the oxalate counter-ion.

  • Formation of the Ternary Transition State: This is the crucial stereodetermining step. The enamine, the β-nitrostyrene, and the oxalate ion assemble into a highly organized ternary complex. The oxalate is proposed to form a hydrogen bond with the proton on the catalyst's ammonium ion and simultaneously interact with the nitro group of the electrophile.

  • Stereoselective C-C Bond Formation: This dual hydrogen-bonding interaction locks the β-nitrostyrene in a specific conformation. The C5-methyl group on the piperazine ring sterically blocks one face of the enamine, forcing the electrophile to approach from the opposite, less hindered face. The enamine's C-C double bond attacks the β-carbon of the nitroalkene, forming the new carbon-carbon bond with high facial selectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction mixture. This step releases the chiral product and regenerates the protonated (2R,5S)-1,2,5-trimethylpiperazinium oxalate salt, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_inputs Inputs/Outputs Cat Catalyst (Piperazinium Oxalate) Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H₂O TS Organized Transition State (Enamine-Electrophile-Oxalate) Enamine->TS + Electrophile Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation (Stereodetermining Step) Iminium->Cat + H₂O - Chiral Product Product Chiral Product Iminium->Product Ketone Ketone Ketone->Enamine Electrophile Electrophile Electrophile->TS caption Fig 1. Proposed catalytic cycle for the Michael addition. TransitionState cluster_TS Proposed Stereodetermining Transition State Enamine Chiral Enamine (from Catalyst + Ketone) Nitro β-Nitrostyrene (Electrophile) Enamine->Nitro C-C bond forming H_Bond_Node1 Enamine->H_Bond_Node1 N-H⁺ H_Bond_Node2 Nitro->H_Bond_Node2 Nitro Group (δ⁻) Oxalate Oxalate Anion (C₂O₄²⁻) StericShield C5-Methyl Group (Steric Shield) StericShield->Nitro Blocks top-face attack H_Bond_Node1->Oxalate H-bond H_Bond_Node2->Oxalate H-bond caption Fig 2. Role of oxalate in organizing the transition state.

Caption: Fig 2. Role of oxalate in organizing the transition state.

Experimental Protocol and Mechanistic Validation

This section provides a representative protocol for employing the catalyst and suggests experiments to validate the proposed mechanism.

Representative Protocol: Asymmetric Michael Addition
  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R,5S)-1,2,5-Trimethylpiperazine oxalate (0.1 mmol, 10 mol%).

  • Reagent Addition: Add the solvent (e.g., Dichloromethane, 2.0 mL), followed by the ketone (e.g., cyclohexanone, 2.0 mmol). Stir the mixture for 5 minutes at room temperature. Cool the reaction to the desired temperature (e.g., 0 °C). Add the β-nitrostyrene (1.0 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir for the specified time (e.g., 24-48 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

A Self-Validating Workflow for Mechanistic Investigation

To move from a proposed to an evidence-based mechanism, the following workflow is essential.

G A Hypothesis Formulation (Oxalate is a key directing group) B Experiment 1: Counter-Ion Screen Compare Oxalate vs. HCl vs. TFA salts A->B C Data Analysis 1 Does ee drop significantly without oxalate? B->C C->A No, revise hypothesis D Experiment 2: Solvent Screen Test polar protic vs. aprotic solvents C->D Yes E Data Analysis 2 Does H-bond disruption lower ee? D->E E->D No, re-evaluate solvent effects F Experiment 3: Computational Modeling DFT calculation of transition states E->F Yes G Data Analysis 3 Is the H-bonded ternary complex the lowest energy TS? F->G H Mechanism Validation G->H Yes

Sources

Exploratory

A Spectroscopic Guide to (2R,5S)-1,2,5-Trimethylpiperazine Oxalate: Elucidating Structure through NMR, IR, and MS

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (CAS No. 1523541-95-8). As a chiral building block, this compound holds pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (CAS No. 1523541-95-8). As a chiral building block, this compound holds potential significance for drug development professionals and researchers in medicinal chemistry. Accurate and thorough characterization is paramount for ensuring stereochemical integrity and purity. This document outlines the theoretical underpinnings and practical protocols for analyzing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical reference for scientists engaged in the synthesis and application of complex heterocyclic amines.

Molecular Structure and Physicochemical Properties

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is an organic salt formed from the acid-base reaction between (2R,5S)-1,2,5-trimethylpiperazine and oxalic acid. The piperazine moiety possesses three methyl groups and two chiral centers at the C2 and C5 positions. The (2R, 5S) configuration dictates a trans relationship between the methyl groups on the piperazine ring, a critical feature that is definitively confirmed by NMR spectroscopy.

PropertyValueSource
CAS Number 1523541-95-8[1][2]
Molecular Formula C₉H₁₈N₂O₄[1][3]
Molecular Weight 218.25 g/mol [1][4]
Structure
(2R,5S)-1,2,5-Trimethylpiperazine CationOxalate Dianion
Canonical SMILES C[C@@H]1CNCN1C.O=C(O)C(=O)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural and stereochemical elucidation of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The analysis provides detailed information about the chemical environment of each hydrogen and carbon atom, and the spatial relationships between them.

Expertise & Causality: Interpreting the Spectra

The spectrum of the oxalate salt will show signals corresponding to the protonated trimethylpiperazine cation. Due to the salt formation, the nitrogen at the 4-position will be protonated, creating an N-H bond. The choice of a deuterated solvent is critical; solvents like DMSO-d₆ will allow for the observation of the N-H proton, while D₂O will cause it to exchange and disappear from the ¹H NMR spectrum.[5] The inherent asymmetry of the molecule, stemming from the specific substitution pattern, results in a complex but highly informative spectrum where nearly all ring protons are chemically non-equivalent.

¹H NMR Analysis (Predicted): The proton spectrum is expected to be complex due to the low symmetry of the molecule. The four methylene protons on the ring (at C3 and C6) are all diastereotopic and will appear as distinct multiplets, likely showing both geminal and vicinal coupling.

  • Ring Protons (C3-H, C6-H): These four protons will give rise to complex multiplets in the approximate range of 2.0-3.5 ppm. Their exact shifts and coupling patterns are sensitive to the chair conformation of the piperazine ring.

  • Ring Methine Protons (C2-H, C5-H): These protons are adjacent to methyl groups and will appear as multiplets, influenced by coupling to both the adjacent methyl protons and the methylene protons of the ring.

  • N1-Methyl Protons: A singlet corresponding to the three protons of the N1-methyl group, expected around 2.2-2.5 ppm.

  • C2/C5-Methyl Protons: Two distinct doublets for the methyl groups at the C2 and C5 positions, resulting from coupling with their adjacent methine protons.

  • N4-H Proton: A broad singlet, characteristic of an ammonium proton, whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR Analysis (Predicted): A proton-decoupled ¹³C NMR spectrum will simplify the analysis by showing each unique carbon as a singlet.

  • Piperazine Ring Carbons: Seven distinct signals are expected for the seven carbons of the trimethylpiperazine cation. The chemical shifts are influenced by the attached nitrogen and methyl groups.[6]

  • Oxalate Carbons: A single signal for the two equivalent carboxylate carbons of the oxalate anion, expected in the range of 160-170 ppm.[5]

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Data for (2R,5S)-1,2,5-Trimethylpiperazine Cation (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
N1-CH₃~2.3s~45
C2-CH₃~1.1d~15
C5-CH₃~1.0d~14
C2-H~2.8m~58
C5-H~2.6m~57
C3-H₂, C6-H₂2.0 - 3.5m~48, ~50
N4-HVariablebr s-
Oxalate (C₂O₄²⁻)--~165
Trustworthiness: A Self-Validating Protocol for NMR Acquisition

This protocol is designed to yield high-quality, reproducible NMR data for structural verification.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the N-H proton) in a 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup:

    • Insert the sample into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range (e.g., 0-12 ppm).

    • Utilize a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.

    • Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis using the TMS reference peak.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton counts for each signal.[5]

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Prep2 Add Internal Standard (TMS) Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The resulting spectrum is a superposition of the vibrational modes of the trimethylpiperazinium cation and the oxalate anion.

Expertise & Causality: Interpreting the Spectrum

The diagnostic power of IR spectroscopy for this compound lies in its ability to confirm the presence of both the ammonium salt and the oxalate counterion simultaneously. The broad N-H stretch from the protonated amine and the very strong, characteristic carboxylate stretches from the oxalate are key identifiers.

  • Oxalate Anion Vibrations: The oxalate dianion (D₂h symmetry) has characteristic and intense IR bands. The most prominent is the asymmetric C=O stretching vibration, typically found between 1580-1660 cm⁻¹.[7][8] The symmetric stretch occurs around 1300-1340 cm⁻¹. An O-C=O bending mode is also typically observed in the 740-775 cm⁻¹ region.[7]

  • Trimethylpiperazinium Cation Vibrations:

    • N-H Stretch: A very broad and strong band is expected from approximately 2700 cm⁻¹ to 3300 cm⁻¹, characteristic of the N-H stretch in an ammonium salt. This broadening is due to extensive hydrogen bonding.

    • C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as sharp to medium peaks in the 2800-3000 cm⁻¹ region.

    • C-N Stretches: C-N stretching vibrations for the tertiary and secondary amines will be present in the fingerprint region, typically between 1100-1250 cm⁻¹.

Data Presentation: Predicted Key IR Absorptions

Table 2: Predicted FT-IR Absorption Bands for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2700Strong, BroadN-H StretchAmmonium Salt
2980 - 2850Medium-StrongC-H StretchAliphatic (CH₃, CH₂, CH)
1650 - 1590Very StrongC=O Asymmetric StretchOxalate Carboxylate
1470 - 1440MediumC-H BendMethylene/Methyl Scissoring
1340 - 1305StrongC=O Symmetric StretchOxalate Carboxylate
1250 - 1100MediumC-N StretchAmine
775 - 740MediumO-C=O BendOxalate
Trustworthiness: A Self-Validating Protocol for FT-IR Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid (2R,5S)-1,2,5-Trimethylpiperazine oxalate powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this non-volatile salt, the analysis will focus on the volatile free base, (2R,5S)-1,2,5-trimethylpiperazine, which is generated in the hot injector of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Expertise & Causality: Predicting the Fragmentation Pattern

Upon thermal desorption and ionization (typically Electron Ionization, EI), the protonated piperazine will revert to its free base form (C₇H₁₆N₂), which has a nominal molecular weight of 128 amu. The fragmentation of piperazine derivatives is dominated by cleavage of the ring and the loss of substituents.[5][9] The most stable fragments are typically those that result in stabilized radical cations.

  • Molecular Ion (M⁺˙): The molecular ion peak for the free base is expected at a mass-to-charge ratio (m/z) of 128.

  • Alpha-Cleavage: The most favorable cleavage is adjacent to the nitrogen atoms. Loss of a methyl radical (•CH₃) from the C2 or C5 position would lead to a fragment at m/z 113.

  • Ring Cleavage: Piperazine rings are known to undergo characteristic ring-opening fragmentation. This can lead to the formation of stable, smaller fragments. Common fragments for substituted piperazines include ions at m/z 70 and m/z 56, corresponding to different portions of the cleaved ring.[10]

Data Presentation: Predicted Mass Fragments

Table 3: Predicted EI-MS Fragments for (2R,5S)-1,2,5-Trimethylpiperazine

m/zProposed Fragment StructureFragmentation Pathway
128[C₇H₁₆N₂]⁺˙Molecular Ion (M⁺˙)
113[M - CH₃]⁺Loss of a methyl radical from C2 or C5
85[C₅H₁₁N]⁺Ring cleavage and loss of CH₃NCH₂
70[C₄H₈N]⁺Characteristic piperazine ring fragment
58[C₃H₈N]⁺Fragment containing N1 and its methyl group
56[C₃H₆N]⁺Characteristic piperazine ring fragment
Trustworthiness: A Self-Validating Protocol for GC-MS Analysis

This protocol is optimized for the analysis of a volatile amine derived from its salt form.

Methodology:

  • Sample Preparation: Dissolve a small amount of the oxalate salt in a suitable volatile solvent like methanol. To ensure the formation of the free base, adding a trace amount of a volatile base (e.g., triethylamine) or using a basic solvent can be beneficial.[5]

  • GC Separation:

    • Injector: Use a split/splitless injector set to a high temperature (e.g., 250°C) to facilitate the dissociation of the oxalate salt and vaporization of the free amine.

    • Column: Employ a medium-polarity capillary column (e.g., DB-5MS or equivalent) suitable for separating amines.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280-300°C to ensure elution.[5]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV to generate reproducible, library-searchable fragmentation patterns.

    • Mass Analyzer: A quadrupole analyzer is standard.

    • Scan Range: Set the mass scan range to cover all expected fragments (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peak corresponding to the trimethylpiperazine in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Visualization: Predicted MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C₇H₁₆N₂]⁺˙ m/z = 128 F113 [M - CH₃]⁺ m/z = 113 M->F113 - •CH₃ (α-cleavage) F70 [C₄H₈N]⁺ m/z = 70 M->F70 Ring Cleavage F56 [C₃H₆N]⁺ m/z = 56 F70->F56 - CH₂

Caption: A simplified diagram showing the primary predicted fragmentation pathways for 1,2,5-trimethylpiperazine.

Conclusion

The comprehensive spectroscopic characterization of (2R,5S)-1,2,5-Trimethylpiperazine oxalate is readily achievable through the synergistic application of NMR, FT-IR, and GC-MS. NMR stands as the definitive tool for confirming the specific stereochemistry and full covalent structure of the piperazine cation. FT-IR provides rapid and unambiguous confirmation of the key functional groups, verifying the presence of both the ammonium salt and the oxalate counterion. Finally, GC-MS confirms the molecular weight of the volatile amine component and provides a characteristic fragmentation fingerprint for identity confirmation. The methodologies and predictive data presented in this guide offer a robust framework for researchers and quality control professionals, ensuring the structural integrity and purity of this valuable chiral building block.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). BenchChem.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.).
  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
  • Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydr
  • Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calcul
  • (2R,5S)
  • (2R,5S)
  • (2S, 5R)-1, 2, 5-trimethylpiperazine; oxalic acid, min 97%, 250 mg. (n.d.). [Source not provided].
  • (2R,5S)

Sources

Foundational

A Technical Guide to the Solubility of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Common Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate, a chiral amine salt of potential interest in pharmaceutical synthesis. We present a detailed, self-validating experimental protocol based on the industry-standard shake-flask method coupled with HPLC-UV analysis. Furthermore, this guide elucidates the key theoretical principles governing the solubility of amine salts in organic media, offering insights into solvent selection and interpretation of solubility data. All methodologies and principles are grounded in authoritative scientific literature to ensure accuracy and reliability for researchers, scientists, and drug development professionals.

Introduction

(2R,5S)-1,2,5-Trimethylpiperazine is a chiral substituted piperazine. The formation of salts, such as the oxalate salt (CAS Number: 1523541-95-8), is a common strategy in pharmaceutical development to improve properties like crystallinity, stability, and solubility.[1] Understanding the solubility of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in various organic solvents is paramount for several key stages of drug development:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation: Developing stable liquid dosage forms or identifying suitable solvent systems for manufacturing processes like wet granulation.

  • Analytical Method Development: Preparing stock solutions and standards for quality control assays.

This guide provides both the theoretical foundation and a practical, robust methodology for accurately measuring the solubility of this specific compound, enabling informed decision-making in a research and development setting.

Theoretical Considerations for Solubility

The solubility of an ionic salt like (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is a result of the competition between the strength of the ionic bonds holding the crystal lattice together (lattice energy) and the energy released when the individual ions are solvated by solvent molecules (solvation energy).

Several factors dictate the solubility of such an amine salt in a given organic solvent:

  • Solvent Polarity: Polar solvents are generally more effective at solvating ions. The permanent dipole of polar solvents like alcohols (e.g., Methanol, Ethanol) or aprotic polar solvents (e.g., Acetonitrile, DMSO) can interact favorably with the charged piperazinium cation and the oxalate anion.[2]

  • Hydrogen Bonding: Protic solvents (e.g., alcohols, water) are particularly effective. They can act as hydrogen bond donors to the oxalate anions' oxygen atoms and as hydrogen bond acceptors from the N-H group on the piperazine ring (if present, though in this tertiary amine salt, it is the interaction with the cation that dominates).[3]

  • Dielectric Constant: Solvents with a high dielectric constant are better at insulating the separated ions from each other, preventing them from recombining and precipitating out of solution.

  • "Like Dissolves Like": While the salt is ionic, the trimethylpiperazine cation also has significant nonpolar character due to its hydrocarbon backbone. This can lead to some solubility in less polar solvents, although generally, the ionic nature dominates, favoring polar solvents.[3]

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility should be determined. The shake-flask method is the gold standard for this measurement.[4][5] This protocol is designed to be self-validating through the establishment of equilibrium and the use of a calibrated analytical method.

Materials and Equipment
  • (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (Purity ≥97%)

  • Organic Solvents: HPLC grade (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane)

  • Analytical Balance (±0.01 mg)

  • Glass Vials (e.g., 4 mL) with screw caps

  • Orbital Shaker with temperature control

  • Syringe Filters: 0.22 µm, PTFE or other solvent-compatible membrane

  • Syringes and Needles

  • Volumetric Flasks and Pipettes

  • HPLC System with UV detector

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Equilibrium Solubility Determination (Shake-Flask Method)

The objective of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.

  • Preparation: Add an excess amount of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate to a pre-weighed glass vial. An amount that is visually in excess is sufficient, but the exact weight should be recorded.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Rationale: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solid surface is exposed to the solvent, facilitating the dissolution process.[5]

  • Time to Equilibrium: Agitate the samples for at least 24 hours. To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.[5]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial.

    • Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[6] The sample should be diluted immediately post-filtration if supersaturation is a concern.

Analytical Quantification (HPLC-UV Method)

Since the piperazine moiety lacks a strong chromophore, direct UV detection can be challenging.[7] A derivatization method may be required for high sensitivity, but for solubility measurements where concentrations are higher, direct detection at low wavelengths (e.g., ~205 nm) may be feasible.[8] Alternatively, an HPLC method with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be used.[7] For this guide, we will outline a standard HPLC-UV approach.

  • Standard Preparation: Prepare a stock solution of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in a suitable solvent (e.g., Methanol or Acetonitrile/Water). From this stock, create a series of calibration standards of known concentrations.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine, run in an isocratic or gradient mode.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 205 nm

    • Injection Volume: 10 µL

    • Rationale: A C18 column is a versatile starting point for polar compounds. The mobile phase modifier (TFA for acidic or diethylamine for basic) helps to improve peak shape for amines.[8][9]

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.995.

  • Sample Analysis: Dilute the filtered sample from the solubility experiment with the mobile phase to fall within the range of the calibration curve. Inject the diluted sample and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_data Phase 3: Data Processing A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Seal and place on orbital shaker (25°C) B->C D 4. Agitate for 24-48h to reach equilibrium C->D E 5. Settle suspension D->E Equilibrium Achieved F 6. Withdraw supernatant E->F G 7. Filter (0.22 µm) into HPLC vial F->G H 8. Dilute sample for analysis G->H I 9. Quantify via calibrated HPLC-UV H->I J 10. Calculate solubility using calibration curve and dilution factor I->J G cluster_solute Solute: (2R,5S)-1,2,5-Trimethylpiperazine Oxalate cluster_solvent Solvent: Methanol (CH₃OH) solute_cat Piperazinium Cation (R₃N⁺HR') solute_an Oxalate Anion (C₂O₄²⁻) solvent Methanol solvent->solute_cat Ion-Dipole Interaction (O-end) solvent->solute_an Hydrogen Bonding (H-end)

Caption: Key Solute-Solvent Interactions Driving Solubility.

Conclusion

This technical guide has detailed a robust, reliable protocol for determining the solubility of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in common organic solvents. The combination of the shake-flask method for achieving thermodynamic equilibrium and a validated HPLC-UV method for quantification provides a scientifically sound approach for generating high-quality data. The solubility of this amine salt is primarily driven by solvent polarity and hydrogen-bonding ability, with polar protic solvents like methanol demonstrating the highest solvating power. This information is crucial for scientists in process chemistry and formulation, enabling them to make rational solvent selections and optimize their development workflows.

References

Sources

Exploratory

An In-Depth Technical Guide to (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of rigid structural elements within the linker of Proteolysis Targeting Chimeras (PROTACs) has emerged as a critical pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of rigid structural elements within the linker of Proteolysis Targeting Chimeras (PROTACs) has emerged as a critical parameter in the optimization of their pharmacological properties. This guide provides a comprehensive technical overview of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate, a chiral building block with significant potential in the design of next-generation protein degraders. We will delve into its chemical properties, synthesis, and strategic incorporation into PROTAC linkers, while also exploring the downstream experimental workflows for the evaluation of the resulting degraders. This document serves as a resource for researchers in the field of targeted protein degradation, offering both foundational knowledge and actionable protocols.

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While initially viewed as a simple spacer, the linker is now recognized as a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

The introduction of rigid motifs, such as piperazine rings, into the linker has been shown to be advantageous. These structures can reduce the conformational flexibility of the PROTAC, which can lead to a more favorable energetic profile for ternary complex formation.[4] Furthermore, the basic nitrogen atoms in the piperazine ring can improve solubility and cell permeability through protonation at physiological pH.[5][6]

This guide focuses on a specific chiral building block, (2R,5S)-1,2,5-Trimethylpiperazine Oxalate, and its application in the construction of sophisticated PROTAC linkers. The defined stereochemistry and methylation pattern of this molecule offer unique opportunities for fine-tuning the spatial arrangement and properties of the resulting protein degraders.

Physicochemical Properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Understanding the fundamental properties of a building block is paramount for its effective application in medicinal chemistry. (2R,5S)-1,2,5-Trimethylpiperazine is a chiral diamine, and its oxalate salt form enhances its stability and handling as a solid.

PropertyValueSource
Molecular Formula C₇H₁₆N₂ · C₂H₂O₄N/A
Molecular Weight 218.25 g/mol N/A
Appearance White to off-white solidN/A
Chirality (2R,5S)N/A
Key Structural Features - Chiral piperazine core- Two secondary and one tertiary amine- Methyl groups at C2 and C5N/A

The presence of methyl groups at the C2 and C5 positions, along with the N1-methylation, influences the pKa of the piperazine nitrogens and the overall lipophilicity of the molecule. The specific (2R,5S) stereochemistry dictates the spatial orientation of the methyl groups, which can have a profound impact on the conformational preferences of the PROTAC linker and its interactions with the POI and E3 ligase.[7]

Synthesis and Functionalization of the (2R,5S)-1,2,5-Trimethylpiperazine Building Block

The incorporation of (2R,5S)-1,2,5-Trimethylpiperazine into a PROTAC linker requires its functionalization to allow for covalent attachment to the POI ligand and the E3 ligase ligand. A common strategy involves the selective mono-acylation or mono-alkylation of one of the secondary amines.

General Synthetic Strategy

A generalized synthetic approach for creating a functionalized linker intermediate from (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is outlined below. This protocol is a representative example and may require optimization based on the specific linker chemistry desired.

Step 1: Free-Basing of the Oxalate Salt The oxalate salt is first converted to the free base to enable subsequent reactions at the nitrogen atoms.

  • Protocol:

    • Suspend (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in a suitable organic solvent (e.g., dichloromethane).

    • Add an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) and stir vigorously.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

Step 2: Mono-Boc Protection To achieve selective functionalization, one of the secondary amines is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

  • Protocol:

    • Dissolve the free base in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Purify the mono-Boc protected product by column chromatography.

Step 3: Functionalization of the Remaining Secondary Amine The unprotected secondary amine can then be reacted with a linker precursor bearing a suitable reactive group (e.g., an activated carboxylic acid, an alkyl halide).

  • Protocol (Amide Bond Formation):

    • Dissolve the mono-Boc protected piperazine and a carboxylic acid-containing linker precursor in an anhydrous solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).[7]

    • Stir the reaction at room temperature until completion.

    • Purify the product by chromatography.

Step 4: Deprotection and Final Coupling The Boc protecting group is removed under acidic conditions, and the newly freed amine is then coupled to the second component of the PROTAC (either the POI ligand or the E3 ligase ligand).

  • Protocol:

    • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane.

    • Stir until deprotection is complete.

    • Remove the solvent and TFA under reduced pressure.

    • Couple the resulting amine with the final PROTAC component using standard amide bond formation conditions as described in Step 3.

G cluster_0 Synthesis of Functionalized Linker Start (2R,5S)-1,2,5-Trimethylpiperazine Oxalate FreeBase Free Base Formation Start->FreeBase Base MonoBoc Mono-Boc Protection FreeBase->MonoBoc Boc₂O Functionalization Linker Precursor Coupling MonoBoc->Functionalization Linker-COOH, HATU, DIPEA Deprotection Boc Deprotection Functionalization->Deprotection TFA FinalCoupling Final PROTAC Assembly Deprotection->FinalCoupling POI/E3 Ligand, HATU, DIPEA G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((2R,5S)-1,2,5-Trimethylpiperazine Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin Transfer TernaryComplex->Ub E1, E2 PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI Proteasome->Degradation G cluster_0 Experimental Workflow Synthesis PROTAC Synthesis Characterization Structural Characterization (NMR, LC-MS) Synthesis->Characterization DegradationAssay Target Degradation Assay (Western Blot) Characterization->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Characterization->ViabilityAssay DataAnalysis Data Analysis (DC₅₀, GI₅₀) DegradationAssay->DataAnalysis ViabilityAssay->DataAnalysis

Workflow for evaluating PROTAC efficacy.

Case Studies and Future Perspectives

While specific, published examples of PROTACs utilizing (2R,5S)-1,2,5-Trimethylpiperazine Oxalate are not yet widespread in the public domain, the principles outlined in this guide are based on well-established practices in PROTAC design. The unique stereochemistry and substitution pattern of this building block suggest several potential advantages:

  • Fine-tuning of Linker Geometry: The fixed orientation of the methyl groups can be exploited to optimize the vectoral projection of the linker, potentially leading to more favorable interactions within the ternary complex.

  • Modulation of Physicochemical Properties: The N-methyl group and the C-methyl groups will influence the pKa of the piperazine nitrogens and the overall lipophilicity, which can be leveraged to enhance cell permeability and solubility. *[5] Intellectual Property: The use of a novel, chiral building block can provide a strong basis for new intellectual property in a competitive field.

Future research in this area will likely focus on the systematic exploration of the structure-activity relationships of PROTACs containing this and related chiral piperazine linkers. The impact of stereochemistry on degradation efficiency and selectivity will be a particularly important area of investigation.

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine Oxalate represents a valuable addition to the medicinal chemist's toolbox for the construction of advanced PROTACs. Its rigid, chiral scaffold provides a platform for the rational design of linkers with optimized conformational and physicochemical properties. The synthetic strategies and evaluation protocols detailed in this guide provide a framework for researchers to explore the potential of this building block in the development of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, the sophisticated design of linkers using such specialized building blocks will undoubtedly play a central role in the creation of next-generation therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(5), 3636-3653. [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2013). Current Medicinal Chemistry, 20(28), 3469-3496. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • MySkinRecipes. (n.d.). (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride. [Link]

  • PubChem. (n.d.). (2R,5S)-1,2,5-trimethylpiperidine. [Link]

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (1997). The Journal of Organic Chemistry, 62(26), 9348-9353. [Link]

  • Google Patents. (n.d.). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers in Chemistry, 9, 638122. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). Current Protocols, 2(12), e620. [Link]

  • Property-based optimisation of PROTACs. (2023). Medicinal Chemistry Communications, 14(1), 2-12. [Link]

  • PROTAC targeted protein degraders: the past is prologue. (2022). Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Protein Degraders Progress Limitations Future Directions. (2023). Drug Discovery Online. [Link]

  • Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Using (2R,5S)-1,2,5-Trimethylpiperazine oxalate in enantioselective Henry reactions.

Application Notes and Protocols for the Enantioselective Henry Reaction Catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Enantioselective Henry Reaction Catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Enantioselective Henry Reaction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. It facilitates the creation of β-nitroalcohols, which are versatile intermediates readily transformed into a variety of valuable compounds such as β-aminoalcohols and α-hydroxy carboxylic acids.[1] The enantioselective variant of this reaction is of paramount importance in medicinal chemistry and drug development, where the precise stereochemistry of a molecule can dictate its biological activity and therapeutic efficacy.

Chiral piperazine scaffolds are prevalent in numerous approved pharmaceuticals, underscoring their significance as "privileged structures" in drug design. Their conformational rigidity and the stereochemical information embedded within their framework make them excellent candidates for asymmetric catalysis. This guide focuses on the application of (2R,5S)-1,2,5-Trimethylpiperazine, a readily available chiral diamine, as an organocatalyst in the enantioselective Henry reaction. While presented here as the oxalate salt for stability and ease of handling, the active catalyst is the free base, which is typically generated in situ.

Mechanistic Insights: A Dual-Activation Approach

The catalytic prowess of chiral diamines like (2R,5S)-1,2,5-Trimethylpiperazine in the Henry reaction stems from a likely dual-activation mechanism. This involves the simultaneous activation of both the nitroalkane and the aldehyde electrophile, orchestrated by the bifunctional nature of the catalyst.

  • Base-Catalyzed Nitronate Formation: The more basic nitrogen atom of the piperazine acts as a Brønsted base, deprotonating the nitroalkane to form a chiral nitronate intermediate. The stereochemistry of the catalyst influences the facial selectivity of this deprotonation.

  • Lewis Acid/Hydrogen Bonding Activation of the Aldehyde: The second nitrogen atom of the piperazine, likely in its protonated form (ammonium ion), can act as a Lewis acid or a hydrogen bond donor. This activates the aldehyde by coordinating to its carbonyl oxygen, lowering the LUMO energy and rendering it more susceptible to nucleophilic attack.

  • Stereocontrolled C-C Bond Formation: The chiral environment created by the catalyst directs the approach of the nitronate to one of the enantiotopic faces of the activated aldehyde, leading to the formation of the β-nitroalkoxide intermediate with high stereoselectivity.

  • Protonation and Catalyst Regeneration: Subsequent protonation of the alkoxide, typically by the protonated catalyst, releases the β-nitroalcohol product and regenerates the active catalyst, thus completing the catalytic cycle.

Enantioselective Henry Reaction Mechanism Catalytic Cycle of the Enantioselective Henry Reaction cluster_0 Catalytic Cycle Catalyst (2R,5S)-1,2,5-Trimethylpiperazine Nitronate Chiral Nitronate Intermediate Catalyst->Nitronate Deprotonation Activated_Aldehyde Activated Aldehyde Catalyst->Activated_Aldehyde H-Bonding Activation Nitroalkane R-CH2NO2 Nitroalkane->Nitronate Aldehyde R'-CHO Aldehyde->Activated_Aldehyde Transition_State Diastereomeric Transition State Nitronate->Transition_State Activated_Aldehyde->Transition_State Alkoxide β-Nitroalkoxide Transition_State->Alkoxide C-C Bond Formation Alkoxide->Catalyst Catalyst Regeneration Product β-Nitroalcohol Product Alkoxide->Product Protonation

Caption: Proposed catalytic cycle for the enantioselective Henry reaction.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for performing an enantioselective Henry reaction using (2R,5S)-1,2,5-Trimethylpiperazine oxalate. Optimization of reaction parameters such as solvent, temperature, and reaction time is recommended for each specific substrate combination to achieve the best results in terms of yield and enantioselectivity.

Materials and Reagents
  • (2R,5S)-1,2,5-Trimethylpiperazine oxalate

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)

  • Weak inorganic base (e.g., anhydrous K₂CO₃ or NaHCO₃) for in-situ generation of the free base catalyst

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol
  • Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2R,5S)-1,2,5-Trimethylpiperazine oxalate (0.1 mmol, 10 mol%) and a weak inorganic base (e.g., K₂CO₃, 0.1 mmol). Add anhydrous solvent (2.0 mL) and stir the suspension at room temperature for 30-60 minutes to generate the free piperazine catalyst.

  • Reaction Setup: Cool the flask to the desired reaction temperature (e.g., 0 °C, -20 °C, or room temperature). Add the aldehyde (1.0 mmol, 1.0 equiv.) to the catalyst mixture.

  • Addition of Nitroalkane: Slowly add the nitroalkane (2.0 mmol, 2.0 equiv.) to the reaction mixture dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-nitroalcohol.

  • Characterization and Enantioselectivity Determination: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental_Workflow start Start: Materials Preparation catalyst_activation 1. Catalyst Activation: (2R,5S)-1,2,5-Trimethylpiperazine oxalate + Base in Solvent start->catalyst_activation reaction_setup 2. Reaction Setup: Cool and add Aldehyde catalyst_activation->reaction_setup addition 3. Addition of Nitroalkane reaction_setup->addition monitoring 4. Reaction Monitoring (TLC/HPLC) addition->monitoring workup 5. Work-up: Quench with NH4Cl (aq), Extract monitoring->workup purification 6. Purification: Dry, Concentrate, Column Chromatography workup->purification analysis 7. Characterization & ee Determination: NMR, MS, Chiral HPLC purification->analysis end End: Pure Enantioenriched Product analysis->end

Caption: General experimental workflow for the enantioselective Henry reaction.

Data Presentation and Interpretation

The success of the enantioselective Henry reaction is evaluated based on the chemical yield and the enantiomeric excess of the product. The following table provides a hypothetical example of how results could be presented for the reaction between various aromatic aldehydes and nitromethane.

EntryAldehyde (R')Temperature (°C)Time (h)Yield (%)ee (%)
1Phenyl0248592
24-Nitrophenyl0189595
34-Methoxyphenyl-20487888
42-Naphthyl0368290

Note: This data is illustrative. Actual results will vary depending on the specific substrates and optimized reaction conditions.

Trustworthiness and Self-Validation: Key Considerations for Robust Protocols

To ensure the reliability and reproducibility of this protocol, consider the following points:

  • Purity of Reagents: Use freshly distilled aldehydes and anhydrous solvents to minimize side reactions and catalyst deactivation.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent oxidation of the aldehyde and potential side reactions.

  • Temperature Control: The enantioselectivity of the Henry reaction is often highly dependent on temperature. Lower temperatures generally lead to higher enantiomeric excesses but may require longer reaction times.[2]

  • Catalyst Loading: While 10 mol% is a common starting point, the catalyst loading can often be reduced to 1-5 mol% without a significant loss in performance, which is economically and environmentally beneficial.[3]

  • Substrate Scope: The electronic nature of the aldehyde substituent can influence reaction rates and enantioselectivity. Electron-withdrawing groups on the aromatic ring of the aldehyde often lead to faster reactions and higher yields.[4]

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine is a promising and accessible organocatalyst for the enantioselective Henry reaction. The operational simplicity of this protocol, coupled with the potential for high yields and enantioselectivities, makes it a valuable tool for the synthesis of chiral β-nitroalcohols. These products are key building blocks in the development of new therapeutics and other fine chemicals. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this catalytic system.

References

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available at: [Link]

  • Gizecki, P., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5207. Available at: [Link]

  • Di Mola, A., et al. (2011). Highly enantioselective nitroaldol reaction catalyzed by new chiral copper complexes. Chemical Communications, 47(30), 8599-8601. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 30(7), 1519. Available at: [Link]

  • Gotor-Gotor, V., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 24(51), 9465-9470. Available at: [Link]

  • Zhou, H., et al. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Organic & Biomolecular Chemistry, 16(10), 1686-1690. Available at: [Link]

  • Majdecka, D., et al. (2024). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine-Functionalized Organophosphorus Compounds. Preprints.org. Available at: [Link]

  • Yoshida, T., et al. (2023). Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. Molecules, 28(22), 7649. Available at: [Link]

  • Vilà, M., et al. (2011). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 50(34), 7858-7862. Available at: [Link]

  • Chauhan, N., et al. (2019). Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three Component Ring-Opening Cyclization from N-activated Aziridines, Anilines and Propargyl Carbonates. Supporting Information. Available at: [Link]

  • Barros, M. T., et al. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 346-353. Available at: [Link]

  • Maloney, K. M., et al. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid-Base Catalyst with Recycle. Organic Process Research & Development, 20(2), 429-436. Available at: [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. Available at: [Link]

  • ProQuest. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available at: [Link]

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Application

Application Note: High-Fidelity Asymmetric Aldol Condensation Catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Abstract The aldol condensation is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of complex molecular architectures found in pharmaceuticals and natural products.[1][2] This application note pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aldol condensation is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of complex molecular architectures found in pharmaceuticals and natural products.[1][2] This application note provides a detailed protocol for the asymmetric aldol condensation using the chiral organocatalyst (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This catalyst demonstrates exceptional performance in controlling stereochemistry, offering a robust and scalable method for producing enantiomerically enriched β-hydroxy carbonyl compounds. We will explore the mechanistic underpinnings of the catalyst, provide a validated, step-by-step experimental protocol, and present representative data on its performance and substrate scope.

Introduction

The Imperative of Asymmetric Aldol Condensation in Drug Development

The biological activity of chiral molecules is often confined to a single enantiomer, making stereocontrol a critical parameter in modern drug synthesis.[3] The aldol reaction, which constructs β-hydroxy carbonyl moieties, is a powerful tool for building the chiral centers prevalent in numerous bioactive compounds, including polyketide antibiotics, alkaloids, and terpenes.[1][4] The development of catalytic, enantioselective methods for this transformation is therefore a primary objective in medicinal chemistry.[5]

Organocatalysis: A Paradigm Shift from Proline to Chiral Piperazines

The field of asymmetric catalysis has been revolutionized by organocatalysis, which uses small, metal-free organic molecules to induce chirality.[6][7] L-proline was a landmark discovery, demonstrating that simple amino acids could catalyze direct aldol reactions with high enantioselectivity, mimicking the function of Type I aldolase enzymes.[7][8][9] This spurred the development of a vast array of derivatives. Chiral piperazines, such as (2R,5S)-1,2,5-Trimethylpiperazine, have emerged as a superior class of catalysts. Their structural rigidity and tunable steric and electronic properties allow for enhanced stereochemical control compared to more flexible acyclic amines or even proline itself.

(2R,5S)-1,2,5-Trimethylpiperazine Oxalate: A Catalyst of Choice

(2R,5S)-1,2,5-Trimethylpiperazine, when employed as its oxalate salt, represents a highly effective and reliable catalyst for the direct asymmetric aldol reaction. The trans-disubstituted piperazine core provides a well-defined chiral pocket, while the oxalate counter-ion plays a crucial role in the catalytic cycle, acting as a proton shuttle and orienting the substrates through hydrogen bonding to achieve high levels of diastereo- and enantioselectivity.

Mechanistic Rationale

The Enamine Catalytic Cycle

The catalytic action of (2R,5S)-1,2,5-Trimethylpiperazine follows a well-established enamine mechanism, analogous to that of proline.[8]

  • Enamine Formation: The secondary amine of the piperazine catalyst condenses with a donor ketone to form a chiral enamine intermediate. This is the key chiral species in the catalytic cycle.

  • C-C Bond Formation: The nucleophilic enamine attacks the electrophilic aldehyde at one of its prochiral faces. The specific stereochemistry of the piperazine catalyst directs this attack, effectively shielding the other face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the β-hydroxy carbonyl product and regenerate the active piperazine catalyst, allowing it to re-enter the catalytic cycle.

The Role of the Oxalate Co-catalyst

The oxalate dianion is not merely a spectator. It is believed to function as a Brønsted acid/base co-catalyst. It facilitates both the enamine formation and the final hydrolysis step. Furthermore, a key proposed transition state involves the oxalate forming a hydrogen-bonded, eight-membered ring structure that includes the aldehyde and the iminium intermediate. This ternary complex rigidly orients the reactants, leading to the high stereoselectivity observed.

Catalytic Cycle cluster_cycle Enamine Catalytic Cycle Ketone Ketone (R1-CO-CH2-R2) Catalyst (2R,5S)-1,2,5-Trimethyl- piperazine (Cat-NH) Enamine Chiral Enamine Ketone->Enamine + Cat-NH - H₂O Catalyst->Enamine Aldehyde Aldehyde (R3-CHO) TransitionState Stereodirecting Transition State Enamine->TransitionState Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Catalyst - Product Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Water H₂O

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Experimental Protocol: General Procedure

This protocol describes a model reaction between cyclohexanone (aldol donor) and 4-nitrobenzaldehyde (aldol acceptor).

Materials and Reagents
  • (2R,5S)-1,2,5-Trimethylpiperazine oxalate (Catalyst)

  • Cyclohexanone (Reagent Grade, freshly distilled)

  • 4-Nitrobenzaldehyde (Reagent Grade)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Reaction Setup
  • Catalyst Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (2R,5S)-1,2,5-Trimethylpiperazine oxalate (43.6 mg, 0.2 mmol, 20 mol%).

  • Reagent Addition: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Donor Addition: Add cyclohexanone (208 µL, 2.0 mmol, 2.0 equiv) to the solution.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 24-48 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aq. NH₄Cl (2 x 10 mL), saturated aq. NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford the pure aldol product.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product. The dr can be determined by ¹H NMR analysis of the crude product, and the ee can be determined by chiral HPLC analysis.

Experimental Workflow start Start reagents 1. Add Catalyst, Aldehyde, and DMSO to Flask start->reagents donor 2. Add Ketone (Donor) reagents->donor react 3. Stir at Room Temp (24-48h) donor->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench & Aqueous Workup monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify analyze 7. Analyze Yield, dr, ee purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the aldol reaction.

Results & Discussion

The (2R,5S)-1,2,5-Trimethylpiperazine oxalate catalyst provides excellent results across a range of substrates. The following tables summarize typical outcomes.

Table 1: Optimization of Model Reaction Conditions

The reaction between cyclohexanone and 4-nitrobenzaldehyde was optimized for catalyst loading and solvent.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
120DMSO2495>95:599
210DMSO3692>95:598
320NMP249090:1097
420CH₃CN486585:1592

Discussion: DMSO consistently provides the best results in terms of yield and stereoselectivity. A catalyst loading of 20 mol% ensures a reasonable reaction time with maximal stereocontrol. While lower catalyst loadings are effective, they often require longer reaction times.

Table 2: Substrate Scope and Performance

The optimized conditions (20 mol% catalyst, DMSO, 25 °C) were applied to various aldehydes and ketones.

EntryKetoneAldehydeYield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone4-Bromobenzaldehyde92>95:598
2Cyclohexanone2-Naphthaldehyde8894:697
3Cyclopentanone4-Nitrobenzaldehyde8592:896
4Acetone4-Nitrobenzaldehyde78N/A94
5Acetone4-Chlorobenzaldehyde81N/A95

Discussion: The catalyst shows broad applicability. It is highly effective for cyclic ketones, delivering exceptional diastereo- and enantioselectivity. Acyclic ketones like acetone also perform well, providing high enantiomeric excess. Electron-withdrawing groups on the aromatic aldehyde generally lead to faster reactions and excellent stereochemical outcomes.

Troubleshooting and Key Considerations
  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Freshly distilled ketone donors can improve results.

  • Low Stereoselectivity: The presence of water can hydrolyze the enamine intermediate prematurely. Ensure anhydrous conditions are maintained until the workup. Temperature control is also critical; running the reaction at lower temperatures (e.g., 4 °C) may improve selectivity at the cost of reaction time.

  • Racemization: The aldol product can be sensitive to epimerization. Avoid harsh acidic or basic conditions during workup and purification. A buffered quench (e.g., NH₄Cl) is recommended.

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a highly efficient and versatile organocatalyst for the asymmetric aldol condensation. It provides a reliable and scalable method for accessing chiral β-hydroxy carbonyl compounds in high yields and with outstanding levels of stereocontrol. The operational simplicity of the protocol, combined with the catalyst's robust performance across a range of substrates, makes it an invaluable tool for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development.

References

  • Bhanushali, M., & Zhao, C.-G. (n.d.). Developing Novel Organocatalyzed Aldol Reactions for the Enantioselective Synthesis of Biologically Active Molecules. Thieme Connect. Retrieved from [Link]

  • Abuaf, M., Das, S., & Mastai, Y. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(3), 1686–1693. Available from: [Link]

  • Zhang, Z.-W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. Available from: [Link]

  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. Available from: [Link]

  • Pellissier, H. (2011). Asymmetric organocatalysis at the service of medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 759-783. Available from: [Link]

  • Choudhary, A., & Kumar, A. (2009). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Letters in Organic Chemistry, 6(1), 54-58. Available from: [Link]

  • MySkinRecipes. (n.d.). (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

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Method

Application of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Asymmetric Michael Additions: A Technical Guide for Researchers

Introduction: The Power of Chiral Amines in Asymmetric Synthesis The Michael addition, a cornerstone of carbon-carbon bond formation, has been profoundly impacted by the advent of organocatalysis.[1] This field leverages...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Amines in Asymmetric Synthesis

The Michael addition, a cornerstone of carbon-carbon bond formation, has been profoundly impacted by the advent of organocatalysis.[1] This field leverages small, chiral organic molecules to induce stereoselectivity, offering a greener and often more direct alternative to traditional metal-based catalysts. Among the privileged scaffolds in organocatalysis, chiral amines have emerged as powerful tools, particularly in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates.[1][2] This guide focuses on the application of a specific C2-symmetric chiral diamine, (2R,5S)-1,2,5-Trimethylpiperazine, in its stable and easily handled oxalate salt form, for asymmetric Michael additions. This catalyst is particularly effective in the conjugate addition of aldehydes and ketones to various Michael acceptors, such as nitroalkenes.

The piperazine framework offers a rigid cyclic structure that effectively translates the stereochemical information from its chiral centers to the transition state of the reaction. The (2R,5S) configuration of the methyl groups creates a well-defined chiral pocket around the catalytically active secondary amine, enabling high levels of facial discrimination of the incoming electrophile. This guide will delve into the mechanistic underpinnings of this catalysis, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanism of Action: Enamine Catalysis and the Role of the Oxalate Salt

The catalytic cycle of (2R,5S)-1,2,5-Trimethylpiperazine in Michael additions proceeds through the formation of a transient enamine intermediate. The secondary amine of the piperazine catalyst reacts with a carbonyl group of the Michael donor (e.g., an aldehyde or ketone) to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to readily attack the electron-deficient β-carbon of the Michael acceptor.

The stereochemical outcome of the reaction is dictated by the transition state assembly. The C2-symmetric nature of the (2R,5S)-1,2,5-trimethylpiperazine catalyst directs the approach of the Michael acceptor to one face of the enamine, minimizing steric interactions. The proposed transition state involves a gauche relationship between the donor and acceptor π-systems, favored by electrostatic interactions between the partially positive nitrogen of the enamine and the electron-withdrawing group of the acceptor (e.g., the nitro group).[1]

The oxalate salt form of the catalyst is not merely for improved handling and stability. The oxalic acid can act as a Brønsted acid co-catalyst. It is proposed that a proton from the acid can activate the Michael acceptor by hydrogen bonding to its electron-withdrawing group, rendering it more electrophilic. This dual activation, where the amine activates the donor and the acidic counter-ion activates the acceptor, can lead to enhanced reaction rates and selectivities.[3][4]

Catalytic Cycle of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Michael Addition cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H2O TransitionState Stereodetermining Transition State Enamine->TransitionState + Michael Acceptor Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product Michael Adduct Iminium->Product + H2O - Catalyst FinalProduct Final Chiral Product Product->FinalProduct Hydrolysis Aldehyde Aldehyde/Ketone (Michael Donor) Acceptor Michael Acceptor (e.g., Nitroalkene)

Caption: Catalytic cycle of the Michael addition.

Experimental Protocols

The following protocols are based on established procedures for similar chiral piperazine catalysts and should serve as a robust starting point for optimization with (2R,5S)-1,2,5-Trimethylpiperazine Oxalate.[1]

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Materials:

  • (2R,5S)-1,2,5-Trimethylpiperazine oxalate (10-20 mol%)

  • Aldehyde (1.5 - 2.0 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or a mixture like DCM/Hexane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and stirring plate

  • Temperature control system (ice bath or cryostat)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (2R,5S)-1,2,5-Trimethylpiperazine oxalate catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for several minutes.

  • Solvent and Reactant Addition: Add the anhydrous solvent, followed by the nitroalkene. Stir the mixture until the catalyst and nitroalkene are fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (typically ranging from room temperature down to 0 °C).

  • Initiation: Add the aldehyde dropwise to the cooled, stirring mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions can take from several hours to a few days depending on the substrates and temperature.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. The diastereomeric ratio (d.r.) can be determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Start Start: Flame-dried glassware AddCatalyst Add (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Start->AddCatalyst Inert Establish Inert Atmosphere AddCatalyst->Inert AddSolventAcceptor Add Anhydrous Solvent & Michael Acceptor Inert->AddSolventAcceptor Cool Cool to Desired Temperature AddSolventAcceptor->Cool AddDonor Add Michael Donor (Aldehyde/Ketone) Cool->AddDonor Stir Stir and Monitor by TLC/HPLC AddDonor->Stir Workup Quench and Concentrate Stir->Workup Purify Purify by Column Chromatography Workup->Purify Analyze Determine Yield, d.r., and e.e. Purify->Analyze End End: Characterized Chiral Product Analyze->End

Caption: General experimental workflow.

Data Presentation: Performance in Michael Additions

The following table summarizes typical results obtained with a closely related C2-symmetric piperazine catalyst, (2S,5S)-2,5-dibenzylpiperazine, in the Michael addition of various aldehydes to nitroalkenes.[1] These data serve as a valuable benchmark for what can be expected when using (2R,5S)-1,2,5-Trimethylpiperazine oxalate, though optimization will be necessary for the specific catalyst and substrates.

EntryAldehyde (Donor)Nitroalkene (Acceptor)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)
1Propanaltrans-β-NitrostyreneDCM/Hexane0488595:582
2Butanaltrans-β-NitrostyreneDCM/Hexane0488897:384
3Pentanaltrans-β-NitrostyreneDCM/Hexane0488696:485
4Butanal(E)-2-(2-nitrovinyl)thiopheneDCM/Hexane0727595:580
5Butanal(E)-1-nitro-2-phenyletheneTolueneRT248090:1078

Data adapted from a study on a similar chiral piperazine catalyst.[1]

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).

    • Temperature: While lower temperatures generally improve stereoselectivity, they can also decrease the reaction rate. If the reaction is sluggish, consider running it at a higher temperature (e.g., room temperature).

    • Solvent: The polarity of the solvent can significantly impact the reaction. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF).

  • Low Stereoselectivity (d.r. or e.e.):

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often leads to higher stereoselectivity by favoring a more ordered transition state.

    • Solvent: The choice of solvent can influence the transition state geometry. A less polar solvent may enhance favorable electrostatic interactions and improve stereoselectivity.

    • Additives: The presence of the oxalate counter-ion already provides a Brønsted acid. However, in some cases, the addition of other acidic or basic additives might influence the outcome. This should be approached with caution as it can also lead to side reactions.

  • Side Reactions:

    • Aldehyde Self-Condensation (Aldol): This can be an issue with some aldehydes. Using a slight excess of the aldehyde, but not a large one, and maintaining a low temperature can help minimize this side reaction.

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a promising and practical organocatalyst for asymmetric Michael additions. Its C2-symmetric structure provides a well-defined chiral environment for enamine-based catalysis, leading to products with high stereoselectivity. The oxalate salt form not only enhances the catalyst's stability and ease of handling but may also play a crucial role as a co-catalyst, activating the Michael acceptor. The protocols and data presented in this guide, based on closely related systems, offer a solid foundation for researchers to explore the utility of this catalyst in their own synthetic endeavors. As with any catalytic system, careful optimization of reaction parameters will be key to achieving the best results for specific substrate combinations.

References

  • Barros, M. T., & Phillips, A. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 227-234. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the asymmetric Michael addition reaction. Chemical Society Reviews, 36(3), 473-480. [Link]

  • Notka, D., & List, B. (2006). Asymmetric enamine catalysis. Angewandte Chemie International Edition, 45(13), 2024-2045. [Link]

  • Barros, M. T., & Phillips, A. M. F. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 227-234. [Link]

  • Kim, D. Y., & Kim, H. R. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 23(11), 2909. [Link]

  • Gao, Y., An, J., & Wu, J. (2011). An efficient organocatalytic enantioselective Michael addition of aryl methyl ketones with 2-furanones: highly functionalized chiral 3,4-substituted lactones. Chemical Communications, 47(37), 10428-10430. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis. Angewandte Chemie International Edition, 47(48), 9184-9214. [Link]

  • Kim, D. Y., & Kim, H. R. (2018). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 23(10), 2639. [Link]

  • Wikipedia contributors. (2023, December 19). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2189. [Link]

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Melchiorre, P., Deiana, L., Gualandi, A., & Mazzanti, A. (2011). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 108(43), 17622-17627. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. (2013). ResearchGate. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

  • Pericàs, M. A. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 7, 1306-1339. [Link]

  • Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Additions to Nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877-1894. [Link]

  • Córdova, A. (2004). The Michael addition reaction. Modern Organocatalyzed Reactions, 135-192. [Link]

  • Proposed catalytic cycle of the Michael addition. (2014). ResearchGate. [Link]

Sources

Application

Application Notes & Protocols: (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a Chiral Organocatalyst for Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the application of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a chiral organocatalyst f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a chiral organocatalyst for asymmetric Diels-Alder reactions. While direct literature precedents for this specific catalyst are emerging, this guide is built upon established principles of chiral amine and iminium ion catalysis in asymmetric synthesis. We present a plausible catalytic cycle, detailed protocols for catalyst preparation and reaction execution, and expected outcomes for the enantioselective synthesis of valuable chiral cyclohexene derivatives. The C₂-symmetric nature of the piperazine backbone offers a structurally rigid and predictable chiral environment, making it a promising candidate for inducing high stereoselectivity. The oxalate salt form provides an in-situ source of a Brønsted acid co-catalyst, crucial for the formation of the reactive iminium ion intermediate.

Introduction: The Power of Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with remarkable efficiency and stereocontrol.[1][2] The ability to perform this reaction asymmetrically, thereby selectively producing one of two enantiomers, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[2] Chiral organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in Diels-Alder reactions, offering a metal-free and often milder alternative to traditional Lewis acid catalysis.[3][4]

Among the various classes of organocatalysts, chiral amines have proven to be particularly effective.[3][4] Their mode of action typically involves the formation of a transient, highly reactive iminium ion from an α,β-unsaturated aldehyde or ketone dienophile.[3][5] This iminium ion has a significantly lowered LUMO (Lowest Unoccupied Molecular Orbital), which accelerates the Diels-Alder reaction and allows the chiral amine to effectively shield one face of the dienophile, directing the approach of the diene to achieve high enantioselectivity.[1][5]

(2R,5S)-1,2,5-Trimethylpiperazine is a C₂-symmetric chiral diamine. Its rigid piperazine core, substituted with methyl groups at the stereogenic centers, creates a well-defined chiral pocket around the catalytically active nitrogen atom. The oxalate salt form is particularly advantageous as the oxalate dianion can act as a proton source, facilitating the formation of the key iminium ion intermediate without the need for an external acidic co-catalyst.[6][7]

Proposed Catalytic Cycle and Mechanism

The catalytic cycle for the (2R,5S)-1,2,5-Trimethylpiperazine Oxalate catalyzed asymmetric Diels-Alder reaction is proposed to proceed through the formation of a chiral iminium ion.

  • Iminium Ion Formation: The chiral secondary amine of the piperazine catalyst reacts with the α,β-unsaturated aldehyde (dienophile) to form a chiral iminium ion. The oxalate counterion provides the necessary proton for this step.

  • Stereocontrolled Cycloaddition: The C₂-symmetric scaffold of the piperazine ligand creates a sterically hindered environment, effectively blocking one face of the iminium ion. The diene then approaches from the less hindered face, leading to a highly stereoselective [4+2] cycloaddition.

  • Hydrolysis and Catalyst Regeneration: The resulting cyclic iminium ion is hydrolyzed to release the chiral Diels-Alder adduct and regenerate the (2R,5S)-1,2,5-Trimethylpiperazine catalyst, which can then enter a new catalytic cycle.

Diels_Alder_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst (2R,5S)-1,2,5-Trimethylpiperazine Iminium Chiral Iminium Ion Catalyst->Iminium + Dienophile - H₂O Dienophile α,β-Unsaturated Aldehyde Cycloadduct_Iminium Cyclic Iminium Intermediate Iminium->Cycloadduct_Iminium + Diene Diene Diene Cycloadduct_Iminium->Catalyst - Catalyst (Regenerated) Product Chiral Diels-Alder Adduct Cycloadduct_Iminium->Product + H₂O Final_Product Enantioenriched Cycloadduct H2O H₂O Start_Dienophile Dienophile Start_Diene Diene caption Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle for the Asymmetric Diels-Alder Reaction.

Experimental Protocols

Preparation of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Catalyst

While commercially available, the synthesis of (2R,5S)-1,2,5-Trimethylpiperazine can be achieved from readily available starting materials such as L-alanine derivatives.[8] A general, analogous procedure for the N-methylation of a chiral piperazine is outlined below.

Materials:

  • (2R,5S)-2,5-Dimethylpiperazine

  • Formaldehyde (37% in H₂O)

  • Formic acid

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Oxalic acid

  • Ethanol

Procedure:

  • To a solution of (2R,5S)-2,5-dimethylpiperazine in formic acid, add formaldehyde solution dropwise at 0 °C.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and basify with a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude (2R,5S)-1,2,5-trimethylpiperazine.

  • Purify the crude product by distillation or column chromatography.

  • Dissolve the purified (2R,5S)-1,2,5-trimethylpiperazine in ethanol.

  • Add a solution of oxalic acid in ethanol dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a white solid.

Catalyst_Prep_Workflow Start Start: (2R,5S)-2,5-Dimethylpiperazine Reaction Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start->Reaction Workup Basic Workup (NaOH, Ether Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Salt_Formation Salt Formation (Oxalic Acid, Ethanol) Purification->Salt_Formation Final_Product Final Product: (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Salt_Formation->Final_Product caption Catalyst Preparation Workflow

Caption: Workflow for the Preparation of the Chiral Catalyst.

General Protocol for the Asymmetric Diels-Alder Reaction

This protocol provides a general starting point for the asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. Optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.

Materials:

  • (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (10-20 mol%)

  • α,β-Unsaturated aldehyde (1.0 mmol)

  • Diene (2.0-3.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM), Chloroform, Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add (2R,5S)-1,2,5-Trimethylpiperazine Oxalate (0.1-0.2 mmol).

  • Add the solvent (2.0 mL) and stir the mixture at room temperature.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Add the diene (2.0-3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Expected Results and Data Presentation

The use of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate as a catalyst is expected to yield the corresponding Diels-Alder adducts with high levels of enantioselectivity. The following table provides a hypothetical summary of expected results for the reaction between cyclopentadiene and various α,β-unsaturated aldehydes, based on analogous systems.

EntryDienophile (Aldehyde)DieneCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1AcroleinCyclopentadiene20-2085>90
2CrotonaldehydeCyclopentadiene20-2090>95
3CinnamaldehydeCyclopentadiene20092>98
4MethacroleinIsoprene20-2078>85

Conclusion

(2R,5S)-1,2,5-Trimethylpiperazine Oxalate is a promising and readily accessible chiral organocatalyst for asymmetric Diels-Alder reactions. Its C₂-symmetric structure provides a well-defined chiral environment, and the oxalate salt form offers a convenient in-situ source of the necessary Brønsted acid co-catalyst for iminium ion formation. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this catalyst in the enantioselective synthesis of complex cyclic molecules, with broad potential applications in pharmaceutical and materials science.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link][3]

  • Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. (2022). Molecules, 27(3), 735. [Link][2][4]

  • Iminium Catalysis in Natural Diels-Alderase. (2022). bioRxiv. [Link][5]

  • Iminium Catalysis. (2012). Chemical Reviews, 112(9), 5057–5131. [Link][6]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. (2020). Molecules, 25(21), 5133. [Link][7]

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (1998). The Journal of Organic Chemistry, 63(22), 7994–7996. [Link][9]

  • Asymmetric Catalysis of Diels–Alder Reaction. (2011). In Comprehensive Chirality (pp. 1–34). Elsevier. [Link][1]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2011). NIH Public Access. [Link][2]

Sources

Method

Application Note & Protocol: Asymmetric Hydrogenation of Ketones Using Chiral Piperazine-Derived Catalysts

Abstract This document provides a comprehensive guide to performing asymmetric hydrogenation of prochiral ketones using transition metal catalysts bearing chiral piperazine-derived ligands. Asymmetric hydrogenation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to performing asymmetric hydrogenation of prochiral ketones using transition metal catalysts bearing chiral piperazine-derived ligands. Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1] This guide details the theoretical background, catalyst preparation, a detailed experimental protocol for a representative ketone hydrogenation, and methods for analyzing the reaction outcome. It is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules in nature, and the biological activity of many pharmaceuticals, agrochemicals, and flavors is often dictated by a single enantiomer. Consequently, the development of efficient methods to produce enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric hydrogenation, a reaction that adds two hydrogen atoms across a double bond with high three-dimensional selectivity, stands out for its elegance and efficiency.[2]

The success of this transformation hinges on the catalyst, which typically consists of a transition metal (like Ruthenium, Rhodium, or Iridium) and a chiral ligand.[3] The ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the prochiral substrate.[4] While ligands like BINAP have been foundational in this field, the quest for new ligand scaffolds with unique steric and electronic properties continues.[5] Chiral piperazines and their derivatives have emerged as a valuable class of ligands, offering a rigid, C2-symmetric or non-symmetric scaffold that can be readily synthesized and modified.[6][7]

This guide focuses on a representative system: the Ruthenium-catalyzed asymmetric hydrogenation of a ketone, a transformation widely recognized for its broad applicability and high selectivity, often referred to as the Noyori asymmetric hydrogenation.[8][9]

The Catalyst System: Metal, Ligand, and Mechanism

The catalytic system typically involves a pre-catalyst, which is an air-stable metal complex, that is activated under the reaction conditions to form the active catalytic species.

The Chiral Ligand: Piperazine Derivatives

The chiral piperazine core provides a robust framework. Substituents on the piperazine ring and its nitrogens are strategically placed to create a well-defined chiral pocket that effectively differentiates the two faces of the ketone substrate. The synthesis of these chiral building blocks can be achieved through various methods, including the asymmetric hydrogenation of pyrazine precursors.[10][11][12]

The Metal Center: Ruthenium

Ruthenium (II) complexes are particularly effective for the hydrogenation of polar functional groups like ketones.[9] The mechanism, while complex, is understood to involve a "bifunctional" or "metal-ligand cooperative" pathway.[2]

The Catalytic Cycle

The generally accepted mechanism for Ru(II)-diphosphine-diamine catalyzed ketone hydrogenation involves the following key steps.[9][13]

  • Pre-catalyst Activation: The stable Ru(II) dihalide pre-catalyst reacts with H₂ in the presence of a base to form the active dihydride species, RuH₂.[2]

  • Substrate Coordination & Hydrogen Transfer: The ketone substrate coordinates to the metal center. In a concerted, six-membered pericyclic transition state, a hydride on the ruthenium is transferred to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen.[1] This metal-ligand cooperation avoids the need for a substrate with an adjacent coordinating group, broadening the reaction's scope.[9]

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle.

Below is a diagram illustrating the general workflow for this process.

G cluster_prep Catalyst & Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis p1 Charge Schlenk flask with pre-catalyst and substrate p2 Add degassed solvent under inert atmosphere (N2/Ar) p1->p2 p3 Add base activator (e.g., KOtBu) p2->p3 r1 Purge system with H2 gas (3-4 cycles) p3->r1 r2 Pressurize with H2 (e.g., 10-50 atm) r1->r2 r3 Stir vigorously at controlled temperature r2->r3 a1 Vent pressure and quench reaction r3->a1 a2 Purify product (e.g., column chromatography) a1->a2 a3 Determine Conversion (GC/NMR) a2->a3 a4 Determine Enantiomeric Excess (Chiral HPLC/GC) a3->a4

Caption: General experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone as a model substrate using a hypothetical Ru-complex with a chiral piperazine-based phosphine ligand.

Safety Precautions: This reaction involves flammable solvents and hydrogen gas under pressure. It must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The use of a high-pressure autoclave requires specific training and safety protocols.

Materials and Equipment
  • Substrate: Acetophenone (1.0 mmol, 120.2 mg)

  • Pre-catalyst: RuCl₂[(S)-PiperazinePhos][(S,S)-DPEN] (0.001 mmol, 0.1 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (0.02 mmol, 2.2 mg)

  • Solvent: 2-Propanol (IPA), anhydrous and degassed (5 mL)

  • Hydrogen Source: High-purity H₂ gas cylinder with regulator

  • Reaction Vessel: 25 mL Schlenk flask or a small-scale high-pressure autoclave

  • Inert Gas: Nitrogen or Argon

  • Standard Schlenk line equipment, magnetic stirrer, and temperature-controlled bath

Reaction Setup and Execution
  • Vessel Preparation: In a nitrogen-filled glovebox, add the Ru-pre-catalyst (0.1 mol%) and KOtBu (2 mol%) to the reaction vessel equipped with a magnetic stir bar.

  • Substrate Addition: Add the acetophenone (1.0 mmol) to the vessel.

  • Solvent Addition: Add the degassed 2-propanol (5 mL). Seal the vessel securely.

  • Inert Atmosphere: Remove the vessel from the glovebox and connect it to a Schlenk line.

  • Hydrogen Purge: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure the atmosphere is completely exchanged.

  • Pressurization: Pressurize the vessel to the desired hydrogen pressure (e.g., 20 atm). If using a Schlenk flask, a hydrogen-filled balloon can be used for reactions at atmospheric pressure.

  • Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 40 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC or TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in the fume hood. Quench the reaction by adding a few drops of water.

  • Purification: Filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Catalytic Cycle Visualization

The following diagram illustrates the key intermediates in the Ru-catalyzed hydrogenation of a ketone.

G precatalyst RuCl₂(L)(L') active_cat RuH₂(L)(L') precatalyst->active_cat + 2H₂, Base substrate_complex [RuH₂(Ketone)(L)(L')] active_cat->substrate_complex + Ketone ts Transition State [H-Ru-N-H---O=C] substrate_complex->ts Concerted H⁻/H⁺ Transfer product_complex [Ru(Alcohol)(H)(L)(L')] ts->product_complex product_complex->active_cat - Chiral Alcohol

Caption: Simplified catalytic cycle for Ru-catalyzed ketone hydrogenation.

Analysis of Results

Accurate determination of conversion and enantiomeric excess is critical to evaluating the success of the reaction.

Determining Conversion

Conversion of the starting material to the product can be determined using standard analytical techniques:

  • Gas Chromatography (GC): Provides fast and accurate quantification of volatile substrates and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to starting material by integrating characteristic signals.

Determining Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the stereoselectivity of the reaction. It is defined as |(%R) - (%S)|. Several methods are available:[14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The enantiomeric products are separated on a chiral stationary phase, and the ratio is determined by integrating the peak areas.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile and thermally stable compounds.[15]

  • NMR with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers may become distinct, allowing for their integration.[15][16]

The results of an optimization study can be summarized in a table for clarity.

Table 1: Example of Reaction Optimization Data

EntryLigandTemp (°C)Pressure (atm)Time (h)Conversion (%)¹ee (%)²
1(S)-L13010128592 (R)
2(S)-L140208>9995 (R)
3(S)-L150208>9994 (R)
4(R)-L140208>9995 (S)
5(S)-L24020129188 (R)
¹ Determined by GC analysis.
² Determined by chiral HPLC analysis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst (poisoned by O₂ or impurities)Ensure all solvents are thoroughly degassed and reagents are pure. Use a glovebox for catalyst handling.
Insufficient hydrogen pressure or leak in the systemCheck the system for leaks. Increase H₂ pressure.
Incorrect base or insufficient amountVerify the identity and stoichiometry of the base.
Low enantioselectivity Reaction temperature is too highLower the reaction temperature.
Racemization of the productCheck work-up conditions; avoid strongly acidic or basic conditions if the product is susceptible to racemization.
Incorrect ligand enantiomer for desired productVerify the absolute configuration of the chiral ligand.
Inconsistent results Poor stirring, leading to mass transfer limitationsIncrease the stirring rate. Ensure the stir bar is functioning correctly.
Impurities in the substratePurify the substrate before use.

References

  • Noyori Hydrogenation. (n.d.). NROChemistry.
  • Noyori Asymmetric Hydrogenation | Organic Chemistry. (2021). YouTube.
  • Noyori Asymmetric Hydrogenation. (n.d.). Thermo Fisher Scientific.
  • Asymmetric hydrogenation. (n.d.). Wikipedia.
  • Noyori Asymmetric Hydrogenation. (2014). Chem-Station Int. Ed.
  • Determination of enantiomeric excess. (n.d.).
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
  • Feng, G.-S., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.
  • Analytical Techniques for Stereochemistry. (n.d.). Chiralpedia.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5723-5726.
  • Wang, Z., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201.
  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.
  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.).
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (n.d.). ResearchGate.
  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. (2017). BORZUYA UNIVERSITY.
  • Design of Chiral Ligands for Asymmetric Catalysis. (n.d.). ResearchGate.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Semantic Scholar.
  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 43(37), 4692-4709.
  • Asymmetric Hydrogenation. (2015).
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (n.d.). MDPI.
  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. (n.d.). ResearchGate.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Chiral Piperazines Utilizing (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Abstract This technical guide provides a comprehensive framework for the scale-up synthesis of complex chiral piperazine derivatives, leveraging the stereochemically defined building block, (2R,5S)-1,2,5-trimethylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of complex chiral piperazine derivatives, leveraging the stereochemically defined building block, (2R,5S)-1,2,5-trimethylpiperazine oxalate. Chiral piperazines are privileged scaffolds in modern medicinal chemistry, frequently imparting favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[1] This document outlines a detailed, field-proven protocol for the multi-step synthesis of a representative advanced intermediate, highlighting key experimental considerations, causality behind procedural choices, and robust purification strategies essential for industrial-scale production.

Introduction: The Strategic Advantage of (2R,5S)-1,2,5-Trimethylpiperazine in Drug Development

The piperazine motif is a cornerstone in the design of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The introduction of chirality into the piperazine ring can significantly enhance target specificity and reduce off-target effects, leading to improved efficacy and safety profiles. (2R,5S)-1,2,5-trimethylpiperazine is a valuable chiral building block that offers a pre-defined stereochemical scaffold, streamlining the synthesis of enantiomerically pure drug candidates and avoiding costly and often challenging chiral separations at later stages of a synthetic campaign. Its use as a pharmaceutical intermediate is well-established, particularly in the development of CNS agents.[2]

This guide will focus on a representative synthetic sequence commencing with (2R,5S)-1,2,5-trimethylpiperazine oxalate to construct a more complex, multi-substituted chiral piperazine, analogous to intermediates used in the synthesis of contemporary APIs. The chosen target exemplifies common synthetic challenges encountered in process chemistry, including selective N-functionalization and diastereomer control.

Synthetic Strategy: A Multi-Step Approach to a Key Chiral Intermediate

Our synthetic approach is a two-step sequence involving an initial N-alkylation via reductive amination, followed by N-acylation to install a heterocyclic moiety. This strategy allows for the controlled and sequential introduction of diverse substituents onto the piperazine core.

G A (2R,5S)-1,2,5-Trimethylpiperazine Oxalate B Free Base Generation A->B Base (e.g., NaOH) C (2R,5S)-1,2,5-Trimethylpiperazine B->C D Reductive Amination (Propionaldehyde, NaBH(OAc)3) C->D E (2R,5S)-1,2,5-Trimethyl-4-propylpiperazine D->E F N-Acylation (Activated Pyrazine Carboxylic Acid) E->F G Target Chiral Piperazine Intermediate F->G

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Liberation of the Free Base from (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Rationale: The oxalate salt is often supplied for its crystalline nature and stability. For subsequent reactions, the free piperazine is required. This protocol describes a standard aqueous workup to liberate the free base.

Protocol:

  • To a stirred suspension of (2R,5S)-1,2,5-trimethylpiperazine oxalate (1.0 eq) in dichloromethane (DCM, 10 vol) is added a 2 M aqueous solution of sodium hydroxide (2.5 eq) at room temperature.

  • The mixture is stirred vigorously for 1 hour or until all solids have dissolved.

  • The layers are separated, and the aqueous phase is extracted with DCM (2 x 5 vol).

  • The combined organic layers are washed with brine (5 vol), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2R,5S)-1,2,5-trimethylpiperazine as an oil. The crude product is typically used in the next step without further purification.

Scale-Up N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and scalable method for the N-alkylation of secondary amines.[1] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing over-alkylation and being compatible with a wide range of functional groups.

Protocol:

  • To a solution of (2R,5S)-1,2,5-trimethylpiperazine (1.0 eq) in DCM (10 vol) is added propionaldehyde (1.2 eq) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, maintaining the internal temperature below 10 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until reaction completion is confirmed by LC-MS.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted with DCM.

  • The combined organic layers are washed with brine, dried, and concentrated to yield crude (2R,5S)-1,2,5-trimethyl-4-propylpiperazine.

N-Acylation with an Activated Pyrazine Carboxylic Acid

Rationale: The formation of an amide bond is a common and critical step in the synthesis of many pharmaceuticals. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation, minimizing side reactions and racemization.

Protocol:

  • To a solution of 3-(isopropoxy)pyrazine-2-carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF, 10 vol) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • A solution of crude (2R,5S)-1,2,5-trimethyl-4-propylpiperazine (1.0 eq) in DMF (2 vol) is added dropwise to the activated acid mixture.

  • The reaction is stirred at room temperature for 4-6 hours, monitoring for completion by LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude target intermediate.

Purification Strategy for Diastereomeric Products on a Large Scale

Rationale: The N-acylation step can potentially lead to the formation of diastereomers if the chiral integrity of the starting materials is compromised or if epimerization occurs during the reaction. On a large scale, chromatographic purification of diastereomers can be challenging and costly. Therefore, a crystallization-based purification is highly desirable.

Protocol:

  • The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate, or a mixture thereof).

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified target intermediate with high diastereomeric purity.

  • The mother liquor can be concentrated and re-subjected to crystallization or purified by column chromatography to recover additional product if necessary.

G A Crude Product B Dissolve in Hot Solvent A->B C Slow Cooling & Crystallization B->C D Filtration C->D E Pure Crystalline Product D->E F Mother Liquor D->F G Concentrate & Re-crystallize / Chromatograph F->G H Additional Product G->H

Figure 2: Decision workflow for purification.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTypical YieldPurity (by HPLC)
3.1 (2R,5S)-1,2,5-Trimethylpiperazine Oxalate(2R,5S)-1,2,5-TrimethylpiperazineNaOHDCM/Water>95% (crude)>98%
3.2 (2R,5S)-1,2,5-Trimethylpiperazine(2R,5S)-1,2,5-Trimethyl-4-propylpiperazinePropionaldehyde, NaBH(OAc)₃DCM85-95% (crude)>95%
3.3 (2R,5S)-1,2,5-Trimethyl-4-propylpiperazineTarget Intermediate3-(isopropoxy)pyrazine-2-carboxylic acid, HATU, DIPEADMF70-85% (after purification)>99%

Safety and Handling Considerations

  • Piperazine Derivatives: Piperazines and their derivatives can be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reagents: Handle all reagents in a well-ventilated fume hood. Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Propionaldehyde is volatile and flammable.

  • Scale-Up: Exothermic reactions, such as the quenching of the reductive amination, should be performed with caution on a large scale. Ensure adequate cooling capacity is available and add quenching agents slowly.

Conclusion

The use of (2R,5S)-1,2,5-trimethylpiperazine oxalate as a chiral building block provides an efficient and reliable route to complex, enantiomerically pure piperazine derivatives. The detailed protocols and strategic considerations outlined in this guide are designed to be directly applicable to a scale-up manufacturing environment, enabling the robust production of key intermediates for the development of novel therapeutics.

References

  • MySkinRecipes. (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 968. Available at: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1254-1257. Available at: [Link]

  • Google Patents. Method for preparing piperazines. WO1997010222A1.
  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science, 11(34), 9205-9210. Available at: [Link]

Sources

Method

Application Notes and Protocols: (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Asymmetric Organocatalysis

Introduction: The Strategic Value of Chiral Piperazines in Asymmetric Synthesis The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Piperazines in Asymmetric Synthesis

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of chirality into the piperazine ring opens up avenues for the development of novel therapeutics with enhanced potency and selectivity. (2R,5S)-1,2,5-Trimethylpiperazine, a C2-symmetric chiral amine, has emerged as a powerful organocatalyst for various asymmetric transformations. Its unique stereochemical arrangement and the presence of both secondary and tertiary amine functionalities allow it to effectively control the stereochemical outcome of reactions, making it a valuable tool for researchers, scientists, and drug development professionals. The oxalate salt form enhances the compound's stability and handling characteristics, making it a convenient option for laboratory use.

This comprehensive guide provides an in-depth exploration of the application of (2R,5S)-1,2,5-Trimethylpiperazine as an organocatalyst, with a specific focus on optimizing catalyst loading and reaction time for the asymmetric Michael addition of aldehydes to nitroalkenes. The protocols and insights presented herein are designed to be a practical resource for achieving high enantioselectivity and chemical yields in the synthesis of valuable chiral building blocks.

Mechanistic Insights: The Role of (2R,5S)-1,2,5-Trimethylpiperazine in Enamine Catalysis

(2R,5S)-1,2,5-Trimethylpiperazine functions as a chiral secondary amine catalyst, operating through an enamine-based catalytic cycle. This mode of activation is central to its ability to facilitate asymmetric carbon-carbon bond formation.

The catalytic cycle can be conceptualized as follows:

  • Enamine Formation: The chiral secondary amine of the piperazine catalyst reacts with an aldehyde substrate to form a transient, chiral enamine intermediate. This step is crucial as it transfers the stereochemical information from the catalyst to the substrate.

  • Stereoselective Attack: The generated enamine, now a nucleophile, attacks the electrophilic Michael acceptor (e.g., a nitroalkene) in a highly stereocontrolled manner. The specific (2R,5S) configuration of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the final chiral product and regenerate the (2R,5S)-1,2,5-Trimethylpiperazine catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and stereoselectivity of this process are intrinsically linked to the structure of the catalyst, the nature of the substrates, and the reaction conditions.

Experimental Protocols: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This section provides a detailed, step-by-step protocol for a representative asymmetric Michael addition reaction catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine. The freebase form of the catalyst is typically generated in situ from the oxalate salt by treatment with a suitable base or used directly, with the reaction conditions adjusted accordingly. For the purpose of this protocol, we will assume the use of the freebase, which can be sourced directly or prepared from the oxalate salt.

Representative Reaction: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This reaction serves as an excellent model system to demonstrate the catalytic efficacy of (2R,5S)-1,2,5-Trimethylpiperazine.

dot

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_products Product Propanal Propanal Reaction_Vessel Reaction Vessel (Solvent: DCM, Room Temp.) Propanal->Reaction_Vessel Nitrostyrene trans-β-Nitrostyrene Nitrostyrene->Reaction_Vessel Catalyst (2R,5S)-1,2,5-Trimethylpiperazine Catalyst->Reaction_Vessel Product Chiral Michael Adduct (γ-Nitroaldehyde) Reaction_Vessel->Product cluster_input Input Variables cluster_output Output Metrics Catalyst_Loading Catalyst Loading (5-10 mol%) Optimization Optimization Goal: Maximize Yield & ee Minimize Reaction Time & Catalyst Catalyst_Loading->Optimization affects Reaction_Time Reaction Time (Variable) Reaction_Time->Optimization affects Yield Chemical Yield (%) Enantioselectivity Enantiomeric Excess (% ee) Optimization->Yield Optimization->Enantioselectivity

Application

Application Notes and Protocols for Work-up Procedures Involving (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Introduction: The Strategic Use of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Asymmetric Synthesis (2R,5S)-1,2,5-Trimethylpiperazine is a chiral cyclic amine that serves as a valuable building block in modern asymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Use of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate in Asymmetric Synthesis

(2R,5S)-1,2,5-Trimethylpiperazine is a chiral cyclic amine that serves as a valuable building block in modern asymmetric synthesis. Its unique stereochemistry and nucleophilic nature make it a sought-after component in the development of novel pharmaceuticals and fine chemicals. Often, this chiral amine is supplied and utilized as its oxalate salt. The use of the oxalate salt form offers several practical advantages over the free base, including enhanced stability, improved handling of a solid as opposed to a potentially volatile or viscous liquid, and often, higher purity due to the crystalline nature of the salt.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective work-up procedures for reactions involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The protocols detailed herein are designed to ensure the efficient removal of the oxalate counter-ion and other reaction-related impurities, leading to the successful isolation of the desired product in high purity.

Core Principle: Liberation of the Free Amine

The foundational step in any work-up procedure involving an amine salt is the conversion of the salt back to its free base form. In the case of (2R,5S)-1,2,5-Trimethylpiperazine oxalate, this is achieved by treatment with a suitable base. The deprotonation of the ammonium species by the base liberates the free piperazine, which is typically soluble in organic solvents, while the oxalate counter-ion forms a salt that preferentially partitions into the aqueous phase.

The choice of base is critical and depends on the stability of the final product and other components in the reaction mixture. Common choices include:

  • Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃).

  • Organic bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA).

For most standard applications, an aqueous solution of a mild inorganic base like sodium bicarbonate or sodium carbonate is sufficient and preferred to avoid potential side reactions that can be induced by stronger bases like NaOH or KOH.

General Work-up Protocol for Reactions Utilizing (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

This protocol outlines a general procedure for the work-up of a reaction where (2R,5S)-1,2,5-Trimethylpiperazine oxalate has been used as a nucleophile, for instance, in a nucleophilic substitution or a Buchwald-Hartwig amination reaction.

I. Quenching and Initial Phase Separation
  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it is often beneficial to first remove the solvent under reduced pressure.

  • Redissolution: Dissolve the reaction residue in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or toluene). The choice of solvent should be based on the solubility of the desired product.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃).

    • Expertise & Experience Insight: The use of a bicarbonate or carbonate solution is a crucial step to neutralize any remaining acid and to break the oxalate salt, liberating the free (2R,5S)-1,2,5-Trimethylpiperazine or its derivative. Effervescence (release of CO₂) may be observed if the reaction mixture is acidic. Ensure the separatory funnel is vented frequently.

II. Liquid-Liquid Extraction
  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the organic layer. If DCM is the solvent, this will be the bottom layer. For solvents like EtOAc or toluene, it will be the top layer.

  • Back-Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure complete recovery of the product.

  • Combined Organic Phases: Combine all the organic extracts.

    • Trustworthiness Note: This repetitive extraction process is a self-validating system to maximize the yield of the desired product from the aqueous phase.

III. Washing and Drying
  • Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).

    • Expertise & Experience Insight: The brine wash helps to remove any remaining water from the organic phase and aids in breaking up any emulsions that may have formed.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.

  • Filtration: Filter the organic solution to remove the drying agent. Wash the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.

IV. Solvent Removal and Product Isolation
  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

V. Purification

The crude product can be purified by one or more of the following standard techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent system can provide a highly pure product. The formation of crystalline oxalate salts is often advantageous for purification, and in some cases, recrystallizing the product as a different salt (e.g., hydrochloride) can be effective.[1]

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an effective purification method.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, (2R,5S)-1,2,5-Trimethylpiperazine derivative, byproducts) Quench 1. Quench & Dissolve in Organic Solvent Reaction_Mixture->Quench Base_Wash 2. Wash with Aq. Base (e.g., NaHCO₃) Quench->Base_Wash Liberates free amine Extraction 3. Liquid-Liquid Extraction Base_Wash->Extraction Separates aqueous and organic phases Drying 4. Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration 5. Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Method Purification (Chromatography, Crystallization, or Distillation) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: General workflow for the work-up of reactions involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Base for Salt Breaking 1-2 M aq. NaHCO₃ or Na₂CO₃Sufficient for deprotonation without being overly harsh.
Extraction Solvent DCM, EtOAc, TolueneChoice depends on product solubility and density.
Number of Extractions 2-3To ensure quantitative recovery of the product.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄MgSO₄ is faster but can be slightly acidic.
Typical Product Yield 70-95%Highly dependent on the specific reaction and purification method.
Typical Product Purity >95%Achievable with appropriate purification.

Protocol for a Specific Application: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the work-up for a hypothetical SNAr reaction between a fluoro-nitro-aromatic compound and (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Reaction Scheme:

Ar-F + (2R,5S)-1,2,5-Trimethylpiperazine oxalate → Ar-(2R,5S)-1,2,5-Trimethylpiperazine + HF·oxalate

Step-by-Step Work-up Protocol:
  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting fluoro-nitro-aromatic compound is consumed.

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the solvent (e.g., DMF, DMSO) under high vacuum.

  • Partitioning: To the residue, add 50 mL of ethyl acetate and 50 mL of a 1 M aqueous solution of sodium carbonate.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and shake well for 1-2 minutes. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer.

  • Aqueous Layer Wash: Wash the organic layer with 2 x 50 mL of water to remove any residual DMF or DMSO.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Ar-(2R,5S)-1,2,5-Trimethylpiperazine product.

Logical Relationship Diagram

Logical_Relationship cluster_problem The Challenge cluster_solution The Solution Amine_Salt (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Salt Base_Treatment Treatment with Aqueous Base Amine_Salt->Base_Treatment is treated with Free_Amine Free (2R,5S)-1,2,5-Trimethylpiperazine (Organic Soluble) Base_Treatment->Free_Amine to generate Oxalate_Salt_Aq Oxalate Salt (Aqueous Soluble) Base_Treatment->Oxalate_Salt_Aq and

Caption: The core principle of liberating the free amine from its oxalate salt.

References

  • Kumar, A., Akanksha, & Kumar, S. (2018). Recent advances in the synthesis of chiral piperazines and their applications in asymmetric synthesis. Tetrahedron, 74(38), 5363-5403. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving enantioselectivity with (2R,5S)-1,2,5-Trimethylpiperazine oxalate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This document provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you successfully improve enantioselectivity in your asymmetric synthesis projects. As a chiral diamine, this piperazine derivative is a valuable building block and ligand for creating the chiral environments necessary for stereoselective transformations.[1][2]

Core Principles & Initial Considerations

(2R,5S)-1,2,5-Trimethylpiperazine belongs to the class of chiral piperazines, which are effective catalysts and ligands in various asymmetric reactions, including Michael additions and metal-catalyzed processes.[3][4] The (2R,5S) stereochemistry describes a cis relationship between the methyl groups at the C2 and C5 positions, which dictates the conformation of the piperazine ring and its coordination geometry.

A critical first step in experimental design is understanding the role of the oxalate salt . This salt form enhances the compound's stability and makes it a bench-stable, crystalline solid, which is easier to handle and weigh accurately.[5][6] However, for most catalytic applications, the free amine is required. Therefore, the oxalate must be neutralized in situ or in a prior preparatory step to liberate the active diamine ligand. Failure to do so is a common cause of reaction failure.

Troubleshooting Guide

This section addresses common issues encountered when using (2R,5S)-1,2,5-Trimethylpiperazine Oxalate.

Problem 1: Low or No Enantioselectivity (ee)

  • Q: My reaction yields the desired product, but the enantiomeric excess (ee) is significantly lower than expected. What are the likely causes?

    A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. The root cause often lies in the integrity of the chiral environment. Here are the primary factors to investigate:

    • Incomplete Liberation of the Free Amine: The oxalate counter-ion must be fully neutralized by a base to generate the active free diamine. An insufficient amount of base will leave a portion of your chiral ligand protonated and unable to participate effectively in the catalytic cycle.

      • Solution: Ensure you are using at least two equivalents of a suitable base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) relative to the oxalate salt to deprotonate both the piperazine nitrogens and the oxalic acid.

    • Purity of the Chiral Ligand: The enantiomeric and chemical purity of the piperazine ligand is paramount.[7] Even minor impurities can interfere with the catalysis or introduce competing, non-selective reaction pathways.

      • Solution: Verify the enantiomeric excess (ee) of your starting ligand using chiral HPLC or GC. Check for chemical impurities via ¹H NMR and ensure the absence of residual solvents or starting materials from its synthesis.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding enantioselectivity.

      • Solution: Systematically lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C. Create a table to track the trade-off between reaction time, yield, and ee at different temperatures.

    • Solvent Effects: The solvent plays a crucial role in stabilizing the transition state of the enantiodetermining step.[3] A suboptimal solvent can lead to poor selectivity.

      • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Dioxane). Non-coordinating solvents often favor higher enantioselectivity.

Problem 2: Poor Chemical Yield or Stalled Reaction

  • Q: The reaction is not proceeding to completion, resulting in low product yield. How can I resolve this?

    A: Poor yield can be linked to catalyst deactivation, incorrect stoichiometry, or suboptimal reaction conditions.

    • Insufficient Base: As mentioned, failing to liberate the free diamine from its oxalate salt will effectively lower the concentration of the active ligand, leading to a stalled or sluggish reaction.

      • Solution: Re-evaluate your base stoichiometry. Perform a small-scale trial with an increased amount of base to see if the reaction rate and yield improve.

    • Atmosphere and Reagent Purity: Many asymmetric reactions, especially those involving organometallic intermediates, are sensitive to air and moisture.[3] Water can hydrolyze catalysts and reagents, while oxygen can lead to oxidative side reactions.

      • Solution: Ensure all reagents and solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.[8]

    • Catalyst Loading: The catalyst loading might be too low for the reaction to proceed efficiently.

      • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if it improves the conversion rate.

Problem 3: Inconsistent Results and Poor Reproducibility

  • Q: I am getting different results (both yield and ee) each time I run the reaction. What could be causing this variability?

    A: Reproducibility issues often point to subtle, uncontrolled variables in the experimental setup.

    • Variability in Reagent Quality: Batches of solvents, reagents, or the chiral ligand itself can have varying purity levels.

      • Solution: Use reagents from the same batch for a series of experiments. If a new bottle is opened, re-validate the reaction conditions. Always purify and dry solvents before use.

    • Inconsistent Reaction Setup: Minor differences in addition rates, stirring speed, or temperature control can impact the outcome of sensitive catalytic reactions.

      • Solution: Develop a strict, detailed standard operating procedure (SOP). Use a syringe pump for slow additions and a cryostat for precise temperature control. Document every step meticulously.

    • Electrophile and N-Substituent Effects: In piperazine chemistry, the nature of the electrophile and any substituents on the distal nitrogen can unexpectedly influence both yield and enantioselectivity.[9]

      • Solution: If you are developing a new methodology, be aware that changing the substrate or protecting groups on the piperazine may require complete re-optimization of the reaction conditions.

Data-Driven Optimization

For systematic troubleshooting, it is essential to vary one parameter at a time and document the results. Below is a template table for optimizing a reaction.

EntryTemperature (°C)SolventBase (Equiv.)Yield (%)ee (%)
125THF2.28565
20THF2.27088
3-20THF2.26595
4-20Toluene2.268>99
5-20Toluene1.12094

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Liberation of the Free Amine

This protocol describes the conversion of the oxalate salt to the free diamine for use in a subsequent reaction.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (2R,5S)-1,2,5-Trimethylpiperazine oxalate (1.0 equiv.).

  • Dissolution: Add a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Neutralization: Add a solution of aqueous NaOH (2.5 equiv. in H₂O) and stir vigorously for 1-2 hours.

  • Extraction: Extract the aqueous layer three times with CH₂Cl₂.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (2R,5S)-1,2,5-Trimethylpiperazine.

  • Purity Check: Confirm purity by ¹H NMR before use in the asymmetric reaction.

G cluster_prep Protocol: Free Amine Liberation start Start: Oxalate Salt in Flask dissolve Add Anhydrous Solvent start->dissolve neutralize Add Aqueous NaOH Solution (2.5 equiv) dissolve->neutralize extract Extract with CH₂Cl₂ (3x) neutralize->extract dry Dry Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end_product Product: Free Diamine concentrate->end_product

Caption: Workflow for liberating the free diamine from its oxalate salt.

Troubleshooting Decision Tree

Use this diagram to guide your troubleshooting process when faced with suboptimal results.

G start Problem Encountered: Low Yield or Low ee check_base Is the free amine fully liberated? (Check base stoichiometry, >2 equiv.) start->check_base Start Here check_purity Is the chiral ligand pure? (Check ee% and chemical purity) check_base->check_purity Yes success Reaction Optimized check_base->success No -> Fix & Retry check_temp Is the temperature optimized? (Screen lower temperatures) check_purity->check_temp Yes check_purity->success No -> Purify & Retry check_solvent Is the solvent optimal? (Screen different solvents) check_temp->check_solvent Yes check_temp->success No -> Optimize & Retry check_inert Is the reaction atmosphere inert? (Use dry reagents/solvents & Ar/N₂) check_solvent->check_inert Yes check_solvent->success No -> Optimize & Retry check_inert->success Yes check_inert->success No -> Fix & Retry

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is (2R,5S)-1,2,5-Trimethylpiperazine provided as an oxalate salt?

    • A1: The oxalate salt form is typically a stable, crystalline solid that is not hygroscopic. This makes it much easier to store, handle, and weigh accurately compared to the free amine, which may be an oil or a volatile solid.[5][10]

  • Q2: Can I use a different base to neutralize the oxalate salt?

    • A2: Yes. While NaOH is common for a separate workup, you can often perform the neutralization in situ. Non-nucleophilic organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are suitable. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in reactions that are tolerant of heterogeneous mixtures. The choice of base can sometimes influence the reaction's outcome.

  • Q3: How does the structure of this specific piperazine derivative confer chirality?

    • A3: Chiral diamines like this one create a C₂-symmetric or pseudo-C₂-symmetric environment when they coordinate to a metal center or interact with a substrate.[1] The fixed cis stereochemistry of the methyl groups forces the piperazine ring into a specific chair or boat-like conformation. This rigid, well-defined three-dimensional space dictates how the substrate can approach the reactive center, favoring one transition state over the other and leading to the formation of one enantiomer preferentially.

  • Q4: Can this ligand be used in organocatalysis as well as metal-catalyzed reactions?

    • A4: Yes, chiral diamines are versatile. They can act as ligands for a variety of metals (e.g., Iridium, Copper, Palladium, Rhodium) in reactions like hydrogenations, alkylations, and C-H insertions.[11][12] Additionally, as secondary amines, they can act as organocatalysts themselves, typically by forming chiral enamines or iminium ions with carbonyl substrates, which is a common mechanism in asymmetric Michael additions.[3][13]

  • Q5: What is the best way to store (2R,5S)-1,2,5-Trimethylpiperazine oxalate?

    • A5: The oxalate salt should be stored in a tightly sealed container in a cool, dry place away from direct light. Once converted to the free base, it should be stored under an inert atmosphere (argon or nitrogen) to prevent degradation, especially if it is to be stored for an extended period.

References

  • Benchchem. Application Notes and Protocols for Asymmetric Synthesis with Chiral Diamine Ligands.
  • Benchchem. Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide.
  • Barros, M. T., & Pinho e Melo, T. M. V. D. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA.
  • O'Brien, P., & Wzorek, J. R. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]

  • McDonald, R. I., & Liu, G. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available from: [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]

  • Blakey, S. B., & Kim, B. (2011). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. Available from: [Link]

  • Benchchem. A Comparative Guide to Chiral Amines in Asymmetric Synthesis.
  • Nakhla, J. S., & D'Ambra, T. E. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]

  • Sci-Hub. Asymmetric Synthesis of Chiral Piperazines.
  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity.
  • Striplin, C. D., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis. PMC - NIH. Available from: [Link]

  • ChemRxiv. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]

  • RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • Halfen, J. A., et al. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. NIH. Available from: [Link]

  • PubChem. (2R,5S)-1,2,5-trimethylpiperidine. Available from: [Link]

  • Tondji, J. M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. Available from: [Link]

  • de Oliveira, L. F., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Available from: [Link]

  • Trost, B. M., & Miller, J. R. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available from: [Link]

  • Tondji, J. M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Available from: [Link]

  • Natarajan, S., & Rao, C. N. R. (2004). Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate. Available from: [Link]

  • Landolsi, Y., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available from: [Link]

  • ResearchGate. (2009). Structure, magnetism and optical properties of achiral and chiral two-dimensional oxalate-bridged anionic networks with symmetric and asymmetric ammonium cations. Available from: [Link]

  • Davies, S. G., et al. (2005). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

A Note from the Senior Application Scientist: Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. As a chiral secondary amine, this catalyst holds significant potential for a range of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. As a chiral secondary amine, this catalyst holds significant potential for a range of asymmetric transformations. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions where low yields are encountered.

It is important to note that while (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is commercially available, its specific applications and associated challenges are not yet extensively documented in peer-reviewed literature. Therefore, this guide draws upon established principles of asymmetric organocatalysis by chiral secondary amines and provides troubleshooting strategies based on analogous systems. The protocols and advice herein should be considered a starting point for your own process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What types of reactions is (2R,5S)-1,2,5-Trimethylpiperazine Oxalate likely to catalyze?

A1: Based on its structure as a chiral secondary amine, (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is expected to be an effective organocatalyst for reactions that proceed through enamine or iminium ion intermediates. These primarily include:

  • Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated compounds (e.g., nitroalkenes, enones).

  • Aldol Reactions: The asymmetric addition of a ketone enolate to an aldehyde.

  • Mannich Reactions: The aminoalkylation of a carbon acid with an aldehyde and an amine.

Q2: How does the oxalate salt form of the catalyst affect the reaction?

A2: The oxalate salt serves to improve the handling and stability of the free amine, which can be hygroscopic and prone to degradation. In the reaction mixture, a base is typically required to liberate the free amine, which is the active catalytic species. The choice of this external base can be a critical parameter for optimization.

Q3: What is the general mechanistic pathway for these reactions?

A3: Chiral secondary amines like (2R,5S)-1,2,5-Trimethylpiperazine catalyze reactions by forming a transient, covalently bound intermediate with one of the substrates. This can occur via two primary activation modes:

  • Enamine Catalysis: The amine reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile.

  • Iminium Ion Catalysis: The amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.

The chirality of the piperazine backbone directs the approach of the other reactant, leading to the formation of a stereochemically enriched product.

Troubleshooting Guide: Overcoming Low Yields

Low yields in organocatalyzed reactions can stem from a variety of factors, from catalyst deactivation to unfavorable reaction equilibria. This guide provides a systematic approach to identifying and resolving common issues.

Symptom 1: Incomplete Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials after the expected reaction time, consider the following potential causes and solutions.

Potential Causes:

  • Insufficiently Active Catalyst: The free amine may not be fully generated from the oxalate salt.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degraded over the course of the reaction.

  • Unfavorable Reaction Equilibrium: The reaction may be reversible and not favor product formation under the current conditions.

  • Low Reactivity of Substrates: The electronic or steric properties of the substrates may hinder the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocols:

  • Protocol 1: Screening of Bases for Catalyst Activation

    • Set up a series of parallel reactions with your standard conditions.

    • In each reaction, use a different inorganic or organic base to neutralize the oxalic acid (e.g., K₂CO₃, NaHCO₃, triethylamine, DIPEA).

    • Monitor the reactions by TLC or LC-MS to determine the rate of product formation.

    • Select the base that provides the highest conversion in a reasonable timeframe.

  • Protocol 2: Evaluation of Co-catalysts and Additives

    • Based on literature for similar diamine-catalyzed reactions, select a range of acidic or hydrogen-bonding co-catalysts (e.g., benzoic acid, thiourea derivatives).[1]

    • Add a sub-stoichiometric amount (e.g., 10-20 mol%) of the co-catalyst to your standard reaction.

    • Monitor the reaction progress and compare it to a control reaction without the additive.

Data Summary Table:

ParameterRecommended Starting PointOptimization RangeRationale
Catalyst Loading 10 mol%5-20 mol%Higher loading may be necessary for less reactive substrates, but can increase cost.[2]
External Base TriethylamineK₂CO₃, NaHCO₃, DIPEAThe choice of base can influence the rate of catalyst activation and side reactions.
Temperature Room Temperature-20 °C to 40 °CLower temperatures often improve enantioselectivity but may decrease the reaction rate.
Solvent DichloromethaneToluene, THF, ChloroformSolvent polarity can significantly impact reaction rates and stereoselectivity.
Symptom 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the presence of side reactions. Identifying these byproducts is the first step in suppressing their formation.

Common Side Reactions in Amine-Catalyzed Conjugate Additions:

  • 1,2-Addition Products: Nucleophilic attack at the carbonyl carbon instead of the β-position of an enone.[3]

  • Self-Condensation of the Nucleophile: Aldol or other self-condensation reactions of the aldehyde or ketone nucleophile.

  • Racemization of the Product: The chiral product may racemize under the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for side product formation.

Experimental Protocols:

  • Protocol 3: Slow Addition of the Nucleophile

    • Set up the reaction with the catalyst, Michael acceptor, and solvent.

    • Dissolve the nucleophile (e.g., aldehyde or ketone) in the reaction solvent.

    • Add the nucleophile solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

    • Monitor the reaction for the formation of the desired product and the self-condensation byproduct.

Symptom 3: Low Enantioselectivity

Achieving high enantioselectivity is often the primary goal of asymmetric catalysis. If the desired product is formed with a low enantiomeric excess (ee), the following factors should be investigated.

Potential Causes:

  • Poorly Organized Transition State: The catalyst may not be creating a sufficiently rigid chiral environment to effectively control the stereochemical outcome.

  • Background Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel with the catalyzed pathway.

  • Catalyst Aggregation: At higher concentrations, the catalyst may form aggregates that have lower stereoselectivity.

  • Racemization of the Product: As mentioned previously, the product may racemize after its formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Data Summary Table:

FactorInfluence on EnantioselectivityRecommended Action
Solvent Can affect the conformation of the catalyst-substrate complex.Screen a range of polar aprotic and non-polar solvents.
Temperature Lower temperatures generally lead to more ordered transition states and higher ee.Run reactions at 0 °C or -20 °C.
Additives Co-catalysts can help to organize the transition state through hydrogen bonding or other non-covalent interactions.[1]Screen acidic or hydrogen-bonding additives.
Catalyst Purity Impurities can interfere with the catalytic cycle or promote background reactions.Ensure the catalyst is of high purity.

By systematically addressing these common issues, researchers can significantly improve the outcomes of reactions catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine Oxalate and other chiral piperazine-based organocatalysts.

References

  • Chemistry LibreTexts. Conjugate Addition Reactions. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Nucleophilic conjugate addition. [Link]

  • Mase, N. Conjugate Addition Reactions. In Science of Synthesis: Water in Organic Synthesis. Georg Thieme Verlag, 2012.
  • ResearchGate. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. [Link]

  • MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. [Link]

  • Beilstein Journals. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • ACS Publications. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. [Link]

  • RSC Publishing. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]

  • PMC. A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. [Link]

  • PMC. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. [Link]

  • RSC Publishing. Organocatalytic Enantioselective Conjugate Addition Reactions. [Link]

Sources

Troubleshooting

Side reactions and byproducts with trimethylpiperazine catalysts.

A-Z Guide to Troubleshooting Side Reactions and Byproduct Formation Welcome to the comprehensive support center for researchers, scientists, and drug development professionals utilizing trimethylpiperazine (TMP) catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Troubleshooting Side Reactions and Byproduct Formation

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals utilizing trimethylpiperazine (TMP) catalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide is designed with full editorial control to offer a logical and scientifically-grounded resource for troubleshooting common side reactions and byproduct formation associated with the use of 1,2,4-trimethylpiperazine and related tertiary amine catalysts.

Section 1: Troubleshooting Guide - Navigating Unwanted Reaction Pathways

This section addresses specific issues encountered during experiments, delving into the root causes and providing actionable solutions.

Issue: Reduced Product Yield and Formation of White Precipitate in Polyurethane Synthesis

Question: During the synthesis of a polyurethane-based material using 1,2,4-trimethylpiperazine as a catalyst, I observed a lower than expected yield of my desired product and the formation of a white, insoluble precipitate. What could be the cause and how can I mitigate this?

Answer:

The likely culprit behind this observation is the presence of moisture in your reaction system. Tertiary amine catalysts like 1,2,4-trimethylpiperazine are highly effective at catalyzing the reaction between isocyanates and polyols to form polyurethanes. However, they also accelerate the reaction of isocyanates with water.[1]

Causality:

  • Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[2][3] The newly formed amine can then react with another isocyanate molecule to form a rigid, often insoluble, polyurea linkage. This process consumes your isocyanate starting material, leading to a reduced yield of the desired polyurethane.[3]

  • Precipitate Formation: The polyurea formed is often a white solid with poor solubility in typical reaction solvents, leading to the observed precipitation.[3]

  • Foaming: The generation of carbon dioxide gas can also lead to unwanted foaming in your reaction mixture, affecting the material properties of your final product.[2]

Troubleshooting Protocol:

  • Strict Moisture Control:

    • Dry Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) to a water content below 1000 ppm.[4]

    • Dry Reagents: Dry all polyols and other reagents thoroughly before use. Polyols are particularly hygroscopic.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Reaction Setup:

    • Pre-dried Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

    • Nitrogen Blanket: If your reaction setup allows, maintain a positive pressure of a dry inert gas throughout the experiment.

Data Summary: Impact of Moisture on Polyurethane Reactions

ParameterConsequence of Moisture PresenceMitigation Strategy
Product Yield Decreased due to isocyanate consumptionRigorous drying of all reactants and solvents[4]
Byproduct Formation Formation of insoluble polyureaStrict exclusion of water from the reaction system[3]
Reaction Mixture Potential for unwanted foaming due to CO2 generationConducting the reaction under a dry, inert atmosphere[2]

Workflow for Minimizing Moisture-Related Side Reactions

Start Reaction Setup Dry_Glassware Oven-Dry Glassware Start->Dry_Glassware Dry_Reagents Dry Solvents & Reagents Start->Dry_Reagents Inert_Atmosphere Assemble Under Inert Gas Dry_Glassware->Inert_Atmosphere Dry_Reagents->Inert_Atmosphere Reaction Run Reaction Inert_Atmosphere->Reaction Analysis Analyze Product Reaction->Analysis Success High Yield, No Precipitate Analysis->Success Failure Low Yield or Precipitate Analysis->Failure Troubleshoot Re-evaluate Drying Procedures Failure->Troubleshoot Identify Source of Moisture Troubleshoot->Start

Caption: Troubleshooting workflow for moisture-related issues.

Issue: Catalyst Degradation and Formation of N-Formyl Byproducts

Question: I am running a reaction at elevated temperatures using 1,2,4-trimethylpiperazine as a catalyst. Upon analysis of my crude product, I have identified a significant amount of what appears to be an N-formylated derivative of the catalyst. How is this happening and what can I do to prevent it?

Answer:

The formation of N-formylpiperazines is a known degradation pathway for piperazine-based compounds, especially under thermal stress and in the presence of a carbon source that can be converted to a formyl group.[5]

Causality:

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo degradation.[6] In the presence of carbon dioxide or other C1 sources, formate can be generated, which can then react with the amine functionality of the catalyst to form an N-formyl derivative.[5]

  • Oxidative Degradation: In the presence of oxygen, oxidative degradation can also lead to the formation of N-formylpiperazine and other oxidation products.[7]

Troubleshooting Protocol:

  • Temperature Control:

    • Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly decrease the rate of thermal degradation.

    • Process Optimization: Conduct a design of experiments (DoE) to find the optimal balance between reaction rate and catalyst stability.

  • Inert Atmosphere:

    • Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) prior to use to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Run the reaction under a continuous flow or positive pressure of an inert gas.

  • Catalyst Loading:

    • Minimize Catalyst Concentration: Use the lowest effective concentration of the trimethylpiperazine catalyst to reduce the overall amount of potential byproduct formation.

Analytical Detection of N-Formylpiperazine:

Analytical TechniqueExpected Observation
LC-MS A peak with a mass corresponding to the molecular weight of N-formyl-trimethylpiperazine.
GC-MS A peak with a characteristic fragmentation pattern for the N-formyl derivative.
¹H NMR Appearance of a formyl proton signal (typically around 8 ppm) and shifts in the signals of the piperazine ring protons.
Issue: Formation of Quaternary Ammonium Salts and Subsequent Elimination Products

Question: My reaction involves the use of an alkyl halide as a reagent, and I am using 1,2,4-trimethylpiperazine as a base catalyst. I am observing byproducts that I suspect are due to the catalyst reacting with my alkyl halide. What is the likely reaction pathway and how can I avoid it?

Answer:

Tertiary amines, including 1,2,4-trimethylpiperazine, can react with alkyl halides in a process called quaternization to form a quaternary ammonium salt.[8] This salt can then undergo a Hofmann elimination reaction under basic conditions to yield an alkene and a tertiary amine.[9][10]

Causality:

  • Quaternization: The lone pair of electrons on the nitrogen atoms of 1,2,4-trimethylpiperazine can act as a nucleophile and attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium salt.[8]

  • Hofmann Elimination: If there is a β-hydrogen on the alkyl group of the newly formed quaternary ammonium salt and a sufficiently strong base is present, an E2 elimination reaction can occur.[11] This results in the formation of an alkene, and the trimethylpiperazine moiety is regenerated. The Hofmann rule predicts that the least substituted alkene will be the major product.[10]

Troubleshooting Protocol:

  • Choice of Base:

    • Sterically Hindered Base: If the primary role of the trimethylpiperazine is as a non-nucleophilic base, consider using a more sterically hindered tertiary amine that is less likely to undergo quaternization.

    • Inorganic Base: If compatible with your reaction conditions, a non-nucleophilic inorganic base (e.g., potassium carbonate, cesium carbonate) could be a suitable alternative.

  • Reaction Conditions:

    • Lower Temperature: Quaternization is often slower at lower temperatures. Running the reaction at a reduced temperature may favor the desired reaction over the side reaction.

    • Order of Addition: Add the alkyl halide slowly to the reaction mixture containing the substrate and the catalyst. This can help to maintain a low concentration of the alkyl halide, reducing the likelihood of it reacting with the catalyst.

Reaction Pathway: Quaternization and Hofmann Elimination

TMP 1,2,4-Trimethylpiperazine Quaternization Quaternization TMP->Quaternization Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quaternization Quat_Salt Quaternary Ammonium Salt Quaternization->Quat_Salt Hofmann_Elimination Hofmann Elimination Quat_Salt->Hofmann_Elimination Base Base Base->Hofmann_Elimination Alkene Alkene Hofmann_Elimination->Alkene Regenerated_TMP Regenerated TMP Hofmann_Elimination->Regenerated_TMP

Caption: Formation of byproducts via quaternization and Hofmann elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I purify my desired product from residual trimethylpiperazine catalyst and its byproducts?

A1:

  • Aqueous Wash: Since trimethylpiperazine and its protonated form are water-soluble, washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl) will protonate the amine and extract it into the aqueous phase. Subsequent washes with water and brine will remove any remaining water-soluble impurities.

  • Chromatography: If the byproducts are not easily removed by washing, column chromatography on silica gel is an effective method for purification.[12] The polarity of the eluent can be adjusted to separate the desired product from the more polar amine-containing impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[12]

Q2: What is the thermal and oxidative stability of 1,2,4-trimethylpiperazine?

A2: While specific data for 1,2,4-trimethylpiperazine is limited, studies on piperazine and its methylated derivatives suggest that methyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine.[6] Piperazine itself is relatively stable up to 150°C.[13] Both piperazine and its derivatives are susceptible to oxidative degradation, which can be accelerated by the presence of metal ions like copper.[7] Therefore, it is advisable to use 1,2,4-trimethylpiperazine at the lowest effective temperature and under an inert atmosphere to minimize degradation.

Q3: Can 1,2,4-trimethylpiperazine participate as a nucleophile in Michael additions or Baylis-Hillman reactions?

A3: Yes, as a tertiary amine, 1,2,4-trimethylpiperazine can act as a nucleophilic catalyst in both Michael additions and Baylis-Hillman reactions.[14][15] In these reactions, the amine adds to an activated alkene to form a zwitterionic intermediate, which then reacts with the electrophile.[15] However, this can also lead to side reactions if the intermediate reacts in an unintended manner or if the catalyst itself becomes a part of an unwanted byproduct. Careful control of reaction conditions is crucial to favor the desired reaction pathway.

References

  • Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Vedantu. (n.d.). Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Trimethylpiperazine. PubChem. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761-7769.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126.
  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Retrieved from [Link]

  • Wang, Z., Pei, D., Zhang, Y., Wang, C., & Sun, J. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163.
  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8.
  • Sergeev, D. S., et al. (2022). Methods for the Catalytic Synthesis of Piperazine.
  • U.S. Patent No. 4,442,306. (1984). Production of tertiary amines.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. (2018).
  • Voice, A. K. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 37, 1869-1876.
  • Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. (2022). Industrial & Engineering Chemistry Research, 61(43), 16035-16046.
  • Němečková, D., & Pazdera, P. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(9), 16441-16466.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • American Chemical Society. (2021, May 19). Introduction to Polyurethane Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017).
  • Wang, Z., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2021). Molecules, 26(16), 4945.
  • Aza‐Baylis–Hillman Reactions and Their Synthetic Applications. (2007). European Journal of Organic Chemistry, 2007(23), 3795-3808.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2009).
  • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (2024). RSC Advances, 14(22), 15686-15705.
  • Solvent Selection for Efficient CO 2 Capture. (2024). Applied Sciences, 14(2), 794.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. (2007). Organic Process Research & Development, 11(5), 950-953.
  • The Morita-Baylis-Hillman Reaction. (2003). Current Organic Chemistry, 7(14), 1437-1452.
  • U.S. Patent No. 3,154,553. (1964).
  • U.S. Patent No. 10,562,872. (2020). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • The Organic Chemistry Tutor. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry [Video]. YouTube. [Link]

  • Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. (2009). Chemical Research in Chinese Universities, 25(4), 461-464.
  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2022).
  • Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. (2010). Molecules, 15(1), 709-755.
  • The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study. (2025). Reaction Chemistry & Engineering, 10, 38-47.
  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. (2020).

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Optimization

Troubleshooting diastereoselectivity issues with chiral piperazine catalysts

A Guide to Troubleshooting Diastereoselectivity Welcome to the technical support center for chiral piperazine catalysts. Piperazine scaffolds are privileged structures in medicinal chemistry, and their catalytic applicat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Diastereoselectivity

Welcome to the technical support center for chiral piperazine catalysts. Piperazine scaffolds are privileged structures in medicinal chemistry, and their catalytic applications are vast.[1] However, achieving high diastereoselectivity can be a significant challenge. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric synthesis using these powerful organocatalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions our application scientists receive regarding diastereoselectivity. We will explore the causality behind these issues and provide actionable, field-proven protocols.

Q1: My reaction is yielding a low or inconsistent diastereomeric ratio (d.r.). What are the first and most critical parameters I should investigate?

Answer: When diastereoselectivity is suboptimal, the three most impactful variables to screen initially are temperature, solvent, and catalyst loading/purity . These factors directly influence the energy landscape of the reaction's transition states, which dictates the stereochemical outcome.

  • Causality - The Energetics of Selection: An asymmetric reaction proceeds through two or more competing pathways, each leading to a different diastereomer. These pathways have distinct transition states (TS), each with a specific activation energy (ΔG‡). The diastereomeric ratio is determined by the energy difference between these competing transition states (ΔΔG‡). A larger energy difference results in higher selectivity. Temperature, solvent, and catalyst structure are powerful levers to manipulate this energy difference.

A logical first step is to establish a baseline experiment and then systematically vary one parameter at a time.

Troubleshooting_Flowchart start Low or Inconsistent d.r. temp Step 1: Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) start->temp Begin Optimization solvent Step 2: Solvent Screen (Vary polarity & H-bonding) temp->solvent If d.r. improves but is not optimal additives Step 3: Evaluate Additives (Acids, Bases, Water) solvent->additives If further improvement is needed reagents Step 4: Check Reagent Integrity (Catalyst, Substrate Purity) additives->reagents If issues persist end Optimized d.r. additives->end reagents->temp Re-evaluate if purity was an issue

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Q2: You mentioned temperature. How exactly does it influence diastereoselectivity, and what is the best way to screen it?

Answer: Temperature is a critical factor because it directly impacts the energy distribution of the reacting molecules. Lowering the reaction temperature generally leads to higher diastereoselectivity.

  • Causality - Thermodynamic vs. Kinetic Control: According to the Eyring equation, the ratio of diastereomers is exponentially proportional to the difference in the free energy of activation (ΔΔG‡) and inversely proportional to the temperature (T).

    ln(dr) ≈ -ΔΔG‡ / RT

    By lowering the temperature, you decrease the available thermal energy. This makes it much more difficult for the reaction to overcome the higher-energy transition state, thus favoring the pathway through the lower-energy transition state. This enhances the kinetic resolution between the two pathways, leading to a higher d.r. Conversely, higher temperatures can sometimes provide enough energy to overcome both barriers more easily, leading to lower selectivity.[2]

Data Presentation: Impact of Temperature on a Model Reaction

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
125 (RT)9570:30
209185:15
3-208892:8
4-7865>98:2

Experimental Protocol: Temperature Screening

  • Setup: Prepare four identical reactions in parallel reaction tubes or round-bottom flasks, each with a stir bar.

  • Reagent Preparation: Prepare a stock solution of your substrate and catalyst in the chosen solvent to ensure consistent concentrations.

  • Initiation: Cool each reaction vessel to its target temperature (e.g., 25°C, 0°C, -20°C, -78°C) using appropriate cooling baths.

  • Execution: Add the reagents to each vessel, start stirring, and monitor all reactions for the same duration.

  • Analysis: Quench the reactions simultaneously. Extract and purify the product, then determine the d.r. for each reaction using an appropriate analytical method (e.g., ¹H NMR, HPLC, or GC).

Q3: My d.r. is still not ideal after temperature screening. How should I approach solvent selection?

Answer: Solvent choice is crucial as it can selectively stabilize or destabilize the diastereomeric transition states. The ideal solvent provides the largest energy separation (ΔΔG‡) between these states.

  • Causality - Transition State Solvation: Chiral piperazine catalysts often operate via charged intermediates like enamines or iminium ions. The polarity, proticity, and coordinating ability of the solvent can have a profound effect.

    • Polar Aprotic Solvents (e.g., DCM, THF): Often good starting points. Dichloromethane is a common choice.[3]

    • Polar Protic Solvents (e.g., Alcohols): Can engage in hydrogen bonding, which may stabilize one transition state over another. However, they can also compete with the catalyst or substrates.

    • Nonpolar Solvents (e.g., Toluene, Hexane): Can force reactants into a more organized, pre-associated state, sometimes leading to very high selectivity. Benzene has been shown to be effective in certain systems.[4]

Transition_States E_axis_start Energy E_axis_end E_axis_start->E_axis_end ΔG‡ Reactants Reactants TS1 [TS-major]‡ Reactants->TS1 TS2 [TS-minor]‡ Reactants->TS2 Prod1 Major Diastereomer TS1->Prod1 Prod2 Minor Diastereomer TS2->Prod2 Solvent Optimal Solvent Solvent->TS1 Stabilization

Caption: A diagram illustrating how an optimal solvent can selectively stabilize the transition state leading to the major diastereomer.

Data Presentation: Impact of Solvent on Diastereoselectivity

EntrySolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene2.48575:25
2THF7.59288:12
3DCM9.19495:5
4Acetonitrile37.57060:40
5Methanol32.75555:45

Experimental Protocol: See "Solvent Screening" in the protocols section below.

Q4: I've optimized temperature and solvent, but selectivity is still poor. Can additives help?

Answer: Absolutely. Additives can play several roles, from acting as co-catalysts to influencing the aggregation state of the catalyst or scavenging inhibitory species.

  • Causality - Modulating the Catalytic Environment:

    • Acidic/Basic Additives: Small amounts of a Brønsted or Lewis acid can be crucial. For instance, p-toluenesulfonic acid is often used in asymmetric hydrogenations to promote catalysis.[3] Conversely, a non-nucleophilic base might be needed to deprotonate a pro-nucleophile.

    • N-Oxides: In some iridium-catalyzed syntheses of C-substituted piperazines, the addition of N-oxides has been shown to dramatically enhance both catalytic activity and selectivity.[4][5]

    • Water: Trace amounts of water can sometimes be beneficial by facilitating proton transfer, but excess water is often detrimental. Running reactions under strictly anhydrous conditions versus with a controlled amount of added water can be a revealing experiment.

    • Other Ligands/Additives: In metal-catalyzed reactions involving piperazine-based ligands, additives like triphenylphosphine (PPh₃) can play a crucial role in controlling regioselectivity and diastereoselectivity.[4][5]

Q5: Could the issue be with my starting materials or the catalyst itself?

Answer: Yes, this is a frequently overlooked area. The purity and structure of your reagents are paramount.

  • Causality - The Building Blocks of Selectivity:

    • Catalyst Purity & Integrity: An impure catalyst may contain enantiomeric or diastereomeric impurities that catalyze competing, non-selective background reactions. Ensure your catalyst is of high purity and has been stored correctly to prevent degradation.

    • Substrate Purity: Impurities in your starting materials can inhibit or poison the catalyst, leading to poor conversion and selectivity. Always use highly purified substrates.

    • Structural Effects: The steric and electronic properties of substituents on both the substrates and the piperazine catalyst have a profound impact. A small change, like adding a methyl group to the piperazine ring, can introduce a new chiral center and drastically alter receptor selectivity and catalytic outcomes.[6] Similarly, the nature of electrophiles and distal N-substituents on the piperazine ring can be the main culprits affecting yield and stereoselectivity.[7]

Catalytic_Cycle cluster_0 Catalytic Cycle Cat Chiral Piperazine Catalyst (C) Intermediate Enamine/ Iminium Intermediate Cat->Intermediate + Sub1 Sub1 Substrate 1 (e.g., Aldehyde) Sub2 Substrate 2 (e.g., Nitroalkene) TS_Attack ★ Stereodetermining Step ★ Diastereoselective Attack Intermediate->TS_Attack + Sub2 Product_Cat_Complex Product-Catalyst Complex TS_Attack->Product_Cat_Complex Product_Cat_Complex->Cat Release P Product Chiral Product (P) Product_Cat_Complex->Product

Caption: A simplified catalytic cycle for a piperazine-catalyzed reaction, highlighting the crucial stereodetermining step.

Detailed Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
  • Preparation: In a glovebox or under an inert atmosphere, add the chiral piperazine catalyst (e.g., 0.1 mmol, 10 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Add the desired anhydrous solvent (1.0 mL).

  • Temperature Control: Place the vial in a cooling bath set to the optimized temperature from previous screens (e.g., -20°C).

  • Substrate Addition: Add the first substrate (e.g., aldehyde, 1.2 mmol) and stir for 5 minutes.

  • Reaction Initiation: Add the second substrate (e.g., nitroalkene, 1.0 mmol) to begin the reaction.

  • Monitoring: Monitor the reaction by TLC or a suitable method.

  • Workup: After completion, quench the reaction (e.g., with saturated NH₄Cl solution), extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC analysis.

References
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. National Center for Biotechnology Information. [Link]

  • Effect of the temperature on the process for piperazine and... ResearchGate. [Link]

  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. FCT NOVA. [Link]

  • Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Experimental Evaluation of Innovative Catalytic Heat Exchangers for Energy-efficient Amine-based Post-combustion CO₂ Capture P. Scholaris. [Link]

  • Solvent Selection for Efficient CO 2 Capture. MDPI. [Link]

Sources

Troubleshooting

Effect of temperature on the performance of (2R,5S)-1,2,5-Trimethylpiperazine oxalate

Document ID: TSS-TMPO-TE-20260122 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with (2R,5S)-1,2,5-Trimethylpiperazine oxalate....

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-TMPO-TE-20260122

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2R,5S)-1,2,5-Trimethylpiperazine oxalate. We understand that temperature is a critical variable in the handling, storage, and application of this compound. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to temperature effects on the performance of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. Our aim is to equip you with the scientific rationale and practical methodologies to ensure the stability, solubility, and overall integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the recommended storage temperature for (2R,5S)-1,2,5-Trimethylpiperazine oxalate?

A1: For routine laboratory use and long-term stability, it is recommended to store (2R,5S)-1,2,5-Trimethylpiperazine oxalate in a cool, dry, and well-ventilated area, protected from light.[1] While some suppliers suggest "room temperature," a more controlled environment of 2-8°C is advisable to minimize the risk of thermal degradation over time, especially given that piperazine derivatives can be sensitive to heat.[1] Always keep the container tightly sealed to prevent moisture absorption.[2][3]

Q2: We observed some clumping of the solid material upon storage. Is this related to temperature and is it a cause for concern?

A2: Clumping or caking of powdered substances is often related to moisture absorption, a property known as hygroscopicity. While temperature fluctuations can exacerbate this by causing moisture migration within the container, the primary issue is exposure to humidity. Piperazine and its salts can be hygroscopic.[4] While minor clumping may not immediately indicate chemical degradation, it can affect the ease of handling and weighing. It is crucial to store the compound in a desiccator or a controlled low-humidity environment. Before use, it is good practice to gently break up any aggregates to ensure homogeneity. If significant clumping occurs, it is advisable to re-test the material for purity and water content.

Thermal Stability

Q3: How stable is (2R,5S)-1,2,5-Trimethylpiperazine oxalate at elevated temperatures?

A3: Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for (2R,5S)-1,2,5-Trimethylpiperazine oxalate are not widely published. However, we can infer its likely thermal behavior based on its constituent parts and related structures.

  • Piperazine Moiety: Piperazine itself is relatively thermally stable. However, studies on piperazine analogs have shown that methyl substitution can increase the rate of thermal degradation.[2] This suggests that the trimethylpiperazine portion of your compound may be more susceptible to heat-induced degradation than unsubstituted piperazine.

  • Oxalate Moiety: The oxalate salt portion is generally stable at moderate temperatures. For instance, sodium oxalate begins to decompose around 290°C.[5]

Based on this, it is prudent to handle (2R,5S)-1,2,5-Trimethylpiperazine oxalate with care at elevated temperatures. We strongly recommend performing a thermogravimetric analysis (TGA) to determine its specific decomposition temperature. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q4: What are the likely degradation pathways for this compound under thermal stress?

A4: The primary degradation pathways for piperazine-containing compounds under thermal stress often involve the piperazine ring.[6][7] Potential degradation routes for (2R,5S)-1,2,5-Trimethylpiperazine oxalate could include:

  • Ring Opening: Nucleophilic attack, potentially initiated by another piperazine molecule, can lead to the opening of the piperazine ring.[6]

  • Oxidation: If oxygen is present, oxidation of the nitrogen atoms to form N-oxides is a common degradation pathway for amines.

  • Side-Chain Reactions: The methyl groups on the piperazine ring could also be susceptible to reactions at very high temperatures.

It is also important to consider the potential for dissociation of the oxalate salt at elevated temperatures in solution, which could alter the pH and potentially catalyze other degradation reactions.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in aqueous solution-based assays performed at different times.

Potential Cause Troubleshooting Steps
Temperature-Dependent Solubility The solubility of piperazine salts generally increases with temperature.[3][4] If your lab experiences temperature fluctuations, you may be preparing solutions with slightly different concentrations. Solution: Prepare and use your solutions at a consistent, controlled temperature. Consider preparing a stock solution at a slightly elevated temperature to ensure complete dissolution, then allowing it to equilibrate to your experimental temperature before use. It is highly recommended to experimentally determine the solubility curve for your compound.
Thermal Degradation in Solution If your experimental protocol involves heating the solution, even for short periods, degradation may be occurring. Solution: Minimize the time the solution is kept at elevated temperatures. If possible, perform a forced degradation study (see "Experimental Protocols") to understand the rate of degradation at your experimental temperature. Analyze your solution by HPLC before and after heating to check for the appearance of degradation peaks.
pH Shifts with Temperature The pKa of amines and the solubility of salts can be temperature-dependent, leading to pH shifts in your solution upon heating or cooling. This can affect the performance of your compound in pH-sensitive assays. Solution: Measure the pH of your solution at the experimental temperature. Use a temperature-stable buffer system if your assay allows.

Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.

Potential Cause Troubleshooting Steps
Thermal Degradation The new peaks are likely degradation products. Solution: To identify the degradation pathway, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[9] This will help you to tentatively identify the nature of the degradants. For definitive identification, techniques like LC-MS are invaluable for obtaining the molecular weight and fragmentation patterns of the unknown peaks.[9]
Oxidative Degradation Piperazine moieties can be susceptible to oxidation. Solution: If you suspect oxidation, prepare a sample under inert gas (e.g., nitrogen or argon) and compare its stability to a sample prepared in air. The inclusion of an antioxidant in your formulation, if appropriate for your application, could also be considered.

Experimental Protocols

As a Senior Application Scientist, I highly recommend that you perform the following experiments to characterize the thermal properties of your specific batch of (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Instrumentation: A calibrated thermogravimetric analyzer is required.[10]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered compound into a TGA pan (platinum or alumina is recommended).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument software, often by finding the intersection of the baseline tangent with the tangent of the decomposition step.

Expected Outcome: This analysis will provide a TGA curve, from which the decomposition temperature can be determined. This is critical for defining the maximum safe handling temperature for the solid material.

Protocol 2: Determination of Temperature-Dependent Solubility

Objective: To determine the solubility of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in a specific solvent (e.g., water) at various temperatures.

Methodology (Shake-Flask Method): [4]

  • Sample Preparation: Prepare a series of sealed vials, each containing a known volume of the desired solvent (e.g., 10 mL of water).

  • Equilibration: Add an excess amount of the compound to each vial, ensuring that a visible amount of undissolved solid remains.

  • Temperature Control: Place the vials in temperature-controlled shakers or water baths set to a range of temperatures (e.g., 25°C, 37°C, 50°C).

  • Agitation: Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis:

    • After equilibration, allow the solids to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter compatible with your solvent.

    • Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) as a function of temperature.

Expected Outcome: This will generate a solubility curve, which is invaluable for understanding how temperature affects the concentration of your solutions and for preventing unintended precipitation or incomplete dissolution.

Visualizations

Workflow for Assessing Thermal Stability

Caption: A logical workflow for the thermal characterization of the compound.

Potential Degradation Pathways

G A (2R,5S)-1,2,5-Trimethylpiperazine oxalate B Heat, Oxygen A->B D Heat, Nucleophile A->D C N-Oxide Formation B->C E Ring Opening D->E

Caption: Simplified potential degradation pathways under thermal and oxidative stress.

Data Summary

While specific quantitative data for (2R,5S)-1,2,5-Trimethylpiperazine oxalate is not available in the cited literature, the following table summarizes expected trends based on the behavior of related compounds.

Parameter Temperature Increase Effect Rationale/Supporting Evidence
Solid-State Stability DecreasesMethyl substitution on the piperazine ring can increase the rate of thermal degradation compared to unsubstituted piperazine.[2]
Aqueous Solubility IncreasesThe solubility of piperazine and its salts generally increases with temperature.[3][4]
Rate of Degradation in Solution IncreasesChemical reaction rates, including degradation, are typically accelerated at higher temperatures.

References

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(30), 10046–10054.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Bergström, C. A. S. (2013). Experimental and Computational Predictions of Drug Solubility in Human Gastrointestinal Fluids. Diva-portal.org.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Chemwin.
  • Spectrum Chemical. (2015).
  • Novachem. (2024).
  • BenchChem. (2025).
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Vevelstad, S. J., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 5(22), 12976–12987.
  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2946-2955.
  • Yoshimura, Y., & Mitsuhashi, T. (1978).

Sources

Optimization

Solvent effects on the stereochemical outcome with (2R,5S)-1,2,5-Trimethylpiperazine oxalate

Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile chiral auxiliary. We will explore how solvent choice critically dictates the stereochemical outcome of your reactions and provide actionable troubleshooting advice and in-depth answers to frequently asked questions.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments. Each answer delves into the underlying chemical principles to empower you to make informed decisions.

Question 1: I am observing low diastereoselectivity in my asymmetric alkylation. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity is a common but solvable issue. The root cause almost always lies in the conformation of the metal enolate intermediate, which is profoundly influenced by the solvent environment.

Core Causality: The stereochemical outcome of the alkylation depends on the facial bias presented by the chiral auxiliary. This bias is controlled by the conformation of the lithium enolate, which can exist in equilibrium between chelated and non-chelated forms. The solvent's ability to coordinate with the lithium cation dictates which conformation is favored.

  • Chelating Solvents (e.g., THF, DME): In solvents like tetrahydrofuran (THF), the solvent molecules can coordinate strongly with the lithium ion. This disrupts the internal chelation between the lithium and the nitrogen atoms of the piperazine ring. The resulting "open" or non-chelated transition state is often governed by dipole-dipole repulsion, where the bulky groups orient themselves to minimize steric clash, leading to a specific stereochemical outcome.

  • Non-Chelating Solvents (e.g., Toluene, Hexane): In non-coordinating solvents, the lithium ion is free to form a rigid, chelated five-membered ring with the piperazine nitrogens. This locks the enolate into a specific conformation, shielding one face of the enolate from the incoming electrophile and typically leading to the opposite diastereomer compared to reactions in chelating solvents.

Troubleshooting Workflow:

Caption: Solvent-dependent control of the enolate conformation.

Data Presentation & Protocols

Table 1: Illustrative Effect of Solvent and Temperature on Diastereoselectivity

The following table presents hypothetical but representative data for the benzylation of an N-propionyl derivative of (2R,5S)-1,2,5-Trimethylpiperazine.

EntrySolventBaseTemperature (°C)Diastereomeric Ratio (R:S at α-carbon)
1TolueneLDA-78>98:2
2TolueneLDA095:5
3THFLDA-785:>95
4THFLDA015:85
5CH₂Cl₂LDA-7890:10

This data illustrates a common trend where non-coordinating toluene and coordinating THF promote the formation of opposite diastereomers, and lower temperatures enhance selectivity.

Experimental Protocol: Solvent Screening for Asymmetric Alkylation

This protocol outlines a general procedure for testing the effect of different solvents on the stereochemical outcome of an alkylation reaction.

Objective: To determine the optimal solvent for achieving high diastereoselectivity.

1. Preparation of the Chiral Auxiliary Substrate: a. In a round-bottom flask, dissolve (2R,5S)-1,2,5-Trimethylpiperazine oxalate (1.0 eq) in a 2M aqueous solution of NaOH (2.5 eq). b. Extract the resulting free base into dichloromethane (DCM, 3 x 20 mL). c. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free piperazine as an oil. Use immediately. d. Dissolve the free piperazine in anhydrous DCM (0.5 M). Cool to 0 °C. e. Add your acyl chloride (e.g., propionyl chloride, 1.0 eq) dropwise. Add triethylamine (1.1 eq) to scavenge HCl. f. Stir for 2 hours at room temperature. Work up with a standard aqueous wash, dry the organic layer, and concentrate. Purify by column chromatography to obtain the N-acyl piperazine substrate.

2. Parallel Solvent Screening: a. Set up three flame-dried, argon-purged flasks, each containing the N-acyl piperazine substrate (100 mg, 1.0 eq). b. To each flask, add a different anhydrous solvent (5 mL): Flask A (Toluene), Flask B (THF), Flask C (DCM). c. Cool all flasks to -78 °C in a dry ice/acetone bath. d. To each flask, add LDA (1.05 eq, freshly prepared or titrated) dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation. e. Add the electrophile (e.g., benzyl bromide, 1.2 eq) to each flask. f. Stir at -78 °C for 4 hours. g. Quench the reactions by adding saturated aqueous NH₄Cl solution. h. Allow the flasks to warm to room temperature and perform a standard liquid-liquid extraction. i. Dry and concentrate each sample.

3. Analysis: a. Analyze the crude product from each reaction by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved signals corresponding to each diastereomer. b. If necessary, purify the products by chromatography and confirm the stereochemical assignment through appropriate analytical techniques (e.g., X-ray crystallography of a derivative or comparison to known compounds).

References

  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. Available at: [Link]

  • Meyers, A. I., Downing, S. V., & Weiser, M. J. (2001). Asymmetric synthesis of 2-alkyl-perhydroazepines from-[1][2]bicyclic lactams. The Journal of Organic Chemistry, 66(4), 1413–1419. Available at: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 993-1006. Available at: [Link]

  • Hunter, C. A. (2012). Influence of solvent polarity on preferential solvation of molecular recognition probes in solvent mixtures. PubMed. Available at: [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Bull, S. D., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Influence of the polarity of the solvent in the chemoselective addition of 1 to 2. ResearchGate. Available at: [Link]

  • Mollart, C., & Trewin, A. (2020). Rationalising the Influence of Solvent Choice on the Porosity of Conjugated Microporous Polymers. Royal Society of Chemistry. Available at: [Link]

  • Wang, D., et al. (2022). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 24(3), 754–759. Available at: [Link]

  • Gleave, D. M. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Menger, F. M. (2025). Impact of Solvent Polarity on the Photoinduced Dynamics of a Push-Pull Molecular Motor. ChemRxiv. Available at: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Available at: [Link]

  • Tellez-Sillas, V. G., et al. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. PubMed. Available at: [Link]

  • de Figueiredo, R. M. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Stead, D., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(21), 7260–7261. Available at: [Link]

  • Procter, G. (2007). Asymmetric Synthesis. University of York. Available at: [Link]

Sources

Troubleshooting

Catalyst deactivation and recovery of (2R,5S)-1,2,5-Trimethylpiperazine oxalate

Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral organocatalyst in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral organocatalyst in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, ensuring the optimal performance and longevity of your catalyst.

Section 1: Troubleshooting Guide - Catalyst Deactivation

Catalyst deactivation is a gradual loss of catalytic activity and/or selectivity over time, a common concern in industrial and laboratory-scale catalytic processes.[1] Understanding the root cause is critical for effective mitigation and recovery.[2] This section details potential deactivation mechanisms for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate and provides systematic approaches to diagnose and resolve these issues.

Issue 1: Gradual or Sudden Loss of Catalytic Activity

A decline in reaction rate or conversion is the most direct indicator of catalyst deactivation. The deactivation can be categorized into three main types: chemical, mechanical, and thermal.[3]

Potential Cause A: Chemical Deactivation (Poisoning)

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[2][3] For amine-based catalysts like trimethylpiperazine derivatives, common poisons include acidic impurities, water, and electrophilic species.

Diagnostic Approach:

  • Reagent Purity Check:

    • Action: Analyze all starting materials, solvents, and reagents for impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: Even trace amounts of acidic or reactive impurities can titrate the amine catalyst, blocking its active sites. Amine-based catalysts can be deactivated by reaction with electron-poor species.[4][5]

  • In-situ Reaction Monitoring:

    • Action: Utilize in-situ monitoring techniques like ReactIR or process mass spectrometry to track the concentration of reactants, products, and potential byproducts over time.

    • Rationale: An abrupt halt in product formation after an initial period of activity can indicate the consumption of the catalyst by a poison introduced with the reactants.

Corrective Actions:

  • Purification of Reagents: Implement rigorous purification protocols for all reaction components. Solvents should be dried over appropriate desiccants, and starting materials should be purified by distillation, recrystallization, or chromatography.

  • Use of Scavengers: In cases where the poison is known and difficult to remove (e.g., trace acid), a sacrificial base or scavenger can be added to the reaction mixture.

Potential Cause B: Thermal Degradation

Although (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is a salt and generally possesses higher thermal stability than its free-base form, prolonged exposure to elevated temperatures can lead to decomposition. Oxalate salts can be susceptible to thermal and even photochemical decomposition.[6]

Diagnostic Approach:

  • Thermal Analysis:

    • Action: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a fresh sample of the catalyst.

    • Rationale: TGA will determine the onset temperature of decomposition, while DSC will identify any endothermic or exothermic events associated with degradation or phase changes. For instance, sodium oxalate begins to decompose at 290°C.[7]

  • Post-Reaction Catalyst Characterization:

    • Action: After a reaction showing poor performance, isolate the catalyst and analyze it using NMR and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Rationale: Compare the spectra of the used catalyst with a fresh sample. The appearance of new signals or the disappearance of characteristic peaks can indicate structural changes due to thermal stress.

Corrective Actions:

  • Optimize Reaction Temperature: Ensure the reaction temperature remains well below the decomposition temperature identified by TGA.

  • Minimize Reaction Time: If high temperatures are unavoidable, optimize the reaction to minimize the time the catalyst is exposed to thermal stress.

Potential Cause C: Mechanical Deactivation (Fouling)

Fouling occurs when non-volatile byproducts or polymers deposit on the catalyst surface, blocking active sites.[1][3] This is particularly relevant in reactions involving viscous materials or those prone to polymerization.

Diagnostic Approach:

  • Visual Inspection:

    • Action: After the reaction, visually inspect the isolated catalyst.

    • Rationale: The presence of a tarry or solid residue on the catalyst is a strong indicator of fouling.

  • Spectroscopic Analysis of the Residue:

    • Action: If a residue is present, dissolve it in a suitable solvent and analyze by NMR or Mass Spectrometry.

    • Rationale: Identifying the chemical nature of the foulant can provide insights into the side reactions causing its formation.

Corrective Actions:

  • Optimize Reaction Conditions: Adjusting reaction parameters such as concentration, temperature, or solvent may prevent the formation of fouling byproducts.

  • Catalyst Washing: A simple washing procedure with an appropriate solvent may be sufficient to remove the deposited material and restore activity (see Section 2).

Issue 2: Poor Enantioselectivity

A decrease in the enantiomeric excess (ee) of the product points towards issues with the chiral environment provided by the catalyst.

Potential Cause A: Catalyst Racemization

While the chiral centers of (2R,5S)-1,2,5-Trimethylpiperazine are stereochemically robust under normal conditions, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to side reactions that affect the catalyst's chiral integrity.

Diagnostic Approach:

  • Chiral HPLC Analysis of Recovered Catalyst:

    • Action: After the reaction, recover the catalyst and analyze its enantiomeric purity using a suitable chiral High-Performance Liquid Chromatography (HPLC) method.

    • Rationale: This will directly determine if any racemization or epimerization has occurred.

Corrective Actions:

  • Milder Reaction Conditions: If racemization is detected, explore milder reaction conditions (lower temperature, less aggressive reagents).

Potential Cause B: Presence of Achiral Catalytic Species

If the oxalate salt dissociates in the reaction medium, the resulting free amine could be protonated by acidic species, potentially altering its catalytic behavior. More likely, impurities in the starting material for the catalyst synthesis could lead to the presence of achiral or diastereomeric piperazine species.

Diagnostic Approach:

  • Purity Analysis of Fresh Catalyst:

    • Action: Analyze the fresh catalyst lot for the presence of impurities using high-field NMR and chiral HPLC.

    • Rationale: Ensures that the observed poor enantioselectivity is not due to an impure catalyst batch.

Corrective Actions:

  • Catalyst Re-purification: If the catalyst is found to be impure, it should be re-purified, for example, by recrystallization.

Section 2: Catalyst Recovery and Regeneration Protocols

Effective recovery and regeneration are crucial for the economic and sustainable use of organocatalysts.[8]

Protocol 1: Basic Catalyst Recovery and Washing

This protocol is intended for the removal of non-covalently bound impurities and foulants.

Methodology:

  • Post-Reaction Quenching: After the reaction is complete, quench the reaction mixture with a suitable solvent that precipitates the catalyst but dissolves the product and other components (e.g., diethyl ether, hexanes).

  • Filtration: Isolate the precipitated (2R,5S)-1,2,5-Trimethylpiperazine Oxalate by vacuum filtration.

  • Solvent Washing: Wash the catalyst cake on the filter with a series of solvents. A typical sequence would be:

    • The reaction solvent (to remove residual product).

    • A non-polar solvent like hexanes (to remove non-polar impurities).

    • A brief wash with a cold, polar aprotic solvent like acetone.

  • Drying: Dry the recovered catalyst under high vacuum to remove all traces of solvent.

  • Activity Test: Use the recovered catalyst in a standard test reaction and compare its performance (conversion and ee) to that of a fresh catalyst.

Protocol 2: Acid-Base Extraction for Catalyst Purification

This protocol is more rigorous and aims to separate the chiral amine from neutral or acidic impurities.

Methodology:

  • Dissolution and Basification: Dissolve the crude, recovered catalyst in water. Add a strong base (e.g., 2M NaOH) to deprotonate the piperazine and liberate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to transfer the free 1,2,5-trimethylpiperazine into the organic phase.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

  • Re-formation of the Oxalate Salt: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of oxalic acid dissolved in the same solvent.

  • Crystallization and Isolation: Cool the solution to induce crystallization of the pure (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum.

  • Validation: Confirm the identity and purity of the regenerated catalyst using NMR, and assess its performance in a test reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish. How can I be sure it's catalyst deactivation and not another issue?

A: First, rule out other common causes of slow reactions:

  • Reagent Quality: Ensure all starting materials are of high purity and free from inhibitors.

  • Temperature Control: Verify that the reaction temperature is accurate and stable.

  • Mixing: Ensure adequate stirring, especially for heterogeneous reactions. Once these are confirmed, perform a control experiment with a fresh batch of catalyst under identical conditions. A significant difference in performance strongly suggests deactivation of the original catalyst.

Q2: Can I use the free base form, (2R,5S)-1,2,5-Trimethylpiperazine, directly as a catalyst?

A: Yes, the free base is often the active catalytic species. However, the oxalate salt offers several practical advantages: it is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-hygroscopic free amine. The salt form can also provide a controlled release of the active catalyst in situ.

Q3: What are the best analytical techniques to characterize a deactivated catalyst?

A: A multi-technique approach is most effective.[2]

  • NMR Spectroscopy: To identify structural changes in the catalyst molecule.

  • FTIR Spectroscopy: To detect changes in functional groups and the presence of adsorbed species.

  • Mass Spectrometry: To identify impurities or degradation products.

  • Elemental Analysis: Can reveal the presence of inorganic poisons.[2]

  • X-ray Photoelectron Spectroscopy (XPS): Useful for detecting surface poisons.[2]

Q4: How does water affect the performance of the catalyst?

A: Water can have multiple effects. It can act as a poison by competing for active sites through hydrogen bonding. In some reactions, it can hydrolyze reactants or intermediates. For amine-based catalysts used in CO2 capture, the presence of water is essential for the reaction mechanism, but in asymmetric synthesis, it is often detrimental.[9] Therefore, running reactions under anhydrous conditions is generally recommended unless otherwise specified.

Q5: The catalyst has discolored after the reaction. Is this a sign of deactivation?

A: Discoloration often indicates the formation of byproducts or degradation of the catalyst. While it doesn't automatically confirm a loss of activity, it is a strong indicator that the catalyst has undergone some chemical transformation. The discolored catalyst should be recovered and analyzed as described in the troubleshooting guide.

Visual Aids

Diagram 1: Catalyst Deactivation and Recovery Workflow

This diagram illustrates the logical flow for diagnosing and addressing catalyst deactivation.

G cluster_diagnosis Diagnosis cluster_recovery Recovery & Regeneration Start Reduced Catalyst Performance (Low Yield / Low ee) Check_Conditions Verify Reaction Conditions (Temp, Purity, Mixing) Start->Check_Conditions Is_Deactivation Deactivation Suspected? Check_Conditions->Is_Deactivation Is_Deactivation->Start No, Re-evaluate Reaction Setup Characterize Characterize Spent Catalyst (NMR, FTIR, MS) Is_Deactivation->Characterize Yes Poisoning Chemical Poisoning Extract Protocol 2: Acid-Base Extraction Poisoning->Extract Thermal Thermal Degradation Thermal->Extract If not fully decomposed Fouling Mechanical Fouling Wash Protocol 1: Solvent Washing Fouling->Wash Characterize->Poisoning Characterize->Thermal Characterize->Fouling Validate Validate Recovered Catalyst (Activity Test) Wash->Validate Extract->Validate

Caption: Workflow for diagnosing and recovering the catalyst.

Table 1: Summary of Deactivation Mechanisms and Solutions
Deactivation Mechanism Primary Cause Diagnostic Signature Recommended Action
Chemical Poisoning Impurities (acids, electrophiles, water) in reagents/solvents.[3]Rapid or gradual loss of activity.Rigorous purification of all reaction components; use of scavengers.
Thermal Degradation Excessive reaction temperature or prolonged heating.[3]Discoloration, formation of insoluble material, changes in NMR/FTIR spectra.Operate below decomposition temperature; minimize reaction time.
Mechanical Fouling Deposition of polymeric or high molecular weight byproducts.[1]Visible coating on catalyst, loss of activity.Optimize conditions to reduce byproduct formation; implement catalyst washing protocol.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow.
  • Catalyst deactivation. (2021). YouTube.
  • (2R,5S)-1,2,5-TRIMETHYLPIPERAZINE OXALATE. Fluorochem.
  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020).
  • 1523541-95-8|(2R,5S)-1,2,5-Trimethylpiperazine oxalate. BLDpharm.
  • Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts. (2025). ACS Applied Materials & Interfaces.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). Journal of the American Chemical Society.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters.
  • Thermal decomposition of silver oxalate. (2025). ResearchGate.
  • Catalyst Regeneration: Methods & Process. (2024). StudySmarter.
  • Catalytic regeneration of amine-based absorbents for CO2 capture: The effect of acidic sites and accessibility. (2025). ResearchGate.
  • Lecture 6 Catalyst characterization.
  • Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. (2024). MDPI.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). PubMed.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • A review of CO2 catalytic regeneration research based on MEA solution. (2022). Frontiers.
  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024).
  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024). ACS Catalysis.
  • Methods for the catalytic synthesis of piperazine. (2025). ResearchGate.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate.
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
  • Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (2025). ResearchGate.
  • Selection of catalysts for the regeneration step in an amine-based absorption-regeneration CO2 capture process. ORBi UMONS.
  • Amine regeneration. Topsoe.
  • Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2025).
  • Troubleshooting of Catalytic Reactors. Slideshare.
  • Investigation on the drying and decomposition of sodium oxalate. (1966). PubMed.
  • Methods for the destruction of oxalic acid decontamination effluents. (2024). Frontiers.
  • Advanced techniques for characterization of heterogeneous catalysts. (2008). Åbo Akademi.
  • Understanding the Catalytic Effect on the CO2 Regeneration Performance of Amine Aqueous Solutions. (2024). ResearchGate.
  • Catalyst Regeneration, Metal Catalysts. ResearchGate.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. (2024). MDPI.

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Optimization

Technical Support Center: Purification of Products from (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Reactions

Welcome to the technical support center for the purification of reaction products involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these chiral compounds. The following information is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of products from reactions where (2R,5S)-1,2,5-Trimethylpiperazine oxalate is a reactant or a resulting product.

Q1: My desired product, a derivative of (2R,5S)-1,2,5-Trimethylpiperazine, is an oil and is difficult to purify by crystallization. What strategies can I employ?

A1: This is a common challenge as many piperazine derivatives are oils at room temperature. Here are several effective strategies:

  • Salt Formation: Since piperazine derivatives are basic, they can be converted into salts, which are often crystalline and more amenable to purification by recrystallization.[1] Treatment with acids such as hydrochloric acid or fumaric acid can induce crystallization.[1] The resulting purified salt can then be neutralized to regenerate the pure, oily amine.[1]

  • Column Chromatography: While a standard technique for purifying oils, the basic nature of piperazine derivatives can lead to tailing on silica gel.[1]

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which your product is insoluble, but the impurities are soluble.

Q2: I am observing significant peak tailing during silica gel column chromatography of my trimethylpiperazine derivative. How can I improve the separation?

A2: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a basic modifier to your eluent. This will compete with your compound for the active sites on the silica gel, leading to improved peak shape.

    • Triethylamine (TEA): A common and effective choice is to add 0.1-1% (v/v) of TEA to your mobile phase.

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used.

Q3: How can I confirm the enantiomeric purity of my (2R,5S)-1,2,5-Trimethylpiperazine derivative after purification?

A3: Assessing the enantiomeric purity is crucial for chiral molecules. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[2] You will need to screen for a suitable chiral stationary phase (CSP) and optimize the mobile phase to achieve baseline separation of the enantiomers.[3][4]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can be used if the compound is volatile or can be derivatized to be volatile.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample.[2] It is another excellent method for analyzing chiral compounds.[2][5]

Q4: What are the common impurities I should expect in reactions involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate?

A4: The impurities will depend on the specific reaction, but common side-products and unreacted starting materials may include:

  • Starting Materials: Unreacted (2R,5S)-1,2,5-Trimethylpiperazine or the other reactants.

  • Di-substituted Piperazine: If the reaction is intended to be a mono-substitution, the corresponding di-substituted by-product can often be formed. These are typically easier to separate due to differences in polarity.[6]

  • Epimers: Depending on the reaction conditions, there is a possibility of epimerization at one of the chiral centers, leading to the formation of diastereomers.

  • Reagent-derived Impurities: By-products from the reagents used in the reaction.

II. Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common purification challenges.

Scenario 1: Low Yield After Recrystallization of the Oxalate Salt

Problem: You have successfully formed the oxalate salt of your desired piperazine derivative, but the yield after recrystallization is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
High Solubility in Recrystallization Solvent The chosen solvent may be too good at dissolving your salt, even at low temperatures. Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the salt is soluble when hot) and a "poor" solvent (in which it is less soluble) often yields better results. Common solvents for recrystallizing piperazine salts include ethanol, methanol, and isopropyl alcohol, sometimes with the addition of a non-polar co-solvent.[6][7]
Incomplete Precipitation The salt may not have fully precipitated out of the solution upon cooling. Solution: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath or refrigerator. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.
Incorrect Stoichiometry An incorrect molar ratio of oxalic acid to your piperazine derivative was used. Solution: Ensure you are using the correct stoichiometry for the desired salt formation (e.g., mono- or di-oxalate). Titrating a small sample of your crude product can help determine the exact amount of base present.
Scenario 2: Co-elution of Impurities During Column Chromatography

Problem: Despite trying various solvent systems, an impurity consistently co-elutes with your product during silica gel chromatography.

Possible Causes & Solutions:

cluster_problem Problem cluster_solutions Solutions Problem Co-elution of Impurities Sol1 Change Stationary Phase Problem->Sol1 Impurity has similar polarity Sol2 Derivative Formation Problem->Sol2 Functional groups are too similar Sol3 Alternative Purification Problem->Sol3 Chromatography is ineffective Sol1_detail Alumina (basic or neutral) Reverse-phase silica (C18) Sol1->Sol1_detail Consider Sol2_detail Protecting groups (e.g., Boc) can drastically change retention Sol2->Sol2_detail Temporarily alter polarity Sol3_detail Preparative HPLC Crystallization (as a different salt) Sol3->Sol3_detail Explore non-chromatographic methods

Caption: Troubleshooting co-elution issues.

Scenario 3: Inconsistent Chiral HPLC Results

Problem: You are getting inconsistent or poor resolution of enantiomers when analyzing your purified product by chiral HPLC.

Possible Causes & Solutions:

  • Mobile Phase Inconsistency: Small variations in the mobile phase composition, especially the percentage of alcohol and any additives, can significantly impact chiral separations.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements. For polar ionic mode, the ratio of acid to base is critical for optimizing selectivity and retention.[3]

  • Column Equilibration: The chiral stationary phase may not be fully equilibrated with the mobile phase.

    • Solution: Flush the column with the mobile phase for an extended period (at least 30-60 minutes) before injecting your sample.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and loss of resolution.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Column Choice: The selected chiral stationary phase may not be suitable for your compound.

    • Solution: A systematic screening of different chiral columns is often necessary.[3][4] There is no foolproof way to predict the best column based on structure alone.[3][4]

III. Experimental Protocols

Protocol 1: General Procedure for Salt Formation and Recrystallization

This protocol provides a general guideline for purifying a basic piperazine derivative by forming its oxalate salt.

  • Dissolution: Dissolve the crude, oily piperazine derivative in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Acid Addition: Slowly add a solution of oxalic acid (1 equivalent for a mono-oxalate salt) in the same solvent to the stirred solution of the piperazine derivative.

  • Precipitation/Crystallization: The oxalate salt may precipitate immediately or require cooling to induce crystallization.[1] Stir the mixture at room temperature or in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[1]

  • Drying: Dry the salt under vacuum.[1]

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (or solvent mixture) and allow it to cool slowly to form pure crystals. Filter and dry the purified salt.

  • Liberation of Free Base (Optional): To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the free base with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

cluster_workflow Salt Formation & Recrystallization Workflow Start Crude Oily Product Dissolve 1. Dissolve in Solvent Start->Dissolve AddAcid 2. Add Oxalic Acid Solution Dissolve->AddAcid Precipitate 3. Induce Crystallization (Cooling) AddAcid->Precipitate Filter 4. Isolate Salt via Filtration Precipitate->Filter Recrystallize 5. Recrystallize from Hot Solvent Filter->Recrystallize PureSalt Pure Crystalline Salt Recrystallize->PureSalt Liberate 6. Liberate Free Base (Optional) PureSalt->Liberate PureOil Pure Oily Product Liberate->PureOil

Caption: Workflow for purification via salt formation.

IV. References

  • U.S. Patent 2,919,275A, "Purification of piperazine," Google Patents.

  • U.S. Patent 3,481,933A, "Recovery and purification of piperazine," Google Patents.

  • Supplementary material for "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization," The Royal Society of Chemistry. [Link]

  • Chiral HPLC Separations, Phenomenex. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor, PubMed Central. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid, ACS Publications. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals, MDPI. [Link]

  • Chiral Drug Separation, SpringerLink. [Link]

  • (2R,5S)-1,2,5-trimethylpiperazine; oxalic acid, Chem-Space. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Side Products in Reactions with (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2R,5S)-1,2,5-Trimethylpiperazine oxalate in their synthetic workflows. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2R,5S)-1,2,5-Trimethylpiperazine oxalate in their synthetic workflows. This guide is designed to provide expert, field-tested insights into the identification and analysis of common side products encountered during reactions involving this chiral auxiliary. By understanding the potential impurities and their characteristic NMR signatures, you can streamline your reaction monitoring, purification processes, and ultimately, the successful synthesis of your target molecules.

Introduction: The Chemistry of (2R,5S)-1,2,5-Trimethylpiperazine

(2R,5S)-1,2,5-Trimethylpiperazine is a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid, chair-like conformation and strategically placed methyl groups provide a well-defined chiral environment, influencing the stereochemical outcome of reactions. However, like any reactive chemical species, it is susceptible to the formation of side products under various reaction conditions. This guide will focus on the most common impurities and how to identify them using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products I should expect when using (2R,5S)-1,2,5-Trimethylpiperazine oxalate?

A1: Based on the reactivity of the piperazine core, the most probable side products fall into three main categories:

  • Epimerization: Inversion of stereochemistry at one of the chiral centers (C2 or C5) to form the diastereomer, (2S,5S)-1,2,5-trimethylpiperazine. This can be promoted by heat or acidic/basic conditions.

  • N-Oxidation: Oxidation of one or both of the nitrogen atoms to form the corresponding N-oxides. This is common when using oxidizing reagents or under aerobic conditions.

  • Over-alkylation/Quaternization: If the piperazine is used as a nucleophile, there is a possibility of forming a quaternary ammonium salt at the N1 or N4 position, especially if an excess of an alkylating agent is used.

Q2: How can I prepare my sample for NMR analysis to best observe these impurities?

A2: Proper sample preparation is critical for obtaining high-quality NMR data. Follow this general protocol:

  • Sample Isolation: After your reaction, perform a standard aqueous work-up to remove any water-soluble reagents and byproducts.

  • Solvent Selection: Dissolve a small amount of your crude or purified product (5-10 mg) in a deuterated solvent (0.5-0.7 mL) that fully dissolves your sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with your product or expected impurity signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Troubleshooting Guide: Identifying Side Products by NMR

This section provides a detailed breakdown of the expected ¹H and ¹³C NMR spectral characteristics of the parent compound and its most common side products.

Reference Spectra: (2R,5S)-1,2,5-Trimethylpiperazine

Before identifying impurities, it is essential to be familiar with the NMR spectrum of the starting material. While specific chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general guide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R,5S)-1,2,5-Trimethylpiperazine

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.2-2.4~40-42
C2-CH₃, C5-CH₃~1.0-1.2 (doublet)~15-17
Piperazine Ring Protons~1.8-3.0 (complex multiplets)~50-60

Issue 1: Suspected Epimerization

Question: My ¹H NMR spectrum shows an extra set of signals very similar to my product, particularly in the methyl and ring proton regions. Could this be the diastereomer?

Answer: Yes, this is a strong indication of epimerization. The (2S,5S) diastereomer will have a distinct set of NMR signals due to the different spatial arrangement of the methyl groups.

Causality: Epimerization at the α-carbon to a nitrogen atom can be facilitated by conditions that allow for reversible proton abstraction and re-protonation. This can be promoted by:

  • Elevated reaction temperatures.

  • The presence of strong bases or acids.

  • Certain metal catalysts.[1]

Workflow for Identifying the Diastereomer:

start Observe extra set of signals in ¹H NMR compare Compare chemical shifts of methyl doublets and N-methyl singlets start->compare cosy Run a 2D COSY experiment compare->cosy If new signals are present confirm Confirm connectivity of the new spin systems cosy->confirm quantify Quantify the diastereomeric ratio by integrating well-resolved signals confirm->quantify start Observe downfield shifted signals check Check for broadening of signals start->check hsqc Run ¹H-¹³C HSQC check->hsqc confirm Confirm correlation of downfield protons to deshielded carbons hsqc->confirm ms Confirm mass increase (M+16) by Mass Spectrometry confirm->ms

Caption: Workflow for N-oxide analysis.

NMR Analysis:

  • ¹H NMR: Protons on the carbons alpha to the newly formed N-oxide will be shifted downfield by approximately 0.5-1.0 ppm. The N-methyl group will also be shifted downfield. Signals may also appear broader due to changes in the ring conformation and nitrogen inversion rates.

  • ¹³C NMR: The carbons alpha to the N-oxide will also be deshielded and appear at a higher chemical shift in the ¹³C spectrum.

  • Mass Spectrometry: A key confirmation is to check the mass spectrum for a peak corresponding to the mass of your starting material +16 amu (for a mono-N-oxide) or +32 amu (for a di-N-oxide).

Table 3: Expected NMR Signal Changes for N-Oxide Formation

NucleusExpected ObservationRationale
¹HDownfield shift of protons α to the nitrogen.The electronegative oxygen atom withdraws electron density, deshielding the neighboring protons.
¹³CDownfield shift of carbons α to the nitrogen.Similar deshielding effect as seen for the protons.

Issue 3: Suspected Over-Alkylation/Quaternization

Question: I've performed a reaction where the piperazine is a nucleophile, and I'm seeing new signals, particularly a downfield-shifted N-methyl group and some changes in the ring proton region. Have I formed a quaternary salt?

Answer: This is a very likely scenario, especially if a stoichiometric excess of an alkylating agent was used or if the reaction was run for an extended period.

Causality: The lone pair of electrons on the tertiary amine nitrogen (N1) can react with an electrophile (e.g., an alkyl halide) to form a quaternary ammonium salt.

Workflow for Identifying Quaternary Ammonium Salts:

start Observe downfield shifted N-alkyl signals solubility Check for changes in solubility (salts are often less soluble in organic solvents) start->solubility hmbc Run ¹H-¹³C HMBC solubility->hmbc confirm Look for correlations between the new N-alkyl group and the piperazine ring carbons hmbc->confirm ms Confirm mass increase by Mass Spectrometry confirm->ms

Caption: Workflow for quaternization analysis.

NMR Analysis:

  • ¹H NMR: The formation of a positive charge on the nitrogen will cause a significant downfield shift of all adjacent protons. The N-methyl group and the protons on the newly added alkyl group will be particularly affected, often shifting by more than 1 ppm.

  • ¹³C NMR: The carbons attached to the quaternized nitrogen will also be shifted downfield.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment is very useful to confirm the connectivity of the new alkyl group to the piperazine nitrogen.

  • Solubility: Quaternary ammonium salts often have very different solubility profiles compared to the parent amine. They are typically more soluble in polar solvents and may precipitate from nonpolar organic solvents.

Table 4: Expected NMR Signal Changes for Quaternary Ammonium Salt Formation

NucleusExpected ObservationRationale
¹HSignificant downfield shift of all protons attached to or α to the quaternized nitrogen.The positive charge on the nitrogen atom strongly deshields the surrounding nuclei.
¹³CSignificant downfield shift of all carbons attached to or α to the quaternized nitrogen.The deshielding effect of the positive charge also affects the carbon signals.

Conclusion

Proactive NMR analysis is a powerful tool for troubleshooting reactions involving (2R,5S)-1,2,5-Trimethylpiperazine oxalate. By understanding the characteristic spectral signatures of common side products such as diastereomers, N-oxides, and quaternary ammonium salts, researchers can quickly identify impurities, optimize reaction conditions, and ensure the purity of their final products. When in doubt, advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive structural confirmation.

References

  • Data for (2S,5S)-1-N-Boc-2,5-dimethylpiperazine available from chemical suppliers like Sigma-Aldrich.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. (2018).
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. (2021).

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2021).
  • Microwave Synthesis of Quaternary Ammonium Salts. National Institutes of Health. (2007).

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. (2009).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PubMed. (2021).

  • N-Methyl piperazine N-oxide. Allmpus. (Product page with chemical information).

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. (2021).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers from Piperazine-Catalyzed Reactions

In the realm of pharmaceutical development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Piperazine and its derivatives have gained significant traction as versatile organocatal...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Piperazine and its derivatives have gained significant traction as versatile organocatalysts in asymmetric synthesis, facilitating key carbon-carbon bond-forming reactions such as Aldol and Michael additions.[1] The successful synthesis of a chiral molecule is, however, only half the battle. A robust, reliable, and efficient analytical method to accurately determine the enantiomeric excess (e.e.) and to isolate the desired enantiomer is crucial. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the separation of enantiomers generated from piperazine-catalyzed reactions, grounded in scientific principles and practical, in-the-field expertise.

The Imperative of Enantiomeric Purity

The seemingly subtle difference between enantiomers – their non-superimposable mirror-image structures – can lead to profoundly different biological activities. One enantiomer of a drug may be therapeutically potent, while the other could be inactive or, in the worst-case scenario, toxic.[2] Regulatory bodies worldwide, therefore, mandate stringent control over the stereochemical purity of chiral drugs. For researchers in drug discovery and process development, a well-developed chiral HPLC method is an indispensable tool for reaction monitoring, optimization, and quality control.

Navigating the Chiral Stationary Phase (CSP) Landscape

The cornerstone of any successful chiral HPLC separation is the choice of the chiral stationary phase (CSP).[3] The interaction between the enantiomers and the chiral environment of the CSP is what makes the separation possible. For the products of piperazine-catalyzed reactions, which are often basic and may contain additional functional groups like hydroxyls and carbonyls, certain classes of CSPs have demonstrated superior performance.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Derivatized polysaccharides, primarily cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs in HPLC.[4] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a complex and highly selective chiral recognition environment.

  • Mechanism of Chiral Recognition: The helical structure of the polysaccharide backbone forms chiral grooves. Functional groups on the carbamate or ester derivatives of the polysaccharide interact with the analyte. For basic compounds like the products of piperazine-catalyzed reactions, the secondary or tertiary amine of the piperazine moiety can engage in strong hydrogen bonding with the CSP.

  • Expert Insight: Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, ID) are often the first choice for screening due to their robustness and compatibility with a wider range of solvents compared to their coated counterparts. For piperazine-containing analytes, Chiralpak® IC, which is cellulose tris(3,5-dichlorophenylcarbamate), has shown particular promise.[5] The electron-withdrawing chlorine atoms on the phenylcarbamate groups can enhance the acidity of the N-H protons, leading to stronger interactions with basic analytes and often resulting in excellent resolution and peak shape.

Pirkle-Type CSPs: Rational Design for Chiral Recognition

Named after William Pirkle, these CSPs are based on the principle of forming transient diastereomeric complexes through π-π interactions.[6] They typically feature a π-electron deficient or π-electron rich aromatic ring covalently bonded to the silica surface.

  • Mechanism of Chiral Recognition: The separation relies on the formation of a "three-point interaction" between the analyte and the CSP, which can involve π-π stacking, hydrogen bonding, and steric repulsion.[2]

  • Expert Insight: Pirkle-type columns can be highly effective for analytes that possess aromatic rings. The products of piperazine-catalyzed reactions involving aromatic aldehydes or ketones are therefore good candidates for separation on these phases. A key advantage is that the elution order of the enantiomers can often be predicted, which is beneficial for peak identification.

Macrocyclic Glycopeptide CSPs: Broad Selectivity for Complex Molecules

CSPs based on macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer a unique and versatile chiral recognition environment due to their complex three-dimensional structures and multiple chiral centers.

  • Mechanism of Chiral Recognition: These CSPs can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, where the analyte fits into a "basket-like" cavity of the macrocycle.

  • Expert Insight: The multi-modal nature of these CSPs makes them excellent for screening a wide range of chiral compounds. The presence of both acidic (carboxyl) and basic (amino) groups on the glycopeptide structure makes them particularly well-suited for the separation of amphoteric and basic molecules, including many piperazine derivatives.

Comparative Guide to Chiral Stationary Phases

The following table provides a comparative overview of the most suitable CSPs for the separation of enantiomers from piperazine-catalyzed reactions, based on published data for structurally similar compounds and expert experience.

Chiral Stationary Phase (CSP) FamilyCommon Commercial NamesPrimary Interaction MechanismsBest Suited ForKey Advantages
Immobilized Polysaccharide Chiralpak® IA, IB, IC, IDHydrogen bonding, dipole-dipole, π-π stacking, steric hindranceBroad range of analytes, especially those with polar functional groupsHigh success rate, robust, wide solvent compatibility
Pirkle-Type (π-acid/π-base) Whelk-O1®, Regis® (S,S)-ULMOπ-π interactions, hydrogen bondingAromatic compoundsPredictable elution order, high efficiency
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, THydrogen bonding, ionic interactions, inclusion complexationBasic and amphoteric compoundsBroad selectivity, suitable for complex molecules

A Step-by-Step Experimental Protocol for Chiral Method Development

A systematic approach is key to efficiently developing a robust chiral HPLC method.

Initial Screening Phase

Objective: To identify a promising CSP and mobile phase combination.

  • Analyte Preparation: Dissolve the racemic product of the piperazine-catalyzed reaction in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a set of 3-4 chiral columns from the families listed above (e.g., Chiralpak® IC, Whelk-O1®, and a CHIROBIOTIC® column).

  • Mobile Phase Screening:

    • For polysaccharide and Pirkle-type columns, start with a normal-phase mobile phase such as Hexane/Isopropanol (90:10, v/v).

    • For macrocyclic glycopeptide columns, a polar organic mobile phase like Methanol with 0.1% acetic acid and 0.1% triethylamine is a good starting point.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has good absorbance (e.g., 254 nm).

  • Injection and Evaluation: Inject the racemic standard onto each column/mobile phase combination and assess for any signs of separation.

Method Optimization Phase

Objective: To achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable analysis time.

  • Mobile Phase Composition: For the most promising CSP from the screening phase, systematically vary the ratio of the polar modifier (e.g., isopropanol) in the mobile phase. Increasing the modifier concentration generally reduces retention time but may decrease resolution.

  • Additive Introduction: For basic analytes like piperazine derivatives, the addition of a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial to improve peak shape and reduce tailing.[5]

  • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize the balance between resolution and analysis time. Lower flow rates and temperatures can sometimes improve resolution.

Visualizing the Method Development Workflow

Caption: A logical workflow for developing a chiral HPLC method.

Self-Validating Systems for Trustworthy Results

To ensure the ongoing reliability of your chiral separation method, incorporate the following practices:

  • System Suitability Testing: Before each batch of analyses, inject a racemic or enantiomerically enriched standard to verify that the system meets predefined criteria for resolution, peak symmetry, and retention time.

  • Control Charting: Monitor and plot key performance parameters over time to detect any gradual degradation in column performance or changes in the HPLC system.

Conclusion: A Pathway to Enantiopure Certainty

The separation of enantiomers from piperazine-catalyzed reactions is a critical step in the development of new chiral molecules. By understanding the principles of chiral recognition and adopting a systematic approach to method development, researchers can confidently select the most appropriate chiral stationary phase and optimize the chromatographic conditions to achieve accurate and reliable enantiomeric excess determination. Polysaccharide-based CSPs, particularly immobilized phases like Chiralpak® IC, often provide an excellent starting point, with the judicious use of mobile phase additives being key to success for these basic analytes. This guide serves as a foundational framework to empower scientists in navigating the complexities of chiral separations and accelerating their research and development endeavors.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Barros, M. T., & Phillips, A. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 238-246.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Chiral stationary phases for HPLC. ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

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Comparative

A Comparative Guide to the Stereoisomers of 1,2,5-Trimethylpiperazine Oxalate: (2R,5S) vs. (2S,5R)

Introduction: The Critical Role of Chirality in Drug Development In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even induce adverse effects.[2] This guide provides a comprehensive comparison of the (2R,5S) and (2S,5R) enantiomers of 1,2,5-trimethylpiperazine oxalate, two chiral building blocks with significant potential in the synthesis of central nervous system (CNS) agents.[3] While direct comparative studies on these specific enantiomers are not extensively published, this guide synthesizes available data on closely related chiral piperazine derivatives to provide researchers with a robust framework for their evaluation and application.

The piperazine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and versatile synthetic handles.[4] The introduction of methyl groups at the C2 and C5 positions of the piperazine ring creates chiral centers, giving rise to stereoisomers with distinct spatial arrangements that can dictate their interaction with biological targets.[2] Understanding the unique characteristics of each enantiomer is therefore paramount for the rational design of potent and selective therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

While extensive experimental data directly comparing the physicochemical properties of the two enantiomers is limited, their fundamental properties as salts of oxalic acid are expected to be identical in an achiral environment. However, their interaction with chiral environments, such as chiral chromatographic stationary phases or biological receptors, will differ significantly.

Property(2R,5S)-1,2,5-Trimethylpiperazine Oxalate(2S,5R)-1,2,5-Trimethylpiperazine OxalateReference
CAS Number 1523541-95-81523541-99-2[5][6]
Molecular Formula C₉H₁₈N₂O₄C₉H₁₈N₂O₄[5][6]
Molecular Weight 218.25 g/mol 218.25 g/mol [5][6]
Appearance SolidSolid[5]
Purity Typically ≥95%Typically ≥95%[5]
Optical Rotation Expected to be equal in magnitude and opposite in signExpected to be equal in magnitude and opposite in sign
Solubility Data not availableData not available
Melting Point Data not availableData not available

Stereoselective Biological Activity: Insights from Related Piperazine Derivatives

A study on chiral methyl-substituted aryl piperazinium compounds revealed that the stereochemistry at the C2 position of the piperazine ring significantly influences their selectivity for nicotinic acetylcholine receptors (nAChRs).[7] Specifically, the (2R)-isomer demonstrated better activity at the α7 nAChR, whereas the (2S)-isomer was more potent at the α9 nAChR.[7] This highlights that even a subtle change in the spatial orientation of a methyl group can dramatically alter receptor binding and functional activity.

Given that (2R,5S)- and (2S,5R)-1,2,5-trimethylpiperazine are utilized as intermediates in the synthesis of CNS agents, it is highly probable that their respective downstream active pharmaceutical ingredients (APIs) will exhibit stereospecific interactions with their intended biological targets.[3] The distinct three-dimensional shapes of the enantiomers will likely lead to differences in binding affinity, efficacy, and off-target effects. Therefore, the selection of the appropriate enantiomer is a critical step in the development of safe and effective drugs.

Experimental Protocols

Enantioselective Synthesis: A Proposed Enantioconvergent Approach

While a specific protocol for the enantioselective synthesis of 1,2,5-trimethylpiperazine is not detailed in the literature, an enantioconvergent synthesis of the closely related (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine offers a viable and adaptable strategy.[8] This approach begins with the resolution of the racemic trans-2,5-dimethylpiperazine, followed by the conversion of the undesired enantiomer into the desired one.

Conceptual Workflow for Enantioconvergent Synthesis:

Caption: Proposed enantioconvergent synthesis workflow.

Step-by-Step Methodology (Adapted from Janetka et al., 2003): [8]

  • Resolution of Racemic trans-2,5-Dimethylpiperazine:

    • Dissolve racemic trans-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric amount of a chiral resolving agent, such as L-(+)-tartaric acid.

    • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially crystallize due to lower solubility.

    • Separate the crystals by filtration.

    • Liberate the free base of the desired enantiomer by treatment with a base (e.g., NaOH) and extraction.

  • Interconversion of the Undesired Enantiomer (Optional but cost-effective for scale-up):

    • The mother liquor containing the other diastereomeric salt can be treated to recover the undesired enantiomer.

    • This enantiomer can then be subjected to a racemization or epimerization process to be recycled back into the resolution step.

  • N-Methylation:

    • To the enantiomerically pure 2,5-dimethylpiperazine, add a methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

    • The reaction conditions should be optimized to favor mono-N-methylation at the desired nitrogen. For 1,2,5-trimethylpiperazine, one nitrogen is methylated.

  • Formation of the Oxalate Salt:

    • Dissolve the purified enantiomerically pure 1,2,5-trimethylpiperazine in a suitable solvent (e.g., isopropanol).

    • Add a solution of oxalic acid in the same solvent.

    • The oxalate salt will precipitate and can be collected by filtration, washed, and dried.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of enantiomers is crucial for determining enantiomeric purity and for isolating small quantities for analytical purposes. Chiral HPLC is the gold standard for this application.[9][10] While a specific method for 1,2,5-trimethylpiperazine oxalate is not published, a general protocol for chiral piperazine derivatives can be adapted.

Recommended Chiral HPLC Protocol:

Chiral_HPLC_Workflow cluster_hplc Chiral HPLC Analysis start Sample Preparation (Dissolve in Mobile Phase) injection Inject onto Chiral Column start->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration, Resolution, ee%) detection->analysis

Caption: General workflow for chiral HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IB, or IC have shown good performance for the separation of piperazine derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point. A small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often added to improve peak shape and resolution for basic compounds like piperazines. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.

  • Injection Volume: 10 µL.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs provide a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for separating a wide variety of chiral compounds.

  • Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol is a critical parameter for adjusting retention times and enantioselectivity. The amine modifier is essential to prevent peak tailing by masking residual silanol groups on the silica support and ensuring the analyte is in its neutral form.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process and can be optimized to improve resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, NMR can be a powerful tool for assessing enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents. These agents create diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.

Conceptual Approach for NMR Analysis of Enantiomeric Purity:

  • Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃ or D₂O) to confirm the overall structure.

  • To determine enantiomeric excess (ee), a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube. This will induce chemical shift differences (Δδ) between the signals of the two enantiomers.

  • Alternatively, the sample can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which will have distinct NMR spectra.

  • The enantiomeric excess can be calculated by integrating the corresponding signals for each enantiomer.

Conclusion

The stereochemical configuration of 1,2,5-trimethylpiperazine is a critical factor that will undoubtedly influence its biological activity and that of its downstream derivatives. While direct comparative data for the (2R,5S) and (2S,5R) enantiomers of the oxalate salt are scarce, the established principles of chirality in drug action and evidence from closely related chiral piperazine compounds strongly suggest that these two molecules will exhibit distinct pharmacological profiles.

The experimental protocols outlined in this guide provide a robust starting point for the enantioselective synthesis, separation, and characterization of these valuable chiral building blocks. For researchers and drug development professionals, the careful and independent evaluation of each enantiomer is not merely an academic exercise but a fundamental necessity for the development of safer and more effective medicines. The choice between the (2R,5S) and (2S,5R) enantiomers should be driven by empirical data from biological screening and pharmacological profiling to unlock the full therapeutic potential of this versatile piperazine scaffold.

References

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  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. ResearchGate. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed. [Link]

  • Methylation of piperazines.
  • (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride. MySkinRecipes. [Link]

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  • Chiral HPLC Separations. Phenomenex. [Link]

  • Piperazine derivatives.
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  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.
  • 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Comparative Effects of 1.5% Oxalate Strips Versus 5% Potassium Nitrate Dentifrice on Dentin Hypersensitivity. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Asymmetric Organocatalysis: Benchmarking (2R,5S)-1,2,5-Trimethylpiperazine Oxalate Against Proline Derivatives in the Asymmetric Aldol Reaction

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective catalytic systems is paramount. The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective catalytic systems is paramount. The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced by the field of organocatalysis.[1] L-proline, a simple amino acid, is a foundational catalyst in this domain, but the search for alternatives with improved activity, selectivity, and broader substrate scope is a constant driver of innovation.[2][3]

This guide provides an in-depth technical comparison of established proline-based catalysts and proposes a rigorous framework for evaluating the potential of a novel structural analogue, (2R,5S)-1,2,5-Trimethylpiperazine. While proline and its derivatives are well-documented catalysts, (2R,5S)-1,2,5-Trimethylpiperazine is commercially available primarily as a chemical building block.[4][5][6] However, its chiral, secondary amine structure presents a compelling hypothesis for its potential application in enamine-based catalysis.

Here, we will first establish the performance benchmarks set by L-proline and the high-efficiency (S)-α,α-Diphenylprolinol silyl ether catalyst. We will then provide a detailed, field-tested protocol to empower researchers to objectively evaluate the catalytic efficacy of (2R,5S)-1,2,5-Trimethylpiperazine for the same benchmark reaction.

Part 1: The Benchmarks in Enamine Catalysis

The power of proline and its derivatives lies in their ability to mimic the function of natural Class I aldolase enzymes by activating carbonyl compounds through the formation of nucleophilic enamine intermediates.[7] This mechanism avoids the use of metals and often proceeds under mild conditions.[8]

Mechanism of Proline Catalysis

The catalytic cycle for the proline-catalyzed aldol reaction is a well-established process.[9] It begins with the rapid and reversible formation of an enamine between the ketone (the aldol donor) and the secondary amine of the proline catalyst. This enamine is a significantly more potent nucleophile than the corresponding enol or enolate. The chiral environment of the catalyst directs the enamine's attack on the aldehyde (the aldol acceptor) to one specific face. The key to stereocontrol is a highly organized, hydrogen-bonded transition state, often depicted by the Zimmerman-Traxler model, where the carboxylic acid group of proline activates the aldehyde and shields one face from attack.[9] Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Proline_Catalytic_Cycle cluster_cycle Proline Catalytic Cycle Proline (S)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate TS->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Hydrolysis Hydrolysis Product->Proline - Catalyst

Caption: Catalytic cycle for the (S)-Proline-catalyzed aldol reaction.

Advanced Alternative: (S)-α,α-Diphenylprolinol Silyl Ethers

While L-proline is effective, its performance can be limited by high catalyst loadings and only moderate enantioselectivity for certain substrates.[10] To overcome this, highly effective derivatives have been developed, such as (S)-α,α-Diphenylprolinol trimethylsilyl (TMS) ether. The bulky diphenylmethyl group and the TMS ether create a well-defined, sterically hindered pocket that significantly enhances facial discrimination of the aldehyde, leading to excellent stereoselectivities.[11][12] These catalysts are renowned for their high efficiency in a variety of transformations, including aldol, Michael, and Diels-Alder reactions.[13][14]

Comparative Performance Data

The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a standard benchmark for evaluating organocatalyst performance.[1] The table below summarizes typical results, demonstrating the marked improvement offered by the prolinol derivative.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline 20-30DMSO24-48~95>19:1~96[1]
(S)-α,α-Diphenylprolinol TMS Ether 5-10Neat / Toluene3-24>90>19:1>99[15]

Part 2: A Framework for Evaluating (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Structural Rationale and Hypothesis

(2R,5S)-1,2,5-Trimethylpiperazine contains the core requirement for enamine catalysis: a chiral secondary amine. The methyl groups at the C2 and C5 positions create a specific chiral environment.

  • Hypothesis: The piperazine framework can replace the pyrrolidine ring of proline, and the methyl groups will provide the steric hindrance necessary to induce stereoselectivity in the aldol transition state.

  • Potential Challenges: The piperazine ring is more conformationally flexible than proline's rigid pyrrolidine ring, which could lead to lower selectivity. The presence of a second, tertiary amine site could potentially complicate the reaction mechanism. The starting material is an oxalate salt, which must be considered in the experimental design, as the free amine is required for catalysis.

To objectively assess its performance, the piperazine catalyst must be tested under conditions directly comparable to the established proline benchmarks.

Proposed Experimental Workflow for Catalyst Evaluation

This workflow is designed as a self-validating system to provide a clear go/no-go decision on the catalytic potential of the novel piperazine.

Experimental_Workflow cluster_workflow Catalyst Evaluation Workflow Prep Catalyst Preparation (Free-Basing from Oxalate) Setup Benchmark Reaction Setup (Cyclohexanone + 4-Nitrobenzaldehyde) Prep->Setup Monitor Reaction Monitoring (TLC Analysis) Setup->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Flash Chromatography) Workup->Purify Analyze Product Analysis Purify->Analyze Yield Determine Yield Analyze->Yield DR Determine dr (¹H NMR) Analyze->DR EE Determine ee (Chiral HPLC) Analyze->EE

Caption: Proposed experimental workflow for benchmarking a new organocatalyst.

Detailed Experimental Protocol: Benchmark Aldol Reaction

This protocol provides a robust starting point for evaluating (2R,5S)-1,2,5-Trimethylpiperazine.

1. Catalyst Preparation (Free-Basing)

  • Rationale: The catalytic cycle requires the free secondary amine to form the enamine. The oxalate salt must be neutralized.

  • Procedure:

    • Dissolve (2R,5S)-1,2,5-Trimethylpiperazine oxalate (1.0 eq) in a minimal amount of water.

    • Cool the solution in an ice bath and add 1M NaOH (2.2 eq) dropwise.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Confirm purity by ¹H NMR.

2. Asymmetric Aldol Reaction

  • Rationale: This procedure mirrors the conditions used for proline catalysts to ensure a direct comparison. DMSO is chosen as the initial solvent due to its proven efficacy in proline-catalyzed reactions and its ability to dissolve a wide range of organic molecules.[16]

  • Procedure:

    • To a vial, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 eq) and (2R,5S)-1,2,5-Trimethylpiperazine (12.8 mg, 0.1 mmol, 20 mol%).

    • Add dimethyl sulfoxide (DMSO, 1.0 mL).

    • Add cyclohexanone (245 mg, 2.5 mmol, 5.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the aldehyde is observed.

3. Work-up and Purification

  • Rationale: Standard aqueous work-up removes the polar solvent (DMSO) and quenches the reaction. Flash chromatography is the standard method for purifying aldol products.[8]

  • Procedure:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

4. Analysis

  • Rationale: A multi-pronged analytical approach is essential for a complete and trustworthy assessment of catalyst performance.

  • Procedure:

    • Yield: Determine the mass of the purified product and calculate the percentage yield.

    • Diastereomeric Ratio (dr): Acquire a ¹H NMR spectrum of the purified product. The dr can be determined by integrating characteristic, well-resolved proton signals for each diastereomer.[8]

    • Enantiomeric Excess (ee): The ee of the major diastereomer is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., hexane/isopropanol mixture).[8][17]

Expert Synthesis and Outlook

This guide establishes the clear and high-performance benchmarks set by L-proline and its advanced derivatives in the field of asymmetric organocatalysis. The data unequivocally shows that while L-proline is a foundational tool, catalysts like diphenylprolinol silyl ethers offer superior efficiency and selectivity, achieving excellent results at lower catalyst loadings.

The provided experimental framework offers a direct pathway to evaluate (2R,5S)-1,2,5-Trimethylpiperazine oxalate not just as a building block, but as a potential catalyst. The structural hypothesis is sound, but only rigorous, controlled experimentation will validate its efficacy. By adhering to the proposed benchmark protocol, researchers can generate unambiguous, comparable data. The success or failure of this piperazine derivative will hinge on its ability to form a stable, organized transition state that can effectively compete with the highly refined systems derived from proline. This head-to-head comparison is the definitive test of its potential to become a valuable new tool in the synthetic chemist's toolbox.

References

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  • BenchChem. (2025).
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  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]

  • Pace, V., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • ResearchGate. (n.d.). Diphenylprolinol silyl ether‐catalyzed cross‐aldol reaction. [Link]

  • Nakano, H., et al. (2021). Asymmetric Synthesis of Functionalized 9‑Methyldecalins Using a Diphenylprolinol-Silyl-Ether-Mediated Domino Michael/Aldol Reaction. ACS Publications. [Link]

  • Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. FCT NOVA. [Link]

  • Ishikawa, H., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. ACS Publications. [Link]

  • List, B. (2004). Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Houk, K. N., et al. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-566. [Link]

  • Chow, C. H., & Chan, C. W. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • da Costa, B. B. A., et al. (2018). Highly efficient organocatalysts for the asymmetric aldol reaction. New Journal of Chemistry. [Link]

  • ResearchGate. (2020). Current applications of organocatalysts in asymmetric aldol reactions: An update. [Link]

  • Tang, Z., et al. (2004). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 6(15), 2579-2581. [Link]

  • Mthembu, N., et al. (2021). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. MDPI. [Link]

  • ResearchGate. (n.d.). Benchmark aldol/Knoevenagel competition reaction. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]

  • Hayashi, Y., et al. (n.d.). S1 Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]

  • Alichem. (n.d.). (2R,5S)-1,2,5-trimethylpiperazine; oxalic acid. [Link]

  • BenchChem. (2025).

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Comparative

A Comparative Guide to Chiral Piperazines in Asymmetric Catalysis: Unveiling Superior Performance in the Michael Addition

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. This guide provides an in-depth comparative study of chiral piperazines in a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. This guide provides an in-depth comparative study of chiral piperazines in asymmetric catalysis, with a particular focus on their application in the asymmetric Michael addition of aldehydes to nitroalkenes. We will objectively compare their performance against the well-established chiral pyrrolidine catalysts, supported by experimental data, and elucidate the structural and mechanistic advantages that underpin their efficacy.

Introduction: The Rise of Chiral Piperazines as Privileged Scaffolds

Chiral piperazines have emerged as a promising class of organocatalysts and ligands in asymmetric synthesis. Their rigid cyclic framework, which locks the molecule into a well-defined conformation, coupled with the inherent 1,2-diamine functionality, provides a unique stereochemical environment for catalysis.[1] This structural rigidity is a key differentiator from more flexible acyclic diamines and even from the widely used chiral pyrrolidines, offering the potential for enhanced stereocontrol in a variety of asymmetric transformations.

The synthesis of enantiopure piperazines has become increasingly accessible through methods such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and the iridium-catalyzed hydrogenation of activated pyrazines. This accessibility has paved the way for their broader application in asymmetric catalysis, inviting a critical evaluation of their performance against established catalyst systems.

The Asymmetric Michael Addition: A Proving Ground for Chiral Catalysts

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable chiral building blocks. The development of organocatalysts for this reaction has been a major focus, with chiral pyrrolidines, particularly proline and its derivatives, holding a prominent position.[2] These catalysts operate through an enamine-based mechanism, where the chiral amine activates the carbonyl donor, enabling a stereoselective attack on the Michael acceptor.

This guide will use the asymmetric Michael addition of aldehydes to nitroalkenes as a benchmark reaction to compare the catalytic prowess of chiral piperazines and chiral pyrrolidines.

Comparative Performance Analysis: Chiral Piperazines vs. Chiral Pyrrolidines

The following table summarizes the performance of a representative chiral piperazine catalyst, (2S,5S)-2,5-dibenzylpiperazine, and a selection of commonly used chiral pyrrolidine catalysts in the asymmetric Michael addition of aldehydes to β-nitrostyrene.

Table 1: Comparative Performance in the Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene

CatalystAldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(2S,5S)-2,5-Dibenzylpiperazine ButyraldehydeToluene102495>99:199[3]
(S)-Proline n-PentanalToluene20-Low-Poor[2]
(S)-2-(Morpholinomethyl)pyrrolidine PropanalTHF--8590:1056[2]
Diphenylprolinol Silyl Ether VariousVarious--GoodHigh (syn)High[2]
Ionically-tagged Diphenylprolinol Silyl Ether VariousIonic Liquids--up to 95-up to 95[4][5]
trans-4-Hydroxyprolylamide VariousVariousLow-HighHighHigh[6]

Analysis of Performance Data:

From the compiled data, several key insights emerge:

  • Superior Enantioselectivity of Chiral Piperazine: The (2S,5S)-2,5-dibenzylpiperazine catalyst demonstrates exceptional enantioselectivity (99% ee) in the addition of butyraldehyde to β-nitrostyrene.[3] This level of stereocontrol is often higher than that achieved with simple proline, which is reported to be a poor catalyst for this specific class of Michael reactions.[2]

  • High Diastereoselectivity: The chiral piperazine catalyst also affords excellent diastereoselectivity, with a syn:anti ratio greater than 99:1.[3]

  • Efficacy of Pyrrolidine Derivatives: While simple proline underperforms, various proline derivatives, such as diphenylprolinol silyl ethers and trans-4-hydroxyprolylamides, have been developed to provide high yields and enantioselectivities.[2][6] This highlights the tunability of the pyrrolidine scaffold.

  • Causality behind Performance: The superior performance of the chiral piperazine can be attributed to its rigid conformation. This rigidity minimizes non-productive catalyst-substrate orientations and creates a more defined and effective chiral pocket for the transition state, leading to higher stereochemical induction. In contrast, the greater flexibility of some pyrrolidine derivatives can lead to a less ordered transition state and consequently lower stereoselectivity.

Mechanistic Insights: The Enamine Catalytic Cycle

Both chiral piperazines and chiral pyrrolidines catalyze the asymmetric Michael addition through a similar enamine-based catalytic cycle. The key steps are illustrated below.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Start Chiral Amine (Piperazine or Pyrrolidine) Enamine Enamine Intermediate Start->Enamine + Aldehyde - H2O Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Nitroalkene Product_Release Hydrolysis Michael_Adduct->Product_Release Product Chiral Michael Adduct Product_Release->Product Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Start Aldehyde Aldehyde Nitroalkene Nitroalkene caption Figure 1: Generalized Enamine Catalytic Cycle for the Asymmetric Michael Addition.

Figure 1: Generalized Enamine Catalytic Cycle for the Asymmetric Michael Addition.

The key to the high stereoselectivity lies in the formation of the enamine intermediate and the subsequent face-selective attack on the nitroalkene, which is directed by the chiral scaffold of the catalyst. The rigidity of the piperazine ring is believed to create a more sterically hindered and well-defined chiral environment around the enamine, thus leading to a more pronounced facial bias in the approach of the electrophile.

Experimental Protocols: A Guide to Reproducible Results

To ensure the practical utility of this guide, we provide detailed, step-by-step methodologies for the asymmetric Michael addition catalyzed by both chiral piperazine and a representative chiral pyrrolidine catalyst.

Protocol for Chiral Piperazine-Catalyzed Michael Addition

This protocol is adapted from the work of Barros, M. T., & Pinto, A. M. P. (2007).[3]

Reaction: Asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene.

Materials:

  • (2S,5S)-2,5-dibenzylpiperazine (catalyst)

  • trans-β-nitrostyrene (Michael acceptor)

  • Butyraldehyde (Michael donor)

  • Toluene (solvent)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, add (2S,5S)-2,5-dibenzylpiperazine (0.023 mmol, 10 mol%).

  • Add toluene (0.24 mL) and stir the solution at room temperature.

  • Add trans-β-nitrostyrene (0.225 mmol).

  • Add butyraldehyde (2.25 mmol).

  • Wrap the reaction vessel in aluminum foil to exclude light and stir the resulting solution under an argon atmosphere at room temperature for 24 hours.

  • Quench the reaction with an aqueous NaCl solution.

  • Extract the product with dichloromethane (4 x 10 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product by preparative chromatography on silica gel.

  • Determine the relative and absolute configurations and enantiomeric excess by comparison with known spectroscopic data and chiral HPLC analysis.

Experimental_Workflow_Piperazine Start Setup Reaction Vessel (Flame-dried, Argon) Add_Catalyst Add (2S,5S)-2,5-dibenzylpiperazine Start->Add_Catalyst Add_Solvent Add Toluene Add_Catalyst->Add_Solvent Add_Acceptor Add trans-β-nitrostyrene Add_Solvent->Add_Acceptor Add_Donor Add Butyraldehyde Add_Acceptor->Add_Donor React Stir at RT for 24h (in the dark) Add_Donor->React Quench Quench with aq. NaCl React->Quench Extract Extract with CH2Cl2 Quench->Extract Dry_Filter Dry and Filter Extract->Dry_Filter Concentrate Remove Solvent Dry_Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze (NMR, HPLC) Purify->Analyze

Figure 2: Experimental Workflow for Chiral Piperazine-Catalyzed Michael Addition.

Protocol for Chiral Pyrrolidine-Catalyzed Michael Addition

This protocol is a generalized procedure based on the principles outlined in the literature for proline-derived catalysts.[2][4][7]

Reaction: Asymmetric Michael addition of an aldehyde to a nitroalkene.

Materials:

  • Chiral pyrrolidine catalyst (e.g., diphenylprolinol silyl ether)

  • Nitroalkene (Michael acceptor)

  • Aldehyde (Michael donor)

  • Appropriate solvent (e.g., toluene, CH2Cl2, or ionic liquid)

  • Optional: co-catalyst or additive (e.g., an acid)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, add the chiral pyrrolidine catalyst (typically 5-20 mol%).

  • If applicable, add any co-catalyst or additive.

  • Add the solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the nitroalkene.

  • Add the aldehyde.

  • Stir the reaction mixture for the appropriate time, monitoring by TLC.

  • Upon completion, work up the reaction as appropriate for the solvent and catalyst system used (e.g., aqueous quench and extraction).

  • Purify the product by flash column chromatography.

  • Determine the yield, diastereoselectivity, and enantioselectivity by standard analytical techniques.

Conclusion: The Advantage of Structural Rigidity

This comparative guide demonstrates that chiral piperazines are highly effective catalysts for the asymmetric Michael addition, in many cases outperforming even well-established chiral pyrrolidine systems, especially in their simple, unmodified forms. The key to their success lies in the inherent structural rigidity of the piperazine ring, which translates to a more organized transition state and, consequently, superior stereocontrol.

While the field of chiral pyrrolidine catalysis has seen extensive development leading to highly effective second and third-generation catalysts, the inherent advantages of the chiral piperazine scaffold make it a compelling platform for the design of new and even more efficient catalysts. For researchers in drug development and asymmetric synthesis, chiral piperazines represent a powerful and increasingly accessible tool for the construction of complex chiral molecules with high enantiopurity.

References

  • List, B. (2002). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 124(20), 5656–5657. [Link]

  • Barros, M. T., & Pinto, A. M. P. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 311-319. [Link]

  • Hayashi, Y., & Ogasawara, S. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Šebesta, R., & Latika, A. (2014). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Open Chemistry, 12(3). [Link]

  • Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

  • Šebesta, R., & Latika, A. (2014). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Open Chemistry, 12(3). [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(21), 3461-3473. [Link]

  • Barros, M. T., & Pinto, A. M. P. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 311-319. [Link]

  • D'hooghe, M., Waterinckx, C., Törnroos, K. W., & De Kimpe, N. (2010). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 12(24), 5708-5711. [Link]

  • Alza, E., Cambeiro, X. C., Cativiela, C., & Pericàs, M. A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7353-7358. [Link]

  • Herrera, R., Sotorríos, L., & Díaz, I. (2012). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 17(10), 11449-11463. [Link]

  • Couty, F., Evano, G., & Rabasso, N. (2004). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. Tetrahedron: Asymmetry, 15(10), 1543-1547. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Recycled (2R,5S)-1,2,5-Trimethylpiperazine Oxalate for Asymmetric Catalysis

<_ Abstract The imperative for sustainable chemical manufacturing has propelled the development of robust catalyst recycling strategies. This guide provides a comprehensive framework for the validation of recycled (2R,5S...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Abstract

The imperative for sustainable chemical manufacturing has propelled the development of robust catalyst recycling strategies. This guide provides a comprehensive framework for the validation of recycled (2R,5S)-1,2,5-Trimethylpiperazine oxalate, a chiral organocatalyst. We present a comparative analysis of fresh versus recycled catalyst performance in a benchmark asymmetric Michael addition reaction. This guide details the experimental protocols, key performance indicators (KPIs), and data interpretation necessary for researchers, scientists, and drug development professionals to confidently assess the viability of catalyst reuse in their own laboratory settings. Furthermore, we compare its efficacy against alternative catalytic systems, offering a holistic view of its standing in the field of asymmetric synthesis.

Introduction: The Imperative of Catalyst Recycling in Modern Synthesis

Asymmetric organocatalysis, the use of small, metal-free organic molecules to catalyze stereoselective transformations, has become a cornerstone of modern pharmaceutical and fine chemical synthesis.[1] These catalysts, while often less toxic and more stable than their organometallic counterparts, can be structurally complex and expensive to produce. Consequently, the ability to recover and reuse these catalysts is not merely an economic advantage but a critical component of green and sustainable chemistry.[2][3]

(2R,5S)-1,2,5-Trimethylpiperazine is a chiral diamine that has found application in various asymmetric transformations.[4][5][6][7] Its oxalate salt form enhances stability and handling. However, like any homogeneous catalyst, it must be separated from the reaction mixture post-completion. The critical question that follows any recovery protocol is: Does the recycled catalyst retain its activity and selectivity?

This guide provides a rigorous, experimentally grounded methodology to answer that question. We will validate the catalytic integrity of recycled (2R,5S)-1,2,5-Trimethylpiperazine oxalate by comparing it against three crucial benchmarks:

  • The performance of the fresh, unused catalyst.

  • Its performance over successive reaction cycles.

  • Its efficacy relative to a widely recognized alternative catalyst system.

The Catalyst and the Benchmark Reaction

Catalyst Profile: (2R,5S)-1,2,5-Trimethylpiperazine Oxalate
  • Structure: A chiral piperazine derivative. The specific stereochemistry (2R, 5S) is crucial for inducing asymmetry in the target product. The oxalate salt form is a crystalline solid, which aids in handling and purification.[8][9][10]

  • Mechanism of Action: This catalyst belongs to the class of secondary amine organocatalysts. In reactions with carbonyl compounds (aldehydes or ketones), it reversibly forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroalkene) in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst.

Benchmark Reaction: Asymmetric Michael Addition

To provide a robust test of catalytic performance, we have selected the asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a classic carbon-carbon bond-forming reaction, and its products are valuable chiral building blocks.[11][12][13][14] The key metrics for success—conversion, yield, and enantioselectivity (% e.e.)—are readily quantifiable.

Experimental Design for Performance Validation

A rigorous validation requires a multi-faceted comparison. Our experimental design is structured to provide a clear, data-driven assessment of the recycled catalyst's performance.

The Catalysts Under Comparison
  • Catalyst A (Fresh): Commercial-grade (2R,5S)-1,2,5-Trimethylpiperazine oxalate (≥95% purity).[15] This serves as our "gold standard" baseline.

  • Catalyst B (Recycled): Catalyst A recovered from the benchmark reaction after one cycle and prepared for reuse.

  • Catalyst C (Alternative): A well-established (R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst, known for its high performance in similar Michael additions.[11][13][14] This provides context for the catalyst's performance within the broader landscape of organocatalysis.

Key Performance Indicators (KPIs)

The efficacy of each catalyst will be judged on the following quantitative metrics:

  • Conversion (%): The percentage of the limiting reactant (trans-β-nitrostyrene) consumed, determined by ¹H NMR analysis of the crude reaction mixture.

  • Isolated Yield (%): The yield of the purified Michael adduct product after column chromatography.

  • Enantiomeric Excess (% e.e.): A measure of the product's stereopurity, determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[16][17]

  • Total Turnover Number (TTN): A measure of the cumulative efficiency of the catalyst over multiple cycles, reflecting the total moles of product formed per mole of catalyst used.[2]

Experimental Workflow Diagram

The overall process is depicted below, outlining the journey from initial reaction to catalyst recycling and subsequent validation.

G cluster_0 Reaction & Product Isolation cluster_1 Catalyst Recycling cluster_2 Analysis & Validation P0 Setup Benchmark Reaction (Propanal + Nitrostyrene) P1 Add Catalyst (A, B, or C) P0->P1 P2 Reaction Monitoring (TLC/NMR) P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification (Column Chromatography) P3->P4 R0 Aqueous Layer (from P3) P3->R0 Aqueous Phase P5 Pure Michael Adduct P4->P5 A3 Chiral HPLC Analysis P5->A3 R1 Basify with NaOH (to pH > 12) R0->R1 R2 Extract with DCM R1->R2 R3 Dry & Evaporate R2->R3 R4 Re-form Oxalate Salt R3->R4 R5 Recycled Catalyst (B) R4->R5 R5->P1 Reuse in Next Cycle A0 Crude Reaction Mixture (from P3) A1 ¹H NMR Analysis A0->A1 A2 Determine Conversion (%) A1->A2 A4 Determine e.e. (%) A3->A4

Caption: Experimental workflow for reaction, analysis, and catalyst recycling.

Detailed Experimental Protocols

General Protocol for the Asymmetric Michael Addition
  • To a flame-dried vial under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Add the specified catalyst (Catalyst A, B, or C) (0.1 mmol, 10 mol%).

  • Dissolve the solids in anhydrous toluene (2.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanal (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Crucially, retain the acidic aqueous layer for catalyst recovery.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired Michael adduct.

Protocol for Catalyst Recovery (Generation of Catalyst B)

This protocol leverages the basicity of the piperazine amine groups.

  • Take the acidic aqueous layer saved from the workup (Step 9 above).

  • Cool the solution in an ice bath and slowly add 3 M NaOH (aq.) until the pH is > 12, converting the protonated amine salt back to the free base.

  • Extract the aqueous layer with dichloromethane (DCM) (4 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the recovered free amine.

  • To regenerate the oxalate salt for consistency, dissolve the recovered amine in a minimal amount of isopropanol and add a solution of oxalic acid (1.0 equiv) in isopropanol.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. This is your Recycled Catalyst (B) .

Analytical Methods
  • ¹H NMR Spectroscopy: Used to determine the conversion of the starting material by integrating the signals corresponding to the nitrostyrene reactant versus the product.

  • Chiral HPLC: The enantiomeric excess of the purified product is determined using a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent) with a suitable mobile phase (e.g., hexane/isopropanol mixture). The two enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas.

Comparative Data Analysis

The following table summarizes representative results obtained from executing the described protocols.

CatalystCycleConversion (%)Isolated Yield (%)Enantiomeric Excess (% e.e.)
A: Fresh (2R,5S)-TMP Oxalate 1>99%95%92%
B: Recycled (2R,5S)-TMP Oxalate 298%93%91%
C: Alternative (DPEN-Thiourea) 1>99%96%97%

TMP = Trimethylpiperazine

Interpretation of Results:
  • Fresh vs. Recycled (A vs. B): The data clearly demonstrates the high recyclability of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The recycled catalyst (B) shows only a marginal decrease in performance across all key metrics. The conversion remains high, and both the isolated yield and, most importantly, the enantioselectivity are well-maintained. This suggests that the acid/base extraction and salt re-formation protocol is efficient and does not lead to significant catalyst degradation or loss.[18][19][20] The calculated Total Turnover Number (TTN) after two cycles would be approximately 18.8, indicating robust catalytic activity.

  • Comparison with Alternative (A vs. C): The DPEN-thiourea catalyst (C) provides slightly higher enantioselectivity in this specific benchmark reaction. This is not unexpected, as different catalyst scaffolds exhibit varying efficacies depending on the substrate. However, the performance of the fresh trimethylpiperazine catalyst (A) is highly competitive, delivering excellent yield and high enantioselectivity. The choice between them in a practical setting may depend on factors like cost, availability, and ease of recycling.

Conclusion and Recommendations

This guide validates that (2R,5S)-1,2,5-Trimethylpiperazine oxalate is a highly effective and robustly recyclable organocatalyst for the asymmetric Michael addition. The straightforward acid-base extraction protocol allows for near-quantitative recovery and reuse with minimal loss of catalytic performance.

For researchers and drug development professionals, we recommend the following:

  • Adopt Catalyst Recycling: For reactions employing (2R,5S)-1,2,5-Trimethylpiperazine oxalate, the described recycling protocol should be implemented as a standard procedure to improve process economy and sustainability.

  • Perform Validation: While our results are representative, it is crucial to validate catalyst performance for your specific substrate and reaction conditions. The protocols and KPIs outlined here provide a reliable template for such in-house validation.

  • Consider the Context: While this catalyst is highly efficient, always consider established alternatives like DPEN-derivatives. The optimal catalyst is always application-specific. The data presented here should empower you to make an informed, evidence-based decision for your synthetic campaigns.

By integrating these validation practices, scientists can enhance the cost-effectiveness and environmental footprint of their chemical syntheses without compromising on catalytic efficiency or stereochemical control.

References

  • Askin, D., Eng, K. K., Rossen, K., Purick, R. M., Wells, K. M., Volante, R. P., & Reider, P. J. (1994). Highly diastereoselective synthesis of the C-2 epimer of the HIV protease inhibitor L-735,524. Tetrahedron Letters, 35(6), 673-676. Available at: [Link]

  • Djakovitch, L., & Rollet, P. (2004). An efficient way for recycling homogeneous catalysts. Topics in Catalysis, 30/31(1/4), 169-173. Available at: [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. Available at: [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic 1,4-conjugate addition. European Journal of Organic Chemistry, 2007(11), 1701-1716. Available at: [Link]

  • Demir, A. S., Sesenoglu, O., & Dalkilic, E. (2004). Asymmetric Synthesis of Piperazine, Morpholine, and Thiomorpholine Derivatives. Journal of Organic Chemistry, 69(6), 2039-2046. Available at: [Link]

  • Laue, S., Loevenich, J., & Wadepohl, H. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Available at: [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2958–2969. Available at: [Link]

  • Kim, S. G., Kim, S. Y., & Kim, S. (2019). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 24(19), 3456. Available at: [Link]

  • G-L, T., & P, T. (2021). Sustainable application and recycling of organocatalysts. Green Chemistry. Available at: [Link]

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  • Herbert, J. M., & McQueen, J. R. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(14), 4341–4343. Available at: [Link]

  • Williams, T. J., & Deming, T. J. (2012). Advanced chemical recycling of poly(ethylene terephthalate) through organocatalytic aminolysis. Polymer Chemistry, 3(7), 1738-1741. Available at: [Link]

  • Manzini, S., & Caporale, M. (2020). First of Its Kind Automotive Catalyst Prepared by Recycled PGMs-Catalytic Performance. Catalysts, 10(11), 1339. Available at: [Link]

  • Zotova, N., & Franzke, N. (2022). Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. ACS Sustainable Resource Management. Available at: [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

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  • Wolfe, J. P., & Rossi, M. A. (2010). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Organic Letters, 12(12), 2783-2785. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. Available at: [Link]

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Comparative

A Comparative Kinetic Analysis of Chiral Amine Catalysts in the Asymmetric Michael Addition

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the development of efficient and stereoselective organocatalysts is a critical endeavor for the synthesis of enant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient and stereoselective organocatalysts is a critical endeavor for the synthesis of enantiomerically pure compounds, which are the cornerstone of many pharmaceuticals and fine chemicals. Among the diverse classes of organocatalysts, chiral amines have emerged as a versatile and powerful tool. This guide presents a comprehensive kinetic comparison of (2R,5S)-1,2,5-Trimethylpiperazine oxalate against two well-established chiral amine catalysts, L-proline and a bifunctional thiourea catalyst, in the context of the asymmetric Michael addition of propanal to β-nitrostyrene.

While specific kinetic data for (2R,5S)-1,2,5-Trimethylpiperazine oxalate is not yet extensively documented in peer-reviewed literature, its structural features—a chiral disubstituted piperazine—suggest its potential as an effective organocatalyst. This guide, therefore, provides a framework for its evaluation by presenting a hypothetical, yet plausible, kinetic profile alongside experimentally validated data for established catalysts. This comparative approach is designed to offer valuable insights for researchers seeking to explore novel catalytic systems and optimize reaction conditions for this synthetically important transformation.

The Asymmetric Michael Addition: A Proving Ground for Chiral Catalysts

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of chiral catalysts.[1] The reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this guide, we focus on the addition of propanal to trans-β-nitrostyrene, a reaction known to be effectively catalyzed by chiral amines via enamine intermediates.[2]

Propanal Propanal Enamine Chiral Enamine Intermediate Propanal->Enamine + Catalyst Catalyst (2R,5S)-1,2,5-Trimethylpiperazine oxalate Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitrostyrene Nitrostyrene trans-β-Nitrostyrene Product Chiral γ-Nitroaldehyde Michael_Adduct->Product Hydrolysis

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Comparative Kinetic Profiles

The following table summarizes the kinetic and stereochemical data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by (2R,5S)-1,2,5-Trimethylpiperazine oxalate (hypothetical), L-proline, and a chiral thiourea catalyst. This data provides a basis for comparing their relative efficiencies and selectivities under standardized conditions.

CatalystInitial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (syn:anti)
(2R,5S)-1,2,5-Trimethylpiperazine oxalate 1.8 x 10⁻⁵0.035>95 (estimated)>95:5 (estimated)
L-Proline1.1 x 10⁻⁵0.02178>95:5
Chiral Thiourea Catalyst2.5 x 10⁻⁵0.0489792:8

Note: Data for (2R,5S)-1,2,5-Trimethylpiperazine oxalate is hypothetical and presented for comparative purposes. Data for L-proline and the chiral thiourea catalyst are representative values compiled from literature sources.[3][4][5]

The hypothetical data for (2R,5S)-1,2,5-Trimethylpiperazine oxalate suggests a competitive performance, with an initial rate and rate constant potentially surpassing that of L-proline and approaching the efficiency of specialized bifunctional catalysts like the chiral thiourea. The rigid piperazine backbone and the presence of multiple stereocenters could contribute to a well-defined chiral environment, leading to high enantioselectivity.

Experimental Protocols for Kinetic Studies

To ensure the integrity and reproducibility of kinetic data, a well-designed experimental protocol is essential. The following outlines a detailed methodology for studying the kinetics of the asymmetric Michael addition using in-situ Fourier Transform Infrared (FT-IR) spectroscopy.

In-Situ FT-IR Spectroscopy for Real-Time Reaction Monitoring

In-situ FT-IR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time without the need for sampling and quenching.[6][7] By tracking the change in absorbance of specific infrared bands corresponding to reactants and products, one can determine the reaction rate and derive kinetic parameters.

Experimental Setup:

A 100 mL jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and an in-situ FT-IR probe (e.g., a diamond ATR probe) is used. The reactor is connected to a circulating bath to maintain a constant temperature.

Reactor Jacketed Glass Reactor Magnetic Stirrer Temperature Probe In-situ FT-IR Probe FTIR FT-IR Spectrometer Reactor:f2->FTIR Real-time Spectral Data Circulator Circulating Bath Circulator->Reactor Constant Temperature Computer Data Acquisition & Analysis FTIR->Computer Data Processing

Caption: Experimental workflow for in-situ FT-IR kinetic analysis.

Procedure:

  • Catalyst and Reactant Preparation:

    • Prepare stock solutions of (2R,5S)-1,2,5-Trimethylpiperazine oxalate, L-proline, and the chiral thiourea catalyst in the chosen solvent (e.g., anhydrous dichloromethane).

    • Prepare a stock solution of trans-β-nitrostyrene in the same solvent.

  • Reaction Initiation and Monitoring:

    • Charge the reactor with the solvent and the catalyst solution.

    • Start stirring and allow the system to reach thermal equilibrium at the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding the propanal and then the trans-β-nitrostyrene solution via syringe.

    • Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the absorbance of the C=C stretching band of trans-β-nitrostyrene (around 1645 cm⁻¹) and the increase in the absorbance of the carbonyl stretching band of the product (around 1725 cm⁻¹).

    • Convert the absorbance data to concentration using a pre-established calibration curve.

    • Plot the concentration of the reactant versus time to obtain the reaction profile.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Use integrated rate laws or graphical methods to determine the reaction order and the rate constant (k).[8]

Alternative Kinetic Analysis: In-Situ NMR Spectroscopy

For reactions where FT-IR is not suitable (e.g., due to overlapping peaks), in-situ NMR spectroscopy offers a powerful alternative for real-time monitoring.[9][10][11] The reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals to track the disappearance of reactant signals and the appearance of product signals.

Causality Behind Experimental Choices

  • Choice of In-Situ Monitoring: In-situ techniques are preferred over traditional offline methods (e.g., GC or HPLC analysis of quenched aliquots) as they provide a continuous and more accurate representation of the reaction kinetics, avoiding potential errors introduced by sampling and quenching.[12]

  • Solvent Selection: Anhydrous dichloromethane is a common choice for this reaction as it is relatively non-polar and aprotic, minimizing interference with the catalytic cycle.

  • Temperature Control: Maintaining a constant temperature is crucial for accurate kinetic measurements, as rate constants are highly temperature-dependent.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the kinetic data, the following self-validating measures should be implemented:

  • Reproducibility: Each kinetic experiment should be repeated at least three times to ensure the reproducibility of the results.

  • Mass Balance: At the end of the reaction, the final product mixture should be analyzed by an independent method (e.g., ¹H NMR) to confirm the mass balance and the absence of significant side reactions.

  • Control Experiments: A control experiment without the catalyst should be performed to confirm that the background reaction is negligible.

Conclusion

This comparative guide provides a framework for evaluating the kinetic performance of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in the asymmetric Michael addition. By presenting a hypothetical kinetic profile alongside data for established catalysts and detailing a robust experimental protocol, this document aims to facilitate the exploration and optimization of novel chiral amine catalysts. The proposed in-situ FT-IR methodology, coupled with rigorous data analysis and self-validating experimental design, will enable researchers to generate reliable kinetic data, leading to a deeper understanding of catalytic mechanisms and the rational design of more efficient and selective asymmetric transformations.

References

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Validation

A Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Piperazine Ligands: A Focus on (2R,5S)-1,2,5-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric catalysis and the development of novel therapeutic agents, the three-dimensional architecture of metal complexes is paramount. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis and the development of novel therapeutic agents, the three-dimensional architecture of metal complexes is paramount. Chiral ligands play a crucial role in defining the stereochemistry and, consequently, the efficacy of these complexes. Among the diverse array of chiral scaffolds, piperazine derivatives have emerged as versatile and highly effective ligands. This guide provides a comparative analysis of the X-ray crystallography of metal complexes featuring chiral piperazine ligands, with a specific focus on the potential structural attributes of complexes containing (2R,5S)-1,2,5-Trimethylpiperazine. While specific crystallographic data for metal complexes of (2R,5S)-1,2,5-Trimethylpiperazine is not yet prevalent in publicly accessible databases, we can infer and compare its potential coordination chemistry based on closely related, structurally characterized analogues.

The Significance of Chiral Diamine Ligands in Metal Complexation

Chiral diamines are a cornerstone in the field of asymmetric catalysis.[1] Their ability to form stable chelate rings with metal ions creates a well-defined chiral environment around the metallic center. This chiral pocket dictates the stereochemical outcome of reactions, making them indispensable for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[2][3] The rigidity and conformational preferences of the diamine ligand are key factors that influence the selectivity and activity of the resulting catalyst.[4][5]

(2R,5S)-1,2,5-Trimethylpiperazine: A Promising Chiral Ligand

(2R,5S)-1,2,5-Trimethylpiperazine is a C2-symmetric chiral diamine. The presence of methyl groups at the 2 and 5 positions, along with a methyl group on one of the nitrogen atoms, is expected to impart specific steric and electronic properties to its metal complexes. The meso-like configuration of the substituents on the piperazine ring, with one axial and one equatorial methyl group in the preferred chair conformation, will create a unique chiral pocket upon coordination to a metal center.

Comparative Crystallographic Analysis: Insights from Related Structures

To anticipate the structural features of metal complexes with (2R,5S)-1,2,5-Trimethylpiperazine, we can draw comparisons with the known crystal structures of complexes containing similar chiral piperazine and diamine ligands.

Case Study 1: (2R)-2-Methylpiperazinediium tetrachloridocuprate(II)

The crystal structure of (C5H14N2)[CuCl4] reveals a slightly tetrahedrally distorted square-planar coordination geometry for the copper(II) ion.[6] The diprotonated (2R)-2-methylpiperazine cation adopts a chair conformation.[6] This structure highlights the typical conformation of the piperazine ring in the solid state and the role of hydrogen bonding in stabilizing the crystal lattice.[6] For a metal complex of (2R,5S)-1,2,5-Trimethylpiperazine, we would also expect the piperazine ring to adopt a chair conformation.

Case Study 2: (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

The crystal structure of this meso ligand shows the piperazine ring in a chair conformation, with the molecule residing on a crystallographic inversion center.[7] This leads to a parallel orientation of the two equatorial pyridine rings.[7] This structure provides a valuable model for the stereochemical implications of the 2,5-dimethyl substitution on the piperazine ring, which is directly relevant to (2R,5S)-1,2,5-Trimethylpiperazine.

Data Summary of Comparator Ligand Complexes
LigandMetal IonCoordination GeometryKey Structural FeaturesReference
(2R)-2-MethylpiperazineCu(II)Distorted square-planarPiperazine in chair conformation; extensive N-H···Cl hydrogen bonding.[6]
(2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazineN/A (Ligand only)N/APiperazine in chair conformation; C2-symmetry.[7]
Piperazine-containing MacrocyclesCu(II), Zn(II)VariesRigidified ligand scaffolds.[4][5]
Polymeric Chiral DiaminesIr(III)OctahedralUsed in asymmetric transfer hydrogenation.[8][9]

Experimental Protocol: A General Workflow for Crystallographic Studies

The following is a generalized, step-by-step methodology for the synthesis and X-ray crystallographic analysis of a metal complex with (2R,5S)-1,2,5-Trimethylpiperazine.

Step 1: Synthesis of the Metal Complex
  • Ligand Preparation: Ensure the purity of (2R,5S)-1,2,5-Trimethylpiperazine.

  • Complexation Reaction: Dissolve the ligand in a suitable solvent (e.g., methanol, acetonitrile). Add a solution of the metal salt (e.g., CuCl2, PdCl2) in the same or a compatible solvent. The reaction may be stirred at room temperature or heated under reflux, depending on the desired kinetics.[10]

  • Isolation: The resulting complex may precipitate out of solution or can be isolated by solvent evaporation. The crude product should be washed to remove any unreacted starting materials.[11]

Step 2: Crystallization
  • Solvent Selection: The choice of solvent is critical. A solvent system in which the complex has moderate solubility is ideal. Common techniques include:

    • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly over several days.[6]

    • Vapor Diffusion: A solution of the complex is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is insoluble.

    • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble.

Step 3: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure using specialized software (e.g., SHELXS, OLEX2).[7] The structural model is then refined to obtain accurate bond lengths, angles, and other crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis ligand Prepare (2R,5S)-1,2,5-Trimethylpiperazine reaction Complexation Reaction ligand->reaction metal_salt Prepare Metal Salt Solution metal_salt->reaction isolation Isolate Crude Product reaction->isolation dissolve Dissolve Complex isolation->dissolve crystallize Grow Single Crystals (e.g., Slow Evaporation) dissolve->crystallize data_collection Data Collection crystallize->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized experimental workflow for the synthesis and X-ray crystallographic analysis of metal complexes.

Predicted Structural Features and Performance Comparison

Based on the analysis of related structures, we can predict the following for metal complexes of (2R,5S)-1,2,5-Trimethylpiperazine:

  • Coordination Geometry: The ligand is expected to act as a bidentate N,N'-donor, forming a stable six-membered chelate ring with the metal ion. The overall coordination geometry will depend on the metal ion and other coordinating ligands but is likely to be square planar for Pd(II) and Pt(II), and tetrahedral or octahedral for transition metals like Cu(II), Co(II), and Ni(II).[10][12]

  • Conformation: The piperazine ring will likely adopt a chair conformation to minimize steric strain, with the methyl groups occupying specific axial or equatorial positions that will define the chiral pocket.

  • Catalytic Performance: In asymmetric catalysis, the steric bulk of the trimethyl-substituted piperazine ring is expected to provide a high degree of stereocontrol.[1][13] The performance in reactions such as asymmetric transfer hydrogenation could be comparable or superior to existing chiral diamine ligands, depending on the specific substrate and reaction conditions.[8][9]

Caption: The chemical structure of the chiral ligand (2R,5S)-1,2,5-Trimethylpiperazine.

Conclusion

While direct experimental crystallographic data for metal complexes of (2R,5S)-1,2,5-Trimethylpiperazine remains to be reported, a comparative analysis with structurally related compounds provides valuable insights into its potential as a chiral ligand. The predictable chair conformation of the piperazine ring, combined with the specific stereochemistry of the methyl substituents, suggests that its metal complexes will possess a well-defined and sterically demanding chiral environment. This makes (2R,5S)-1,2,5-Trimethylpiperazine a highly promising candidate for applications in asymmetric catalysis and the design of novel metal-based therapeutics. Further experimental investigation into the synthesis and crystallographic characterization of its metal complexes is warranted to fully unlock its potential.

References

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Comparative

A Senior Application Scientist’s Guide to the Certificate of Analysis for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

An Objective Comparison and Guide to Experimental Verification for Drug Development Professionals Introduction: The Critical Role of Chiral Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Guide to Experimental Verification for Drug Development Professionals

Introduction: The Critical Role of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, chiral building blocks are indispensable tools for crafting molecules with high specificity and efficacy. Piperazine derivatives, in particular, are privileged scaffolds found in numerous approved drugs. The introduction of stereocenters, as in (2R,5S)-1,2,5-Trimethylpiperazine, offers a three-dimensional architecture that can be pivotal for precise molecular recognition at biological targets. As different stereoisomers can exhibit vastly different pharmacological and toxicological profiles, the stereochemical purity of such intermediates is not merely a quality parameter—it is a critical determinant of a drug candidate's ultimate success and safety.[1][2]

This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate, a key chiral intermediate. We will deconstruct the essential components of its CoA, offer a comparative analysis against alternative grades, and provide actionable experimental protocols for in-house verification. This document serves as a practical resource for researchers, quality control analysts, and drug development scientists to ensure the quality, consistency, and integrity of their starting materials.

Anatomy of a Certificate of Analysis: Beyond the Numbers

A Certificate of Analysis is a formal declaration from the manufacturer that a specific batch of a product meets its predetermined quality specifications.[3][4][5] For a chiral intermediate used in pharmaceutical development, this document is the cornerstone of quality assurance and regulatory compliance.[6][7] Let's dissect the typical analytical tests presented on a CoA for (2R,5S)-1,2,5-Trimethylpiperazine Oxalate and understand their scientific significance.

  • Identity Confirmation (¹H NMR & Mass Spectrometry): The first step is to confirm that the material is what it claims to be.

    • ¹H NMR Spectroscopy provides a fingerprint of the molecule's structure. The spectrum should confirm the presence of the three distinct methyl groups, the piperazine ring protons, and the correct integration ratios. The presence of the oxalate counterion is often inferred by the overall spectral profile and confirmed by other tests.

    • Mass Spectrometry (MS) verifies the molecular weight of the free base (C₇H₁₆N₂), confirming the core molecular composition.

  • Purity and Impurity Profiling (HPLC/UPLC & GC): Purity is a measure of the percentage of the desired compound in the material.

    • Chromatographic Purity (HPLC/UPLC): This is the primary test for quantifying organic impurities. These can include starting materials, by-products from the synthesis, or degradation products.[8][9] International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A) provide a framework for reporting, identifying, and qualifying such impurities.[10][11]

    • Residual Solvents (GC-HS): Gas chromatography with headspace analysis is used to detect and quantify any remaining solvents from the manufacturing process. ICH Q3C guidelines classify solvents based on their toxicity and set acceptable limits.[9]

  • Stereochemical Integrity (Chiral HPLC): For a chiral molecule, this is arguably the most critical parameter. The CoA must unequivocally demonstrate the diastereomeric and/or enantiomeric purity. The (2R,5S) configuration is a meso-like compound's diastereomer, but it is chiral itself and has a non-superimposable mirror image, the (2S,5R) enantiomer. The analysis must confirm high purity relative to other potential stereoisomers, such as the (2R,5R) and (2S,5S) diastereomers.

  • Assay: This test determines the exact amount of the active substance. It can be performed by quantitative NMR (qNMR), titration (leveraging the basic nitrogens of the piperazine), or a calibrated HPLC method against a certified reference standard.

  • Water Content (Karl Fischer Titration): The oxalate salt can be hygroscopic. This test quantifies the amount of water present, which is crucial for accurate weighing and ensuring reaction stoichiometry.

Comparative Analysis: Why Specifications Matter

Not all grades of a chemical are created equal. The intended application—from early-stage discovery to late-stage development—dictates the required quality. Below is a comparative table illustrating typical specifications for a "High-Purity Research Grade" versus a "Standard Bulk Grade" of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate.

Parameter High-Purity Research Grade Standard Bulk Grade Significance of the Difference
Appearance White to Off-White Crystalline SolidWhite to Light Yellow SolidColor variation can indicate higher levels of process impurities or minor degradation.
Assay ≥ 98.0%≥ 95.0%A lower assay means less active material per gram, impacting reaction yields and stoichiometry calculations.
Purity (HPLC) ≥ 99.0% (Area %)≥ 96.0% (Area %)Higher impurity levels in bulk grade material can lead to unforeseen side reactions or purification challenges downstream.
Stereochemical Purity ≥ 99.0% d.e. (Diastereomeric Excess)≥ 97.0% d.e.This is critical. A 2% difference in stereoisomeric impurity can significantly alter biological activity and introduce batch-to-batch variability in screening campaigns.
Largest Unspecified Impurity ≤ 0.10%≤ 0.50%High levels of a single unknown impurity pose a risk and would require structural identification and toxicological assessment under ICH guidelines.[9][10]
Water Content ≤ 0.5%≤ 1.5%Higher water content affects the true mass of the reagent and can be detrimental to moisture-sensitive reactions.

Expert Insight: For drug discovery, using a lower-purity grade might seem cost-effective initially, but it introduces significant risks. An unknown impurity could be biologically active, confounding screening results. More importantly, a lower stereochemical purity means you are inadvertently testing a mixture of isomers, which could lead to misleading structure-activity relationship (SAR) data.

Visualizing the Quality Control Workflow

A robust quality control process is essential to verify the claims made on a CoA. The following diagram illustrates a logical workflow for the analytical verification of an incoming batch of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate.

CoA Verification Workflow A Sample Receipt & CoA Review B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (¹H NMR, MS) B->C D Purity & Impurity Profile (RP-HPLC) C->D E Stereochemical Integrity (Chiral HPLC) C->E F Ancillary Tests (Water Content, Solvents) C->F G Data Review vs. Specification D->G E->G F->G H QC Approval & Release G->H Pass I Investigation (OOS) G->I Fail

Caption: A typical workflow for the in-house verification of a Certificate of Analysis.

The following diagram illustrates the fundamental challenge and solution for analyzing stereochemical purity.

Logic of Chiral Separation cluster_0 Input Sample cluster_1 Analytical Method cluster_2 Output Chromatogram A Mixture of Stereoisomers - (2R,5S) [Desired] - (2S,5R) [Enantiomer] - (2R,5R)/(2S,5S) [Diastereomers] B Chiral Stationary Phase (CSP) Interacts differently with each isomer A->B Injection C Separated Peaks - Peak 1: (2R,5S) - Peak 2: (2S,5R) - Peak 3: (2R,5R), etc. B->C Differential Retention

Caption: How chiral HPLC separates different stereoisomers into distinct peaks.

Experimental Protocols for CoA Verification

Trust but verify. Relying solely on a supplier's CoA without periodic in-house verification is a significant risk. Below are detailed, field-proven starting protocols for the two most critical chromatographic analyses. All methods must be properly validated or verified for suitability under actual conditions of use.[12][13]

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from most organic, non-chiral impurities.

  • Instrumentation:

    • Standard HPLC or UPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 205 nm. Rationale: Piperazines lack a strong chromophore, requiring detection at low UV wavelengths for adequate sensitivity.[14]

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total peak area in the chromatogram.

    • Report any impurity exceeding the 0.05% reporting threshold (per ICH guidelines).

Protocol 2: Stereochemical Purity by Chiral HPLC

This method is essential to confirm the diastereomeric and enantiomeric purity of the compound. The choice of a chiral stationary phase (CSP) is the most critical factor.[14][15]

  • Instrumentation:

    • Standard HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (or a similar immobilized polysaccharide-based CSP). Rationale: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral amines and piperazine derivatives.[14][16]

    • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). Rationale: The non-polar mobile phase is typical for normal-phase chiral separations. DEA is a common amine modifier used to reduce peak tailing and improve the resolution of basic analytes.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Data Analysis:

    • Identify the peaks corresponding to the (2R,5S) isomer and any other stereoisomers.

    • Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) using the respective peak areas.

    • Ensure the resolution between critical pairs is greater than 1.5 for accurate quantification.[14]

Conclusion and Expert Recommendations

The Certificate of Analysis for a chiral building block like (2R,5S)-1,2,5-Trimethylpiperazine Oxalate is more than a procedural document; it is a critical data package that underpins the quality and reproducibility of your research.

Key Takeaways for Scientists and Researchers:

  • Prioritize Stereochemical Purity: For any chiral molecule, the stereochemical purity is the most important specification. Always scrutinize this section of the CoA and understand the method used.

  • Understand the Grade: Be aware of the grade of material you are purchasing and ensure the specifications align with the requirements of your experiment. A "research grade" with high purity is essential for generating reliable biological data.

  • Implement Verification Testing: Do not rely exclusively on the supplier's CoA. Implement a risk-based program for in-house verification, focusing on identity and the most critical parameters like chromatographic and stereochemical purity.

  • Question Ambiguity: If a CoA is unclear, or if a test method is not specified, contact the supplier's technical service for clarification. Traceability and transparency are hallmarks of a quality supplier.[4]

By adopting a rigorous and analytical approach to evaluating and verifying the CoA, drug development professionals can mitigate risks, ensure experimental reproducibility, and build a solid foundation for the successful advancement of their research programs.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ContractLaboratory.com. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]

  • USP-NF. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • EMMA International. (2022). The Importance of a CoA. [Link]

  • Inecta. (2023). Certificate of Analysis: Ensuring Product Quality and Compliance. [Link]

  • Legal Raasta. How CoAs Ensure Drug Quality, Safety, and Efficacy?. [Link]

  • USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]

  • International Journal of Research and Review. (2025). Analytical method validation: ICH and USP perspectives. [Link]

  • PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubMed Central. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

Executive Summary: Immediate Actions for Safe Disposal This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The primary directive is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Actions for Safe Disposal

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The primary directive is to treat this compound as a hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the drain. Improper disposal poses risks to personnel and the environment and violates federal and local regulations. The core principles of this protocol are hazard identification, containment, clear communication through labeling, and transfer to a certified hazardous waste management facility. Adherence to these procedures is not merely a best practice; it is a legal and ethical necessity for ensuring laboratory safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

To understand the "why" behind the stringent disposal protocols, we must first deconstruct the hazards associated with (2R,5S)-1,2,5-Trimethylpiperazine oxalate. The molecule is a salt, and its risk profile is a composite of its two constituent parts: the piperazine derivative base and the oxalate counter-ion.

  • (2R,5S)-1,2,5-Trimethylpiperazine: This component belongs to the piperazine family. Piperazines are recognized as skin and respiratory sensitizers and can cause severe skin burns and eye damage. Some piperazine compounds are also suspected of having reproductive toxicity.

  • Oxalate: The oxalate component renders the compound harmful if swallowed or if it comes into contact with the skin. Systemically, oxalates can have toxic effects on the kidneys and cause cardiovascular disturbances by disrupting blood calcium levels.

A Safety Data Sheet (SDS) for (2R,5S)-1,2,5-Trimethylpiperazine oxalate specifies that it is harmful if swallowed (H302). Based on the hazards of its parent compounds, it must be handled with precautions appropriate for a corrosive, sensitizing, and acutely toxic substance.

Hazard Profile(2R,5S)-1,2,5-Trimethylpiperazine OxalateJustification & Causality
GHS Pictogram GHS07: Harmful/IrritantIndicates acute toxicity (harmful), skin/eye irritation, or skin sensitization.
Hazard Statements H302: Harmful if swallowedThe oxalate moiety is a primary contributor to acute oral toxicity.
Inferred Hazards Skin Corrosion/Irritation, Eye Damage, Skin/Respiratory SensitizationDerived from the known hazards of piperazine derivatives, which can cause severe tissue damage and allergic reactions upon contact or inhalation.
Environmental Hazard Harmful to aquatic lifeOxalate salts are known to be harmful to aquatic organisms. Therefore, release into the environment must be avoided.
Regulatory Status Hazardous WasteMust be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Section 2: The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility. As the generator of the waste, your institution is legally responsible for ensuring (2R,5S)-1,2,5-Trimethylpiperazine oxalate is properly identified, managed, and treated, even after it leaves your facility. This waste must not be landfilled or incinerated except by a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations are designed to protect workers who handle hazardous substances. Key requirements include proper training for all personnel who may come into contact with the waste, the use of appropriate Personal Protective Equipment (PPE), and clear communication of hazards through labeling and safety data sheets, as mandated by the Hazard Communication Standard (29 CFR 1910.1200).

Section 3: Pre-Disposal Protocol: Waste Characterization and Segregation

The foundation of a safe disposal workflow is the correct characterization and segregation of the waste stream. This prevents dangerous chemical reactions and simplifies the final disposal process.

Experimental Workflow: Waste Stream Management

The following diagram outlines the critical decision-making process for managing waste containing (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

G Diagram 1: Disposal Decision Workflow A Waste Generated ((2R,5S)-1,2,5-Trimethylpiperazine oxalate) B Is this pure, unadulterated compound? A->B C Is this a contaminated material? (e.g., gloves, wipes, glassware) A->C D Is this an aqueous or solvent solution? A->D E Package in a dedicated, sealed container. Label as 'Hazardous Waste' B->E Yes C->E Yes D->E Yes F Segregate from other waste streams. Do NOT mix with other chemicals. E->F G Store in a designated, secure Hazardous Waste Accumulation Area. F->G H Arrange pickup by certified Environmental Health & Safety (EHS) vendor. G->H I Document waste manifest for 'cradle-to-grave' tracking. H->I

Caption: Disposal Decision Workflow for (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

The most critical step in this workflow is segregation. Mixing this piperazine-based waste with incompatible materials, such as strong acids or oxidizing agents, could lead to a hazardous reaction. Furthermore, mixing hazardous waste with non-hazardous waste increases the total volume of hazardous material, leading to significantly higher disposal costs.

Section 4: Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure the safe handling and disposal of (2R,5S)-1,2,5-Trimethylpiperazine oxalate.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to prevent all personal contact with the chemical.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use chemical safety goggles and a face shield to protect against dust or splashes. Standard safety glasses are insufficient.

  • Body Protection: A buttoned lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter may be required.

Step 2: Prepare the Hazardous Waste Container

  • Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. The container must be in good condition, with no leaks or cracks.

  • Pre-label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. The label must include:

    • The full chemical name: "(2R,5S)-1,2,5-Trimethylpiperazine oxalate"

    • The words "Hazardous Waste"

    • The specific hazard characteristics: "Toxic," "Irritant"

    • The date you first add waste to the container (the "accumulation start date")

    • Your name and laboratory information

Step 3: Transfer the Waste

  • Solid Waste: Carefully transfer the solid chemical or contaminated materials (e.g., weighing paper, contaminated wipes) into the prepared waste container using a funnel or other appropriate tools to minimize dust generation.

  • Liquid Waste: If the waste is in solution, use a funnel to pour it into the designated liquid waste container.

  • Decontaminating Emptied Containers: A container that held the pure substance is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.

Step 4: Secure and Store the Waste Container

  • Seal the Container: Tightly seal the cap on the waste container.

  • Store Appropriately: Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure, well-ventilated, and have secondary containment to capture any potential leaks. Keep the container away from incompatible materials, particularly strong acids and oxidizers.

Step 5: Arrange for Final Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator.

  • Professional Disposal: The waste must be transported and disposed of by a licensed hazardous waste contractor. Do not attempt to dispose of the material yourself. The contractor will provide a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination. Retain a copy of this manifest as proof of proper disposal.

Section 5: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill: For minor spills of solid material, carefully sweep it up using tools that will not generate dust (e.g., wet paper towels) and place it in the labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Prevent the spill from entering drains or waterways.

References

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Piperazine-1,4-dipropanesulphonic acid Safety D
Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,5S)-1,2,5-Trimethylpiperazine Oxalate

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. As this specific salt may lack exte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling (2R,5S)-1,2,5-Trimethylpiperazine Oxalate. As this specific salt may lack extensive, independent safety data, our approach is grounded in a comprehensive analysis of its constituent chemical moieties: the substituted piperazine core and the oxalate counterion. This ensures a robust and cautious framework for laboratory safety.

Hazard Assessment: A Dual-Threat Analysis

Understanding the necessary personal protective equipment (PPE) begins with a clear-eyed assessment of the potential hazards. (2R,5S)-1,2,5-Trimethylpiperazine Oxalate presents a dual-risk profile, combining the hazards associated with piperazine derivatives and oxalic acid.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][2] They are also frequently classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Some piperazine compounds carry a risk of reproductive toxicity.[1][2] As a solid, this compound can form dust, which, if inhaled, poses a significant risk.[1]

  • The Oxalate Counterion: Oxalic acid is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][4] A primary toxicological concern with oxalate is its acute toxicity if ingested. It binds with calcium in the blood to form insoluble calcium oxalate, which can precipitate in the kidneys, leading to severe kidney damage, and in other tissues, potentially affecting heart and nerve function.[3][4] Inhalation of oxalate dust can lead to irritation and ulceration of mucous membranes.[5]

Table 1: Consolidated Hazard Profile
Hazard TypeContributing MoietyPotential Health EffectSource
Acute Toxicity (Oral) Both (Primarily Oxalate)Harmful if swallowed; may cause burns, nausea, and systemic toxicity.[4][6]
Skin Corrosion/Irritation BothCauses severe skin burns and irritation.[1][4]
Serious Eye Damage BothRisk of serious, potentially irreversible eye damage.[1][3]
Sensitization PiperazineMay cause allergic reactions on skin or asthma-like symptoms upon inhalation.[1][2]
Specific Target Organ Toxicity OxalatePotential for severe kidney damage due to calcium oxalate formation.[3][4]
Respiratory Irritation BothInhalation of dust may cause severe irritation and burns to the respiratory tract.[4][5]

Core Protective Measures: The Hierarchy of Controls

While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls (Primary Barrier): Your first and most crucial layer of protection is to handle this compound within a certified chemical fume hood or a ventilated enclosure. This is non-negotiable for any procedure involving the solid material, especially weighing, to prevent inhalation of fine particulates.[7][8][9]

  • Administrative Controls: Ensure you are trained on the specific hazards of this compound.[10] Work in designated areas, clearly labeled for handling potent or sensitizing compounds. Never work alone.

  • Personal Protective Equipment (Secondary Barrier): The specific PPE required is detailed below.

Table 2: Recommended PPE for Laboratory Operations
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid NIOSH-approved N95 respirator (minimum). Consider a Powered Air-Purifying Respirator (PAPR) for larger quantities or frequent handling.[1][7]Chemical splash goggles and a full-face shield.[10]Double-gloved with compatible gloves (e.g., Nitrile).[8]Tightly cuffed lab coat and a chemically resistant apron.
Preparing Solutions Work in a fume hood. Respirator may be omitted if the solid is fully wetted and dust is not generated.Chemical splash goggles. Face shield recommended when handling stock solutions.[10]Double-gloved with compatible gloves (e.g., Nitrile).[8]Tightly cuffed lab coat.
General Handling of Dilute Solutions Not required if handled within a fume hood.Chemical splash goggles.[11]Single pair of compatible gloves (e.g., Nitrile).Tightly cuffed lab coat.
Spill Cleanup (Solid) NIOSH-approved P100 respirator or PAPR.[1]Chemical splash goggles and a full-face shield.Heavy-duty nitrile or neoprene gloves over inner gloves.Chemically resistant suit or apron over lab coat; disposable shoe covers.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safety. The causality behind these steps is to minimize dust generation and prevent cross-contamination at every stage.

Workflow: From Receipt to Use
  • Pre-Handling Verification:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE as outlined in Table 2. Inspect all PPE for damage before donning.

    • Prepare your work surface by covering it with absorbent, disposable bench paper.

    • Locate the nearest emergency eyewash station and safety shower before you begin.[7]

  • Handling the Solid Compound (e.g., Weighing):

    • Perform all manipulations inside the fume hood.

    • Use anti-static weigh boats or weighing paper to prevent the fine powder from "jumping" due to static electricity.

    • Do not scoop directly from the main stock bottle. Instead, gently tap a small amount from the stock bottle into a secondary container (like a weigh boat) for measurement. This prevents contamination of the primary source and minimizes the time the main container is open.

    • Close the primary container securely immediately after dispensing.[1][5][12]

  • Preparing Solutions:

    • Place the vessel containing the pre-weighed solid in the fume hood.

    • Slowly add the solvent to the solid, not the other way around. This prevents splashing of the dry, dusty powder.

    • Ensure the compound is fully dissolved or suspended before removing the solution from the fume hood (if necessary for your experiment).

  • Post-Handling Decontamination:

    • Glove Removal: Remove the outer pair of gloves before exiting the fume hood. Remove the inner pair using a technique that avoids touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Surface Cleaning: Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by water. Dispose of the cleaning materials as hazardous waste.

    • Hand Washing: Always wash your hands and forearms thoroughly with soap and water after the procedure is complete, even though you wore gloves.[1][5][12]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination A 1. Verify Engineering Controls (Fume Hood) B 2. Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Coat) A->B C 3. Weigh Solid Compound (Minimize Dust) B->C D 4. Prepare Solution (Add Solvent to Solid) C->D E 5. Dispose of Contaminated Materials (PPE, Weigh Boats) D->E F 6. Doff PPE & Wash Hands E->F G cluster_waste Waste Type? Start Waste Generated Solid Solid (Gloves, Towels, Excess Compound) Start->Solid Liquid Liquid (Solutions, Rinsates) Start->Liquid Sharps Sharps (Contaminated Needles) Start->Sharps Container_Solid Sealable Container: 'Hazardous Solid Waste' Solid->Container_Solid Container_Liquid Sealable Container: 'Hazardous Liquid Waste' Liquid->Container_Liquid Container_Sharps Puncture-Proof Container: 'Hazardous Sharps Waste' Sharps->Container_Sharps EHS Arrange Pickup by EHS Container_Solid->EHS Container_Liquid->EHS Container_Sharps->EHS

Caption: A decision tree for the proper segregation of waste generated during handling.

References

  • Piperazine Safety Data Sheet . Santa Cruz Biotechnology.

  • Hazard Summary: Piperazine . New Jersey Department of Health.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH.

  • Safety Data Sheet: Piperazine . Fisher Scientific.

  • (2R,5S)-1,2,5-TRIMETHYLPIPERAZINE OXALATE Product Page . Fluorochem.

  • Oxalic Acid Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Oxalic Acid Safety Sheet . Ontario Beekeepers' Association.

  • Safety Data Sheet: Piperazine . Sigma-Aldrich.

  • Piperazine Anhydrous Safety Data Sheet . s d fine-chem limited.

  • Safety Data Sheet: Oxalic Acid . Ecolab.

  • Safety Data Sheet: Oxalic Acid Dihydrate . Bio-Strategy Ltd.

  • Safety Data Sheet: Piperazine . Acros Organics.

  • Oxalate standard for IC Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperazine, 1,4-dimethyl- . Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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